1-Ethynyl-3-(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXLHWOHJTWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380973 | |
| Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-28-2 | |
| Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-3-(trifluoromethyl)benzene is a fluorinated aromatic alkyne that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive ethynyl moiety, make it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in the development of bioactive molecules.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 705-28-2 | [1] |
| Molecular Formula | C₉H₅F₃ | [1] |
| Molecular Weight | 170.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 146 °C | - |
| Density | 1.178 g/mL at 25 °C | - |
| Refractive Index (n²⁰/D) | 1.464 | - |
| Purity | >95% | [1] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetylenic proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.3-7.8 ppm. The acetylenic proton (≡C-H) typically appears as a singlet around δ 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two acetylenic carbons, and the carbon of the trifluoromethyl group. The aromatic carbons will resonate in the δ 120-140 ppm region. The acetylenic carbons (C≡C) are expected between δ 75-90 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, typically around δ -63 ppm.
2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the following functional groups:
-
≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.
-
C≡C stretch: A weak band in the region of 2100-2140 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 170. Common fragmentation patterns may include the loss of the acetylenic proton, the trifluoromethyl group, or other fragments from the aromatic ring.
Synthesis of this compound
A common and efficient method for the synthesis of terminal alkynes like this compound is the Sonogashira coupling of an aryl halide with a protected acetylene, followed by a deprotection step. A detailed experimental protocol for a two-step synthesis from 1-bromo-3-(trifluoromethyl)benzene is provided below.
3.1. Experimental Protocol: Two-Step Synthesis
Step 1: Sonogashira Coupling of 1-Bromo-3-(trifluoromethyl)benzene with Trimethylsilylacetylene
This step involves the palladium- and copper-catalyzed cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with ethynyltrimethylsilane to form ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
-
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).
-
Add anhydrous toluene and triethylamine (2.0-3.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate gradient) to afford ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane.
-
Step 2: Deprotection of the Trimethylsilyl Group
The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.
-
Materials:
-
((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
-
Procedure (using Potassium Carbonate):
-
Dissolve the silylated alkyne from Step 1 in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a non-polar solvent such as diethyl ether or pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
-
The resulting this compound can be further purified by distillation if necessary.
-
Below is a DOT script representation of the synthesis workflow.
Caption: Two-step synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ethynyl group provides a versatile handle for further chemical modifications, most notably through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling reactions.
While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its derivatives have been investigated as potential kinase inhibitors. For instance, the trifluoromethylphenyl moiety is a common feature in inhibitors targeting the "DFG-out" inactive conformation of kinases like Abl and Src. The general workflow for utilizing this compound in the synthesis of such inhibitors is outlined below.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for developing kinase inhibitors.
This workflow illustrates how this compound can be coupled with a suitable azide-containing molecular scaffold via a click reaction to generate a library of potential kinase inhibitors. These candidates are then subjected to in vitro kinase assays to determine their inhibitory potency and selectivity. Promising compounds are further evaluated in cell-based assays to assess their anti-proliferative effects. The results from these biological evaluations guide the iterative process of lead optimization, which may involve further synthetic modifications of the initial scaffold.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions. It is an irritant to the skin, eyes, and respiratory system.
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its combination of a reactive alkyne and an electron-withdrawing trifluoromethyl group makes it an attractive starting material for the synthesis of a wide range of compounds, particularly in the pursuit of new therapeutic agents. The synthetic protocols and properties outlined in this guide provide a solid foundation for its use in research and development.
References
An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-ethynyl-3-(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals and advanced materials. The methodologies detailed herein are based on established chemical literature, offering researchers a reliable reference for the laboratory-scale synthesis of this important compound.
Core Synthesis Pathways
The synthesis of this compound can be effectively achieved through several established methods in organic chemistry. The most prominent and widely applicable routes include:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction of an aryl halide with a terminal alkyne. This is often the most direct route.
-
Corey-Fuchs Reaction: A two-step transformation of an aldehyde to a terminal alkyne.
-
Seyferth-Gilbert Homologation: A one-carbon homologation of an aldehyde to a terminal alkyne.
This guide will delve into the experimental details for each of these pathways, presenting quantitative data in a clear, tabular format to facilitate comparison and experimental design.
Pathway 1: Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In the context of synthesizing this compound, this typically involves the reaction of 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.
Logical Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling synthesis.
Experimental Protocol: Sonogashira Coupling and Deprotection
Step 1: Sonogashira Coupling of 1-Bromo-3-(trifluoromethyl)benzene and Trimethylsilylacetylene
A detailed experimental protocol for this specific reaction is analogous to the well-established procedures for Sonogashira couplings.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.04-0.10 eq).
-
Reagents Addition: Add a suitable solvent, typically anhydrous triethylamine or a mixture of triethylamine and THF. To this mixture, add trimethylsilylacetylene (1.2-1.5 eq) dropwise.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection of ((3-(Trifluoromethyl)phenyl)ethynyl)trimethylsilane
The silyl protecting group is removed to yield the terminal alkyne.
-
Reaction Setup: Dissolve the purified ((3-(trifluoromethyl)phenyl)ethynyl)trimethylsilane in a suitable solvent such as methanol or THF.
-
Reagent Addition: Add a deprotecting agent. Common reagents for this purpose include potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF).
-
Reaction Conditions: The reaction is typically stirred at room temperature and monitored by TLC until the starting material is fully converted.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound can be further purified by column chromatography if necessary.
Quantitative Data for Sonogashira Pathway
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3-(trifluoromethyl)benzene | General Protocol |
| Alkyne Source | Trimethylsilylacetylene | General Protocol |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | General Protocol |
| Solvent | Triethylamine / THF | General Protocol |
| Reaction Temperature | Room Temperature to 60 °C | General Protocol |
| Deprotection Agent | K₂CO₃ or TBAF | General Protocol |
| Overall Yield | 70-90% (typical for analogous reactions) | General Protocol |
Pathway 2: Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde into a terminal alkyne. This pathway starts with 3-(trifluoromethyl)benzaldehyde.[1]
Logical Workflow for Corey-Fuchs Reaction
Caption: Workflow for the Corey-Fuchs reaction.
Experimental Protocol: Corey-Fuchs Reaction
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-(trifluoromethyl)benzene [2]
-
Reaction Setup: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq) in one portion.
-
Reagent Addition: After stirring for a few minutes, add 3-(trifluoromethyl)benzaldehyde (1.0 eq) dissolved in dichloromethane.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the dibromoalkene.
Step 2: Synthesis of this compound [1]
-
Reaction Setup: Dissolve the 1-(2,2-dibromovinyl)-3-(trifluoromethyl)benzene in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Reagent Addition: Slowly add n-butyllithium (2.1 eq) while maintaining the low temperature.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Quantitative Data for Corey-Fuchs Pathway
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)benzaldehyde | [1] |
| Reagents (Step 1) | CBr₄, PPh₃ | [2] |
| Reagent (Step 2) | n-BuLi | [1] |
| Overall Yield | 70-95% (typical for this reaction) | [1] |
Pathway 3: Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers a one-pot conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.[3][4]
Logical Workflow for Seyferth-Gilbert Homologation
Caption: Workflow for the Seyferth-Gilbert homologation.
Experimental Protocol: Seyferth-Gilbert Homologation[5]
-
Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in an anhydrous solvent such as methanol or THF, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.1-1.5 eq).
-
Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃), to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting aldehyde.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for Seyferth-Gilbert Pathway
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)benzaldehyde | [3][4] |
| Reagent | Ohira-Bestmann Reagent | [5] |
| Base | Potassium Carbonate | [5] |
| Solvent | Methanol or THF | [5] |
| Yield | 84% (for a similar aldehyde) | [5] |
Conclusion
This guide has outlined three robust and well-documented synthetic pathways for the preparation of this compound. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The Sonogashira coupling offers a direct approach from the corresponding aryl halide, while the Corey-Fuchs and Seyferth-Gilbert reactions provide excellent alternatives starting from the commercially available aldehyde. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
Spectroscopic and Synthetic Profile of 1-Ethynyl-3-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for the chemical compound 1-ethynyl-3-(trifluoromethyl)benzene. Given the limited availability of a complete public spectroscopic dataset for this specific molecule, this document also includes comparative data from the closely related and more extensively characterized analog, 1-ethynyl-3,5-bis(trifluoromethyl)benzene. This guide is intended to serve as a valuable resource for researchers utilizing these compounds in synthetic chemistry, materials science, and drug discovery.
Spectroscopic Data
This compound
A complete set of spectral data for this compound is not available in publicly accessible literature at this time. However, some proton NMR data has been reported for a product formed from a reaction involving this compound.[1]
Comparative Spectroscopic Data: 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
For comparative purposes, the spectroscopic data for the commercially available 1-ethynyl-3,5-bis(trifluoromethyl)benzene is presented below. This data provides an indication of the expected spectral characteristics.
| Spectroscopic Technique | Data for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene |
| ATR-IR | Data available on SpectraBase.[2] |
| GC-MS | NIST Number: 352474. Main fragments (m/z): 126, 169, 219, 238.[3] |
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Synthetic Workflow: Sonogashira Coupling
The following diagram illustrates the synthesis of this compound from 1-bromo-3-(trifluoromethyl)benzene and a protected alkyne, such as trimethylsilylacetylene.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1-ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1-ethynyl-3-(trifluoromethyl)benzene. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and established spectroscopic principles to offer a robust predictive analysis. This information is intended to support researchers in identifying and characterizing this compound in various experimental settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions are based on the analysis of substituent effects and data from similar compounds.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-7.9 | s | - | H-2 |
| ~7.7-7.8 | d | ~8 | H-4 |
| ~7.5-7.6 | t | ~8 | H-5 |
| ~7.6-7.7 | d | ~8 | H-6 |
| ~3.4 | s | - | Alkyne-H |
Solvent: CDCl3, Reference: TMS at 0.00 ppm. The aromatic protons will likely appear as a complex multiplet, but the predicted shifts and multiplicities are based on first-order analysis.
Table 2: Predicted 13C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~134 | C-4 |
| ~132 | C-6 |
| ~131 (q, 2JCF ≈ 33 Hz) | C-3 |
| ~129 | C-5 |
| ~129 (q, 3JCF ≈ 4 Hz) | C-2 |
| ~124 (q, 1JCF ≈ 272 Hz) | CF3 |
| ~123 | C-1 |
| ~82 | Alkyne-C (quaternary) |
| ~80 | Alkyne-CH |
Solvent: CDCl3. The trifluoromethyl group causes characteristic quartet splitting for the carbon it is attached to and for adjacent carbons.
Table 3: Predicted IR Spectral Data for this compound
| Frequency (cm-1) | Intensity | Assignment |
| ~3310 | Strong, Sharp | ≡C-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2110 | Medium, Sharp | C≡C stretch |
| ~1600, 1480, 1440 | Medium | Aromatic C=C stretch |
| ~1320 | Strong | C-F stretch (symmetric) |
| ~1160, 1120 | Strong | C-F stretch (asymmetric) |
| ~900, ~790, ~700 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra for this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. 1H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Pulse Width: 30 degrees.
-
-
Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
3. 13C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: -10 to 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Pulse Width: 30 degrees.
-
-
Processing:
-
Apply an exponential window function with a line broadening factor of 1.0 Hz.
-
Fourier transform the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the central peak of the CDCl3 triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
If the sample is volatile, data acquisition should be performed promptly.
2. IR Spectrum Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-650 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 for both the background and the sample.
-
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, carefully clean the ATR crystal with a solvent-dampened soft tissue to remove all traces of the sample.
Visualization of Structure-Spectrum Correlations
The following diagram illustrates the logical relationship between the key structural features of this compound and their expected spectroscopic signals.
The Trifluoromethyl Group's Profound Electronic Influence on Phenylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF₃) group, a cornerstone in modern medicinal and materials chemistry, exerts a powerful and nuanced electronic influence on aromatic systems. When appended to the phenylacetylene framework, its effects are particularly pronounced, modulating the reactivity, stability, and spectroscopic properties of the molecule. This technical guide delves into the core electronic effects of the trifluoromethyl group on phenylacetylene, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.
Introduction: The Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1][2] This strong electron-withdrawing character stems primarily from the high electronegativity of the fluorine atoms, leading to a significant inductive effect (-I).[1][2] This inductive pull of electron density from the phenyl ring and the acetylenic moiety has profound consequences on the molecule's overall electronic distribution and chemical behavior.
Quantitative Analysis of Electronic Effects: Hammett and Taft Parameters
The electronic influence of a substituent on an aromatic ring can be quantified using Hammett (σ) and Taft (σ*) constants. These parameters provide a measure of the polar (inductive and resonance) effects of a substituent.
Table 1: Hammett and Taft Substituent Constants for the Trifluoromethyl Group
| Constant | meta (σm) | para (σp) | Taft (σ*) |
| Value | 0.44[3] | 0.57[3] | 0.92 (for CH₂CF₃) |
Note: Taft constants are typically determined for aliphatic systems. The value for the CH₂CF₃ group is provided as an indicator of the strong inductive effect.
The positive values of σm and σp confirm the electron-withdrawing nature of the CF₃ group. The larger value for σp compared to σm suggests that in addition to the strong inductive effect, a resonance effect also contributes to the electron withdrawal from the para position.
Spectroscopic Manifestations of Electronic Effects
The electronic perturbations induced by the trifluoromethyl group are readily observable through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in trifluoromethyl-substituted phenylacetylenes provide direct evidence of the CF₃ group's electron-withdrawing nature.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) of the Acetylenic Carbons in Substituted Phenylacetylenes
| Substituent | Position | Cα (ppm) | Cβ (ppm) |
| H | - | 83.7 | 77.4 |
| CF₃ | meta | ~83.1 | ~79.2 |
| CF₃ | para | ~82.8 | ~80.3 |
| NO₂ | para | 81.8 | 81.5 |
| OCH₃ | para | 83.9 | 75.2 |
Data for CF₃ substituted phenylacetylenes are estimated based on correlations with Hammett parameters.[1][4] Data for other substituents are from literature sources.[5][6]
The downfield shift of the terminal acetylenic carbon (Cβ) in both meta- and para-trifluoromethylphenylacetylene compared to the parent phenylacetylene is a clear indication of deshielding due to the electron-withdrawing CF₃ group. This effect is more pronounced in the para isomer, consistent with the contribution of a resonance effect. The chemical shift of the internal acetylenic carbon (Cα) is less affected.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive to its electronic environment.[7][8][9][10] In aryl trifluoromethyl compounds, the ¹⁹F chemical shift typically appears in the range of -60 to -65 ppm (relative to CFCl₃). The specific chemical shift can provide insights into the electronic communication between the CF₃ group and the phenylacetylene system.
Infrared (IR) Spectroscopy
The vibrational frequencies of chemical bonds are sensitive to changes in electron density. The strong inductive effect of the trifluoromethyl group influences the stretching frequency of the carbon-carbon triple bond (νC≡C) in the IR spectrum.
Table 3: C≡C Stretching Frequencies in Substituted Phenylacetylenes
| Substituent | Position | νC≡C (cm⁻¹) |
| H | - | ~2109 |
| CF₃ | para | ~2115 |
| NO₂ | para | 2112 |
| OCH₃ | para | 2108 |
Data are approximate and can vary with solvent and measurement conditions.[11][12][13]
The electron-withdrawing trifluoromethyl group slightly increases the C≡C bond strength, leading to a small increase in the stretching frequency compared to unsubstituted phenylacetylene.
Experimental Protocols
Synthesis of meta- and para-Trifluoromethylphenylacetylene
A common and effective method for the synthesis of terminal alkynes from the corresponding aldehydes is the Corey-Fuchs reaction.
Experimental Workflow: Corey-Fuchs Synthesis
Caption: Corey-Fuchs synthesis of trifluoromethylphenylacetylenes.
Detailed Methodology:
-
Preparation of the Corey-Fuchs Reagent: To a solution of triphenylphosphine in dry dichloromethane at 0 °C, carbon tetrabromide is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours.
-
Conversion of Aldehyde to Dibromoalkene: The appropriate trifluoromethylbenzaldehyde (meta- or para-isomer) is added to the freshly prepared Corey-Fuchs reagent at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The product is then isolated and purified by column chromatography.
-
Formation of the Terminal Alkyne: The purified dibromoalkene is dissolved in dry tetrahydrofuran and cooled to -78 °C. Two equivalents of n-butyllithium are added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to room temperature and stirring for another hour. The reaction is quenched with water, and the product is extracted, dried, and purified.
Spectroscopic Characterization
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified trifluoromethylphenylacetylene is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
¹⁹F NMR: Spectra are recorded on a suitable NMR spectrometer, often using an external standard like CFCl₃ or an internal standard.[14][15]
Infrared Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of trifluoromethyl-substituted phenylacetylene.
Computational Workflow
Caption: DFT computational workflow for electronic property analysis.
Methodology:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: A common and reliable method is the B3LYP functional with a basis set such as 6-31G* or larger.[16][17][18][19]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum and to predict IR vibrational frequencies.
-
Natural Bond Orbital (NBO) Analysis: To quantify charge distribution and analyze donor-acceptor interactions.
-
Electrostatic Potential (ESP) Mapping: To visualize the electron-rich and electron-poor regions of the molecule.
-
Logical Relationship of Electronic Effects
The electronic effects of the trifluoromethyl group can be understood as a combination of inductive and resonance effects that influence the molecule's properties.
Diagram of Electronic Effects
Caption: Interplay of inductive and resonance effects of the CF₃ group.
Conclusion
The trifluoromethyl group exerts a potent electron-withdrawing effect on the phenylacetylene scaffold, primarily through a strong inductive (-I) effect and a weaker resonance (-R) effect. These electronic perturbations are clearly manifested in the NMR and IR spectra of trifluoromethyl-substituted phenylacetylenes, with notable downfield shifts in ¹³C NMR and a slight increase in the C≡C stretching frequency. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working with these important fluorinated building blocks, enabling a deeper understanding and prediction of their chemical behavior in various applications, from drug design to materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. global.oup.com [global.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. joasciences.com [joasciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Synthetic Versatility of Trifluoromethyl-Substituted Alkynes: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reactivity, and applications of trifluoromethyl-substituted alkynes, offering valuable insights for researchers, scientists, and professionals in drug development.
The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their chemical and biological properties.[1] The strong electron-withdrawing nature of the CF3 group can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3][4] Trifluoromethyl-substituted alkynes, in particular, have emerged as versatile building blocks for the synthesis of complex fluorinated compounds due to the unique reactivity of the carbon-carbon triple bond. This guide provides a comprehensive overview of the core methodologies for the synthesis and functionalization of these valuable synthons.
I. Synthesis of Trifluoromethyl-Substituted Alkynes
The direct trifluoromethylation of terminal alkynes is the most common and efficient approach for the synthesis of trifluoromethyl-substituted alkynes. Several methods have been developed, with copper-catalyzed reactions being particularly prominent.
A. Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods offer a reliable and practical route to trifluoromethylated alkynes. These reactions typically involve a copper(I) salt, a trifluoromethylating reagent, and a suitable ligand.
1. Using Fluoroform-Derived CuCF3 Reagent:
A highly efficient method utilizes a CuCF3 reagent derived from the inexpensive industrial byproduct fluoroform (CF3H).[5][6] This reagent can be prepared in large quantities and is convenient to handle.[5] The reaction proceeds efficiently in the presence of a diamine ligand such as tetramethylethylenediamine (TMEDA).[5]
Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of Terminal Alkynes with a Fluoroform-Derived CuCF3 Reagent [5]
-
To a solution of the terminal alkyne (1.0 equiv) in a suitable solvent (e.g., DMF) are added the CuCF3 reagent (1.2 equiv) and TMEDA (1.5 equiv).
-
The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 12-24 h) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl-substituted alkyne.
2. Using Trimethyl(trifluoromethyl)silane (Me3SiCF3):
Another widely used nucleophilic trifluoromethylating reagent is Me3SiCF3 (Ruppert-Prakash reagent).[5] Copper-mediated trifluoromethylation of terminal alkynes with Me3SiCF3 provides a general and straightforward method to prepare trifluoromethylated acetylenes, tolerating a variety of functional groups.[5]
Experimental Protocol: Copper-Mediated Trifluoromethylation of Terminal Alkynes with Me3SiCF3 [5]
-
A mixture of a terminal alkyne (1.0 equiv), CuI (1.1 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv) in a polar aprotic solvent (e.g., DMF) is prepared in a reaction vessel.
-
Me3SiCF3 (1.5 equiv) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at an elevated temperature (e.g., 60 °C) for the required duration (e.g., 12 h).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated. The residue is then purified by chromatography.
B. Electrochemical Trifluoromethylation
Electrochemical methods offer a green and efficient alternative for the synthesis of trifluoromethyl-alkynes.[7][8] These methods often utilize a simple and inexpensive trifluoromethyl source and avoid the need for stoichiometric metal oxidants. A notable challenge in the radical trifluoromethylation of terminal alkynes is the high reactivity of the intermediate alkenyl radical.[7] Recent advancements have utilized dimethyl sulfoxide (DMSO) as a "masking auxiliary" to stabilize this intermediate, enabling the efficient formation of CF3-alkynes under mild conditions.[7][8]
Experimental Protocol: Electrochemical Trifluoromethylation of Terminal Alkynes [7]
-
In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of the terminal alkyne (1.0 equiv), a trifluoromethyl source (e.g., CF3SO2Na, 2.0 equiv), and a supporting electrolyte (e.g., n-Bu4NBF4) in a mixture of solvents (e.g., DMSO/MeCN) is prepared.
-
A constant current is applied to the cell at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Table 1: Comparison of Synthetic Methods for Trifluoromethyl-Substituted Alkynes
| Method | Trifluoromethyl Source | Catalyst/Mediator | Key Advantages | Key Disadvantages | Yield Range (%) |
| Copper-Catalyzed | |||||
| w/ CuCF3 | Fluoroform (CF3H) | Cu/TMEDA | Inexpensive CF3 source, high efficiency.[5][6] | Requires pre-synthesis of the CuCF3 reagent. | 60-95 |
| w/ Me3SiCF3 | Me3SiCF3 | CuI/Base | Commercially available reagent, broad functional group tolerance.[5] | Stoichiometric copper, potential for metal contamination. | 50-90 |
| Electrochemical | CF3SO2Na | None (Electrolysis) | Mild conditions, avoids metal catalysts, sustainable.[7][8] | Requires specialized equipment, substrate scope can be limited. | 45-85 |
II. Key Reactions of Trifluoromethyl-Substituted Alkynes
Trifluoromethyl-substituted alkynes are valuable precursors for a wide range of fluorinated molecules. Their unique electronic properties govern their reactivity in various transformations.
A. Cycloaddition Reactions
The electron-deficient nature of the alkyne bond in trifluoromethyl-substituted alkynes makes them excellent partners in cycloaddition reactions.
1. Pauson-Khand Reaction:
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. Trifluoromethyl-substituted alkynes can undergo this reaction, often with interesting regiochemical outcomes.[9] The trifluoromethyl group can act as a removable steering group, allowing for the synthesis of β-substituted cyclopentenones after its removal.[9]
Experimental Protocol: Pauson-Khand Reaction of a Trifluoromethylated Alkyne [9]
-
The trifluoromethylated alkyne (1.0 equiv) is dissolved in a suitable solvent (e.g., hexanes) and treated with dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) at room temperature to form the alkyne-cobalt complex.
-
After formation of the complex, an alkene (e.g., norbornadiene, 2.0 equiv) is added, and the reaction mixture is heated (e.g., in toluene at 70 °C).
-
The reaction is monitored until completion.
-
The solvent is removed, and the crude product is purified by chromatography to yield the trifluoromethyl-substituted cyclopentenone.
2. [3+2] Cycloaddition Reactions:
Trifluoromethyl-substituted alkynes can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides, to form five-membered heterocycles. For instance, the copper-catalyzed Huisgen [2+3] cycloaddition of sulfonyl azides with terminal trifluoromethyl alkynes provides a route to 2-trifluoromethylquinolines.[10]
B. Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. While the classic Sonogashira reaction involves the coupling of a terminal C-H bond of an alkyne, trifluoromethyl-substituted alkynes can be synthesized via Sonogashira-type couplings or can themselves be used in subsequent coupling reactions if they possess a suitable leaving group. For instance, site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene with terminal alkynes have been reported.[11] There are also transition-metal-free Sonogashira-type coupling reactions that have been developed.[12][13]
Experimental Protocol: Transition-Metal-Free Sonogashira-Type Coupling [12]
-
To a solution of a terminal alkyne (1.2 equiv) in THF at -78 °C is added n-BuLi (1.2 equiv).
-
After stirring, a solution of a tetracoordinate boron intermediate (formed from an aryl boronic acid and pyridine triphenylborate, 1.0 equiv) in THF is added.
-
The reaction is warmed to room temperature and stirred for a specified time.
-
N-Iodosuccinimide (NIS, 1.5 equiv) is then added, and the mixture is stirred until the reaction is complete.
-
The reaction is quenched, and the product is extracted, dried, and purified.
C. Halotrifluoromethylation and Hydrotrifluoromethylation
The addition of a trifluoromethyl group and another functional group across the alkyne is a powerful method for generating highly functionalized trifluoromethylated alkenes.
1. Chlorotrifluoromethylation:
A photoredox-catalyzed chlorotrifluoromethylation of internal arylalkynes using CF3SO2Cl as both the CF3 and chlorine source has been developed.[1] This reaction proceeds with regio- and stereoselectivity to produce tetrasubstituted alkenes.[1]
Experimental Protocol: Photoredox-Catalyzed Chlorotrifluoromethylation of an Internal Arylalkyne [1]
-
A mixture of the internal arylalkyne (1.0 equiv), CF3SO2Cl (2.0 equiv), and a photocatalyst (e.g., Ru(bpy)3Cl2, 1 mol%) in a suitable solvent (e.g., CH3CN) is placed in a reaction vessel.
-
The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified time.
-
After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography.
2. Hydrotrifluoromethylation:
A formal hydrotrifluoromethylation of alkynes can be achieved through a hydroboration/trifluoromethylation sequence using the inexpensive fluoroform-derived [CuCF3] reagent.[14] This method provides access to synthetically useful (E)-alkenyl-CF3 building blocks.[14]
Table 2: Selected Reactions of Trifluoromethyl-Substituted Alkynes and their Products
| Reaction | Reagents/Catalyst | Product Type | Key Features |
| Pauson-Khand Reaction | Co2(CO)8, Alkene, CO | Trifluoromethyl-substituted cyclopentenone | Forms a five-membered ring; CF3 group can be a removable directing group.[9] |
| [3+2] Cycloaddition | Azides, Nitrones, etc. | Trifluoromethyl-substituted heterocycles (e.g., triazoles, quinolines) | Access to diverse heterocyclic scaffolds.[10] |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-substituted trifluoromethyl alkynes | Forms C(sp)-C(sp2) bonds; transition-metal-free variants exist.[11][12] |
| Chlorotrifluoromethylation | CF3SO2Cl, Photocatalyst | Tetrasubstituted trifluoromethyl alkenes | Difunctionalization of the alkyne; proceeds via a radical mechanism.[1] |
| Hydrotrifluoromethylation | 1. HBpin 2. [CuCF3] | (E)-Alkenyl-CF3 compounds | Stereoselective formation of trifluoromethylated alkenes.[14] |
III. Visualization of Key Processes
Diagrams illustrating reaction mechanisms and experimental workflows provide a clearer understanding of the transformations involving trifluoromethyl-substituted alkynes.
A. Reaction Mechanisms
Caption: Proposed mechanism for photoredox-catalyzed chlorotrifluoromethylation.
B. Experimental Workflow
Caption: A typical experimental workflow for the synthesis of trifluoromethyl-alkynes.
C. Logical Relationships in Synthesis
Caption: Primary synthetic routes to trifluoromethyl-substituted alkynes.
IV. Conclusion
Trifluoromethyl-substituted alkynes are undeniably powerful building blocks in modern organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. The methodologies for their synthesis have matured significantly, offering researchers a toolbox of reliable and efficient reactions. The unique reactivity of these compounds in cycloadditions, cross-coupling reactions, and difunctionalization reactions further underscores their versatility. This guide has provided a detailed overview of the core synthetic methods and key transformations, complete with experimental insights and data, to aid researchers in harnessing the full potential of trifluoromethyl-substituted alkynes in their scientific endeavors.
References
- 1. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds [organic-chemistry.org]
- 13. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]
In-Depth Technical Guide: Safety and Handling of 1-Ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-ethynyl-3-(trifluoromethyl)benzene (CAS No. 705-28-2), a key reagent in pharmaceutical and materials science research. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary hazards are associated with its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | GHS02 | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |
| Specific target organ toxicity — single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below to aid in the safe handling and storage of this compound.
Table 2: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 705-28-2 |
| Molecular Formula | C₉H₅F₃ |
| Molecular Weight | 170.13 g/mol |
| Appearance | Liquid |
| Boiling Point | 146 °C |
| Density | 1.178 g/mL at 25 °C |
| Flash Point | 95 °F |
| Storage Temperature | 2-8°C, stored under nitrogen |
Safe Handling and Experimental Protocols
Due to its air-sensitive and hazardous nature, this compound requires specialized handling techniques to prevent decomposition and ensure user safety.
Engineering Controls
-
Fume Hood: All manipulations of this compound must be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Reactions involving this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. Schlenk line or glovebox techniques are recommended.[1][2][3]
-
Static Control: Ground and bond all containers and transfer equipment to prevent static discharge, which could ignite the flammable liquid.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
General Experimental Protocol for Handling
The following is a generalized protocol for handling air-sensitive reagents like this compound.
-
Glassware Preparation: All glassware must be dried in an oven at >120 °C overnight and cooled under a stream of inert gas to remove adsorbed moisture.[1][2]
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge with dry nitrogen or argon. Use a bubbler to monitor the gas flow and maintain a slight positive pressure.[2]
-
Reagent Transfer:
-
For transfers of small volumes, use a gas-tight syringe that has been purged with inert gas.
-
For larger volumes, use a cannula transfer technique.
-
Ensure the reagent bottle's septum is in good condition to maintain a proper seal.
-
-
Reaction Quenching and Workup:
-
Cool the reaction mixture to a safe temperature before quenching.
-
Slowly add a suitable quenching agent (e.g., a protic solvent) while maintaining an inert atmosphere.
-
-
Waste Disposal:
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][6]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][7] Keep away from sources of ignition.[6] For long-term storage, it is recommended to store under a nitrogen atmosphere at 2-8°C.[7][8]
-
Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-ETHYNYL-ALPHA ALPHA ALPHA-TRIFLUORO& | 705-28-2 [chemicalbook.com]
IUPAC Nomenclature and Structural Isomers
An In-depth Technical Guide on the Isomers and Properties of C9H5F3 Alkynes
This technical guide provides a comprehensive overview of the isomers of the alkyne with the molecular formula C9H5F3, focusing on their IUPAC nomenclature, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
The molecular formula C9H5F3 corresponds to trifluoromethylphenylacetylene. The structural variations arise from the position of the trifluoromethyl (-CF3) group on the phenyl ring. The International Union of Pure and Applied Chemistry (IUPAC) names for these isomers are derived by considering the benzene ring as the parent compound. The three possible positional isomers are:
-
1-ethynyl-2-(trifluoromethyl)benzene
-
1-ethynyl-3-(trifluoromethyl)benzene
-
1-ethynyl-4-(trifluoromethyl)benzene
Alternatively, they can be named as derivatives of acetylene, leading to the following commonly used names:
-
2-(Trifluoromethyl)phenylacetylene
-
3-(Trifluoromethyl)phenylacetylene
-
4-(Trifluoromethyl)phenylacetylene
The relationship between the molecular formula and its isomers is illustrated in the diagram below.
Physicochemical Properties
The following table summarizes the available quantitative data for the isomers of trifluoromethylphenylacetylene.
| Property | 2-(Trifluoromethyl)phenylacetylene | 4-(Trifluoromethyl)phenylacetylene |
| CAS Number | 704-41-6[1] | 705-31-7[2][3][4][5] |
| Molecular Formula | C9H5F3[2] | C9H5F3[2][3][6] |
| Molecular Weight | 170.13 g/mol | 170.13 g/mol [2][3][6] |
| Boiling Point | Not available | 78-80 °C at 2 mmHg[2], 58-60 °C at 30 Torr[3] |
| Density | Not available | 1.043 g/mL at 25 °C[2] |
| Refractive Index | Not available | n20/D 1.4650[2] |
| Appearance | Not available | Clear colorless to yellow liquid[6][7] |
| Purity | 97%[1] | 97%[3][6][7][8] |
Experimental Protocols: Synthesis
A general method for the synthesis of substituted phenylacetylenes involves the Sonogashira coupling reaction. A more classical approach involves the dehydrohalogenation of a suitable dihalo-precursor. Below is a generalized workflow for the synthesis of a (trifluoromethyl)phenylacetylene.
Example Synthesis of 2-(Trifluoromethyl)phenylacetylene
While a detailed experimental protocol for the synthesis of 2-(trifluoromethyl)phenylacetylene was not found in the provided search results, a general procedure can be inferred from the synthesis of similar compounds. The synthesis of poly[[o-(trifluoromethyl)phenyl]acetylene] implies the prior synthesis of the monomer, [o-(trifluoromethyl)phenyl]acetylene.[9][10] A plausible route would be a Sonogashira coupling of 1-iodo-2-(trifluoromethyl)benzene with a protected acetylene, followed by deprotection.
Applications in Research and Development
(Trifluoromethyl)phenylacetylenes are valuable building blocks in organic synthesis.[8] The trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these compounds of great interest in medicinal chemistry and materials science.[8] They are utilized in:
-
Click Chemistry: The terminal alkyne functionality allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2]
-
Sonogashira Cross-Coupling Reactions: These compounds can be coupled with aryl or vinyl halides to form more complex structures.[8]
-
Polymer Synthesis: Polymerization of these monomers can lead to polymers with interesting properties.[9]
-
Synthesis of Bioactive Molecules: They serve as precursors in the synthesis of pharmaceutical compounds.[8]
Spectroscopic Analysis
Microwave spectroscopy has been used to analyze the structure of 4-(trifluoromethyl)phenylacetylene.[11] This technique provides detailed information about the molecule's rotational constants, from which its geometry can be precisely determined.[11] Mass spectrometry data is also available for silylated derivatives of 4-(trifluoromethyl)phenylacetylene.[12]
References
- 1. 2-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4'-TRIFLUOROMETHYLPHENYL ACETYLENE | 705-31-7 [chemicalbook.com]
- 3. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 705-31-7 Cas No. | 4-(Trifluoromethyl)phenylacetylene | Apollo [store.apolloscientific.co.uk]
- 6. 4-(Trifluoromethyl)phenylacetylene | CymitQuimica [cymitquimica.com]
- 7. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. wasteless.bio [wasteless.bio]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Measurement and Analysis of 4-trifluoromethyl phenylacetylene (4-TFMPA) via Microwave Spectroscopy [scholarexchange.furman.edu]
- 12. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and applications of a key building block in modern medicinal chemistry and materials science.
Introduction
1-Ethynyl-3-(trifluoromethyl)benzene, also known as 3-ethynylbenzotrifluoride, is an aromatic organic compound that has garnered significant attention in the fields of drug discovery and materials science. Its unique molecular architecture, featuring a reactive ethynyl group and an electron-withdrawing trifluoromethyl group on a benzene ring, makes it a versatile building block for the synthesis of a wide range of complex molecules with desirable pharmacological and physicochemical properties.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The terminal alkyne functionality, on the other hand, provides a handle for various coupling reactions, most notably the Sonogashira coupling and click chemistry, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.
This technical guide provides a comprehensive overview of this compound, including its commercial availability, detailed synthesis protocols, and its prominent applications, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and advanced polymers.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their research and development needs. The purity of the commercially available compound is typically high, often exceeding 95%.
Below is a summary of typical product specifications from various suppliers.
| Property | Typical Value |
| CAS Number | 705-28-2 |
| Molecular Formula | C₉H₅F₃ |
| Molecular Weight | 170.13 g/mol |
| Purity | ≥95% |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 78-80 °C at 2 mmHg |
| Density | ~1.043 g/mL at 25 °C |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.
Synthetic Pathway: Sonogashira Coupling
The synthesis of this compound is typically achieved by the Sonogashira coupling of 3-bromobenzotrifluoride with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via a Sonogashira coupling reaction.
Materials:
-
3-Bromobenzotrifluoride
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere of argon, add 3-bromobenzotrifluoride (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
To this stirred mixture, add trimethylsilylacetylene (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(trimethylsilylethynyl)-3-(trifluoromethyl)benzene.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in methanol.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the deprotection is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
| Reagent | Molar Ratio |
| 3-Bromobenzotrifluoride | 1.0 |
| Trimethylsilylacetylene | 1.2 |
| Pd(PPh₃)₂Cl₂ | 0.02 |
| CuI | 0.04 |
| Triethylamine | ~3.0 |
| Potassium carbonate | 2.0 |
Applications in Drug Discovery: mGluR5 Antagonists
A significant application of this compound is in the synthesis of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome.
mGluR5 Signaling Pathway
mGluR5 is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling cascades ultimately modulate a variety of downstream cellular processes. mGluR5 antagonists work by binding to the receptor and preventing its activation by glutamate.[1]
Experimental Workflow: Synthesis of an mGluR5 Antagonist (e.g., MTEP Analog)
This compound is a key intermediate in the synthesis of mGluR5 antagonists such as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) and its analogs. The following workflow outlines the general synthetic strategy.
References
physical and chemical properties of 1-ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethynyl-3-(trifluoromethyl)benzene, a key building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and structural information.
Core Properties and Safety Information
This compound, with the CAS number 705-28-2, is a substituted aromatic compound featuring both an ethynyl and a trifluoromethyl group. These functional groups impart unique reactivity and properties, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 705-28-2 | [1][2] |
| Molecular Formula | C₉H₅F₃ | [1][2] |
| Molecular Weight | 170.13 g/mol | [2] |
| Boiling Point | 146 °C | [2] |
| Density | 1.178 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.464 | [2] |
| Purity | Typically ≥ 95% | [1] |
| Appearance | Colorless to lemon/lime liquid | [3][4] |
| Storage | Store at room temperature or 2-8°C, under an inert atmosphere. | [1][3] |
Safety and Handling:
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.[5] It is a flammable liquid and vapor.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[2]
Synthesis and Reactivity
The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Synthesis via Sonogashira Coupling
The following is a representative experimental protocol for the synthesis of this compound based on established Sonogashira coupling procedures. The reaction involves the coupling of an aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene, with a protected or terminal alkyne source like ethynyltrimethylsilane, followed by deprotection.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene (or 1-iodo-3-(trifluoromethyl)benzene)
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., tetrahydrofuran (THF), toluene)
-
Deprotecting agent (e.g., potassium carbonate in methanol, or a fluoride source like TBAF)
Procedure:
-
Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 2-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
To this mixture, add ethynyltrimethylsilane (1.1-1.5 equivalents) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether or ethyl acetate), and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Deprotection: The crude trimethylsilyl-protected product is dissolved in a suitable solvent (e.g., methanol or THF). A base, such as potassium carbonate, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC).
-
Final Purification: The reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A published ¹H NMR spectrum in CDCl₃ shows the following key signals: a singlet for the acetylenic proton and multiplets for the aromatic protons.[3]
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.76 | s | 1H | Ar-H |
| ~7.62 | t | 1H | Ar-H |
| ~3.1 (approx.) | s | 1H | C≡C-H |
Note: The exact chemical shifts for the other aromatic protons are not clearly resolved in the provided data but would appear in the aromatic region (~7.4-7.8 ppm).
Further Spectroscopic Analysis
-
¹³C NMR: The spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne group (around 80 ppm), the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C triple bond stretch. Strong C-F stretching bands would be observed in the 1100-1350 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170.13, corresponding to the molecular weight of the compound.
Applications in Research and Development
This compound is a versatile building block due to the presence of the reactive ethynyl group and the electron-withdrawing trifluoromethyl group. The alkyne moiety allows for participation in various coupling reactions, such as the Sonogashira coupling, click chemistry (Huisgen cycloaddition), and other metal-catalyzed transformations. The trifluoromethyl group can influence the electronic properties, lipophilicity, and metabolic stability of a target molecule, which is of significant interest in drug discovery and materials science.
Potential Reaction Pathways:
Caption: Key reaction pathways involving the title compound.
This technical guide serves as a foundational resource for understanding the properties and applications of this compound. For specific applications, further consultation of peer-reviewed literature is recommended.
References
Technical Guide: Stability and Storage of 1-Ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-3-(trifluoromethyl)benzene is a valuable reagent in organic synthesis, finding applications in drug discovery and materials science due to the presence of two reactive functional groups: a terminal alkyne and a trifluoromethyl-substituted aromatic ring. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile, recommended storage and handling procedures, and generalized protocols for the stability assessment of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅F₃ |
| Molecular Weight | 170.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| CAS Number | 705-28-2 |
Stability Profile
Thermal Stability
The trifluoromethyl group is known for its high thermal stability due to the strong carbon-fluorine bonds.[1] However, terminal alkynes, particularly phenylacetylene derivatives, can undergo thermal oligomerization or polymerization at elevated temperatures.[2] Therefore, it is recommended to avoid prolonged exposure to high temperatures.
Oxidative Stability
Terminal alkynes are susceptible to oxidative degradation. In the presence of oxygen and certain metal catalysts, they can undergo oxidative coupling to form diynes.[3] While the trifluoromethyl group is generally stable to oxidation, the ethynyl group is the primary site of oxidative instability. Exposure to air, especially in the presence of catalytic impurities, can lead to the gradual degradation of the compound.
Hydrolytic Stability
The trifluoromethyl group is generally stable to hydrolysis under neutral conditions. Terminal alkynes can undergo hydration in the presence of strong acids and mercury salts to form ketones.[3][4] Under typical storage and handling conditions (neutral pH), significant hydrolytic degradation is not expected. However, exposure to acidic or strongly basic aqueous conditions should be avoided.
Photochemical Stability
Aromatic compounds can be susceptible to photodegradation. While the trifluoromethyl group itself is generally photochemically stable, the aromatic ring and the ethynyl group could potentially react upon exposure to UV light.[1][5] It is advisable to protect the compound from light to prevent potential photochemical reactions.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or room temperature. | Minimizes the risk of thermal degradation and oligomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative degradation of the terminal alkyne. |
| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from moisture and light. |
| Moisture | Store in a dry environment. | Prevents potential hydration of the alkyne and other moisture-related degradation. |
| Light | Protect from light. | Minimizes the risk of photochemical reactions. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Prevents vigorous and potentially hazardous reactions. |
A logical workflow for the proper storage and handling of this compound is depicted in the following diagram.
Caption: Workflow for receiving, storing, and handling the compound.
Potential Degradation Pathways
Based on the reactivity of terminal alkynes, several potential degradation pathways can be postulated for this compound under suboptimal storage conditions.
Caption: Potential degradation routes for the compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a formal stability study can be conducted. The following is a generalized experimental protocol that can be adapted for this purpose.
Objective
To evaluate the stability of this compound under various storage conditions (e.g., temperature, humidity, light) over a defined period.
Materials and Methods
-
Test Substance: this compound, with a defined initial purity.
-
Storage Containers: Amber glass vials with inert-lined caps.
-
Storage Conditions:
-
Long-term: 2-8°C or 25°C/60% RH (Relative Humidity)
-
Accelerated: 40°C/75% RH
-
Photostability: Exposure to a light source as per ICH Q1B guidelines.
-
-
Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradation products.
-
Time Points: 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies. More frequent intervals for accelerated studies.
Experimental Workflow
The workflow for a typical stability study is outlined below.
Caption: General workflow for a chemical stability study.
Data Analysis
The purity of this compound should be monitored over time. The formation of any degradation products should be quantified. The shelf-life of the compound can be determined by modeling the degradation kinetics.
Conclusion
While this compound is a stable compound when stored under appropriate conditions, its reactivity, particularly that of the terminal alkyne, necessitates careful handling and storage to prevent degradation. By adhering to the recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important synthetic building block in their work. For critical applications, a formal stability study is recommended to establish a definitive shelf-life under specific storage conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent-free oligomerization of phenylacetylene catalyzed by (cyclopentadienyl)nickel complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Ethynyl-3-(trifluoromethyl)benzene: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethynyl-3-(trifluoromethyl)benzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document details the physicochemical properties, provides a representative experimental protocol for its synthesis via Sonogashira coupling, and discusses its prospective applications in drug development based on the strategic importance of its constituent functional groups.
Introduction
This compound is a synthetic organic compound featuring a benzene ring substituted with an ethynyl and a trifluoromethyl group at the meta position. The presence of the trifluoromethyl (CF3) group, a key pharmacophore in modern drug design, confers unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The terminal ethynyl group serves as a versatile chemical handle for various coupling reactions, particularly in the construction of more complex molecular architectures. This guide summarizes the core chemical data of this compound and outlines a common synthetic route.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅F₃ | [1][2] |
| Molecular Weight | 170.13 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 705-28-2 | [1] |
| Appearance | Colorless to light yellow liquid | |
| SMILES | C#Cc1cccc(c1)C(F)(F)F | [1] |
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper(I) complexes. A general, representative experimental protocol is provided below.
Experimental Protocol
Reaction Scheme:
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Coupling Reaction:
-
To a dry Schlenk flask under an argon atmosphere, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF).
-
To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection of the Trimethylsilyl Group:
-
Dissolve the crude product from the previous step in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours until the deprotection is complete (monitored by TLC or GC-MS).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Role in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively available in the public domain, the well-documented roles of its functional moieties provide a strong basis for its potential applications in drug discovery.
-
Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, and its presence can block metabolic oxidation, thereby increasing the half-life of a drug candidate. The lipophilicity of the CF₃ group can also enhance membrane permeability and binding to hydrophobic pockets of target proteins.
-
Ethynyl Group: The terminal alkyne is a highly versatile functional group in medicinal chemistry. It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link molecules together with high efficiency and specificity. It also serves as a key building block for the synthesis of various heterocyclic compounds and can act as a structural element in pharmacophores that interact with biological targets.
Given these properties, this compound is a valuable starting material for the synthesis of novel small molecules for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Mandatory Visualizations
Sonogashira Coupling Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.
References
Methodological & Application
Sonogashira Coupling of 1-ethynyl-3-(trifluoromethyl)benzene: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 1-ethynyl-3-(trifluoromethyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Introduction
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an sp²-hybridized carbon of an aryl or vinyl halide. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. This document outlines optimized protocols for the coupling of this compound with various aryl halides, providing a foundation for the synthesis of a diverse array of substituted diarylalkynes.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the reaction conditions and corresponding yields for the Sonogashira coupling of this compound with various aryl iodides and bromides. These data provide a comparative overview for selecting optimal conditions based on the substrate.
Table 1: Sonogashira Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | rt | 4 | 92 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (1.5) | CuI (3) | i-Pr₂NH | Toluene | 50 | 6 | 88 |
| 3 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | rt | 3 | 95 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | Dioxane | 60 | 5 | 85 |
| 5 | 3-Iodopyridine | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/H₂O (4:1) | 40 | 6 | 89 |
Table 2: Sonogashira Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | CuI (2) | Cs₂CO₃ | Toluene | 80 | 12 | 85 |
| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | Et₃N | DMF | 90 | 10 | 78 |
| 3 | 4-Bromonitrobenzene | Pd(OAc)₂ (2.5) | XPhos (5) | - | K₃PO₄ | Dioxane | 100 | 8 | 91 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | SPhos (6) | CuI (3) | i-Pr₂NH | Toluene | 90 | 12 | 82 |
| 5 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | CuI (6) | Et₃N | Acetonitrile | 80 | 14 | 75 |
Experimental Protocols
The following are detailed methodologies for representative Sonogashira coupling reactions involving this compound.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling with an Aryl Iodide
This protocol is a general procedure for the coupling of this compound with an aryl iodide using a palladium-phosphine complex and a copper(I) co-catalyst.
Materials:
-
This compound
-
Aryl iodide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 3-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diarylalkyne.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide
This protocol describes a copper-free Sonogashira coupling, which can be advantageous for substrates that are sensitive to copper or to avoid potential contamination of the final product with copper residues.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromonitrobenzene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add palladium(II) acetate (0.025 mmol, 2.5 mol%) and XPhos (0.05 mmol, 5 mol%) to a dry Schlenk flask.
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
To the flask, add the aryl bromide (1.0 mmol, 1.0 equiv) and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure diarylalkyne.
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for a typical Sonogashira coupling reaction followed by purification.
Caption: General workflow for Sonogashira coupling experiments.
Application Notes and Protocols for 1-Ethynyl-3-(trifluoromethyl)benzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethynyl-3-(trifluoromethyl)benzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This versatile building block is instrumental in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, which have significant applications in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, including increased metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design.
Applications in Medicinal Chemistry
Triazoles derived from this compound are promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,2,3-triazole core acts as a stable and biocompatible scaffold, while the 3-(trifluoromethyl)phenyl substituent can engage in specific interactions with biological targets.
Anticancer Activity
Numerous studies have demonstrated the potential of 1,2,3-triazole derivatives as anticancer agents.[1] The incorporation of the trifluoromethylphenyl group can enhance the cytotoxic activity against various cancer cell lines. For instance, novel 1,2,3-triazolo-benzoquinoline-3-carbonitriles have been synthesized via click chemistry and have shown promising cytotoxic activities against human colon (HCT-116), hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7) cell lines.[2]
Table 1: Representative Anticancer Activity of Substituted 1,2,3-Triazoles
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HT-1080 | 15.13 | |
| Compound B | A-549 | 21.25 | [3] |
| Compound C | MCF-7 | 18.06 | [3] |
| Compound D | MDA-MB-231 | 16.32 | [3] |
| Compound 24 | MDA-MB-231 | 0.7 - 1.2 |
Note: The compounds in this table are structurally related to those derivable from this compound and are presented to illustrate the potential anticancer activity.
Antifungal Activity
The 1,2,3-triazole moiety is a well-established pharmacophore in antifungal drugs. The synthesis of novel triazoles using this compound offers a pathway to new antifungal agents with potentially improved efficacy and a broader spectrum of activity.[4] These compounds often exert their effect by inhibiting key fungal enzymes, such as lanosterol 14α-demethylase (CYP51).[5]
Table 2: Representative Antifungal Activity of Substituted 1,2,3-Triazoles
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound A1 | Candida albicans SC5314 | 0.125 - 0.5 | [6] |
| Compound A5 | Candida albicans 901 (Fluconazole-resistant) | 1.0 | [6] |
| Compound 6c | Candida albicans (Fluconazole-resistant) | 4.0 | [5] |
| Compound 5k | Cryptococcus neoformans | 0.125 | [5] |
Note: The compounds in this table are structurally related to those derivable from this compound and are presented to illustrate the potential antifungal activity.
Applications in Materials Science
The unique properties of the trifluoromethyl group, such as high thermal stability and hydrophobicity, make this compound an attractive monomer for the synthesis of advanced fluorinated polymers via click polymerization.[7] These polymers can exhibit desirable characteristics for a range of applications, including specialty coatings, advanced composites, and materials for electronic devices. The step-growth polymerization of bifunctional monomers containing alkyne and azide functionalities allows for the creation of well-defined polymer architectures.[8][9]
Table 3: Properties of Representative Fluorinated Polymers
| Polymer Type | Glass Transition Temperature (Tg, °C) | Thermal Stability (TGA, °C) | Water Contact Angle (°) | Reference |
| Fluorinated Poly(aryl ether) | -25 to 82 | up to 300 | 55 to 90 | [9] |
| Fluorinated Polyimide | >250 | >450 | Not specified | [7] |
Note: This table presents data for fluorinated polymers to illustrate the potential properties of materials synthesized using fluorinated monomers like this compound.
Experimental Protocols
The following is a representative protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an organic azide.
Protocol 1: Synthesis of 1-Benzyl-4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (20 mL) to remove the copper catalyst, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole.
Expected Yield: >90%
Characterization Data (Representative for a 1,4-disubstituted 1,2,3-triazole):
-
¹H NMR: The spectrum would show characteristic peaks for the triazole proton (singlet, ~δ 8.0 ppm), the methylene protons of the benzyl group (singlet, ~δ 5.5 ppm), and the aromatic protons from both phenyl rings.[10]
-
¹³C NMR: The spectrum would display signals for the triazole carbons and the carbons of the aromatic rings and the benzyl group.[10]
-
HRMS: The high-resolution mass spectrum would confirm the elemental composition of the synthesized compound.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of triazoles.
Caption: Conceptual mechanism of action for triazole-based antifungal agents.
References
- 1. [PDF] The application of click chemistry in the synthesis of agents with anticancer activity | Semantic Scholar [semanticscholar.org]
- 2. Click chemistry-based synthesis of new 1,2,3-triazolo-benzoquinoline-3-carbonitriles: anticancer screening and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Introduction: A Strategic Building Block for Modern Drug Discovery
An Application Guide to 1-Ethynyl-3-(trifluoromethyl)benzene in Medicinal Chemistry
In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents.[1] this compound has emerged as a particularly valuable scaffold due to the synergistic interplay of its two key functional moieties: a terminal alkyne and a trifluoromethyl group. This combination provides chemists with a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates.
The terminal alkyne offers a gateway to a host of reliable and versatile chemical transformations, most notably palladium-catalyzed cross-coupling reactions and bioorthogonal "click chemistry".[2][3] Simultaneously, the trifluoromethyl group, a well-established feature in numerous pharmaceuticals, imparts beneficial properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6]
This guide provides a detailed exploration of the strategic application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for its use in constructing complex bioactive molecules and chemical probes.
Part 1: The Dual Advantage: Deconstructing the Functional Groups
The utility of this compound stems from the distinct and complementary properties of its ethynyl and trifluoromethyl substituents. Understanding these individual contributions is key to leveraging this building block effectively.
The Trifluoromethyl (-CF3) Group: A Privileged Moiety
The incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[7] Its unique electronic and steric attributes can profoundly influence a molecule's behavior.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6] This can prolong the half-life of a drug, potentially leading to less frequent dosing and improved patient compliance.[7] Replacing a metabolically vulnerable methyl group with a -CF3 group is a common tactic to block these metabolic hotspots.[8]
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a drug's ability to permeate cellular membranes and cross the blood-brain barrier.[5][9] This is critical for targeting intracellular proteins or the central nervous system.[6]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electron density of the aromatic ring, which can influence pKa and hydrogen bonding capabilities.[4][8] This modulation can lead to stronger and more selective interactions with the target protein's binding pocket, thereby increasing potency.[5]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group.[8] This allows chemists to fine-tune a molecule's steric and electronic properties while maintaining its overall shape for receptor binding.
The Terminal Alkyne (-C≡CH): A Versatile Chemical Handle
The terminal alkyne is far more than a rigid linker; it is a highly versatile functional group that serves multiple roles in drug discovery.[2][10]
-
Pharmacophore Element: The linear, rigid geometry of the alkyne can provide directional, non-covalent interactions within a protein's active site, improving binding affinity and selectivity.[2][3]
-
Synthetic Hub: The alkyne is a key substrate for powerful carbon-carbon bond-forming reactions, allowing for the efficient construction of complex molecular architectures.[]
-
Bioorthogonal Handle: In the field of chemical biology, the terminal alkyne is a cornerstone of "click chemistry" and other bioorthogonal reactions.[12][13] These reactions proceed rapidly and with high specificity in complex biological environments, making them ideal for labeling and identifying molecular targets.[14][15]
Table 1: Key Physicochemical Properties of Functional Groups
| Property | Trifluoromethyl (-CF3) | Terminal Alkyne (-C≡CH) | Significance in Drug Design |
| Hansch Lipophilicity (π) | +0.88[9] | ~ +0.5 | Modulates membrane permeability and solubility. |
| Metabolic Stability | High (C-F bond energy: ~485 kJ/mol)[9] | Moderate (can be metabolized) | Increases drug half-life, reduces metabolic clearance.[5] |
| Electronic Effect | Strongly electron-withdrawing[8] | Weakly electron-withdrawing[3] | Influences pKa, binding interactions, and reactivity. |
| Key Reactivity | Generally inert | Sonogashira Coupling, CuAAC ("Click")[2][] | Enables modular synthesis and bioconjugation. |
| Geometry | Tetrahedral | Linear (180°)[] | Provides structural rigidity and directional binding.[2] |
Part 2: Applications in Bioactive Molecule Synthesis
This compound is a premier reagent for two of the most powerful coupling reactions in the medicinal chemist's toolbox: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Cross-Coupling: Building Molecular Complexity
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is catalyzed by a combination of palladium and copper(I) salts and is fundamental for assembling the core scaffolds of many drug candidates.[17]
Using this compound in a Sonogashira reaction allows for the direct installation of the trifluoromethylphenyl-ethynyl moiety onto a heterocyclic or aromatic core, a common strategy in the development of kinase inhibitors and other targeted therapies.[10]
Caption: Generalized workflow for Sonogashira cross-coupling.
Click Chemistry (CuAAC): For Bioconjugation and Beyond
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction.[18] It forms a highly stable 1,2,3-triazole linkage between a terminal alkyne and an azide with remarkable efficiency and specificity.[2][3] This reaction is bioorthogonal, meaning it can proceed in complex biological media without cross-reacting with native functional groups.[13][19]
This compound can be "clicked" onto azide-modified biomolecules (proteins, nucleic acids, etc.) to create chemical probes for target identification, or it can be used to link molecular fragments in fragment-based drug discovery.[12][20]
Caption: Workflow for a bioorthogonal CuAAC "Click" reaction.
Part 3: Detailed Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Sonogashira Cross-Coupling of an Aryl Bromide
This protocol describes a typical procedure for coupling this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1-1.5 equiv)[21]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (N2 or Ar). Repeat this cycle three times to ensure an anhydrous and anaerobic environment.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), Pd(PPh3)2Cl2 (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., TEA, 2.5 equiv). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir.[22] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[22]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH4Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: CuAAC Labeling of an Azide-Modified Peptide
This protocol provides a general method for conjugating this compound to an azide-containing peptide in an aqueous buffer.[23]
Materials:
-
Azide-modified peptide (1.0 equiv)
-
This compound (5-10 equiv)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[23]
-
Phosphate-buffered saline (PBS) or similar aqueous buffer (pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation: Prepare fresh sodium ascorbate solution immediately before use.
-
Peptide Solution: Dissolve the azide-modified peptide in the reaction buffer (e.g., PBS) to a final concentration of 1-5 mg/mL in a microcentrifuge tube.
-
Alkyne Addition: Prepare a stock solution of this compound in a biocompatible solvent like DMSO. Add the alkyne solution to the peptide mixture (final concentration of alkyne should be in excess, e.g., 100-500 µM). Vortex briefly.
-
Catalyst Premix: In a separate tube, mix the CuSO4 stock solution and the THPTA ligand stock solution. Let it stand for 2-3 minutes to allow the complex to form.[23]
-
Reaction Initiation:
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4 °C overnight.
-
Purification: Remove the excess reagents and catalyst from the labeled peptide. This can be achieved by methods suitable for biomolecules, such as:
-
Dialysis against PBS buffer.
-
Size-Exclusion Chromatography (SEC).
-
Reverse-Phase HPLC for higher purity.
-
-
Characterization: Confirm the successful conjugation using analytical techniques such as MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of the this compound moiety.
Conclusion
This compound is a quintessential example of a modern chemical building block, where strategically chosen functional groups provide immense synthetic versatility and the ability to impart desirable drug-like properties. Its utility in both complex molecule synthesis via Sonogashira coupling and in sophisticated chemical biology applications via click chemistry underscores its importance.[2][7] By understanding the fundamental principles behind the reactivity of the alkyne and the physicochemical contributions of the trifluoromethyl group, researchers can effectively employ this reagent to accelerate the discovery and development of next-generation therapeutics.
References
- 1. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Chemistry and Its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. DSpace [repository.kaust.edu.sa]
- 18. interchim.fr [interchim.fr]
- 19. eurekaselect.com [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. 1-Ethynyl-3-(trifluoromethyl)-benzene 95% | CAS: 705-28-2 | AChemBlock [achemblock.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
synthesis of fluorinated compounds from 1-ethynyl-3-(trifluoromethyl)benzene
An In-Depth Guide to the Synthetic Utility of 1-Ethynyl-3-(trifluoromethyl)benzene
Abstract
This comprehensive application note provides researchers, medicinal chemists, and materials scientists with a detailed guide to the synthetic applications of this compound. This versatile building block is a cornerstone for the synthesis of complex fluorinated molecules, leveraging the unique electronic properties of the trifluoromethyl group and the reactivity of the terminal alkyne.[1][2] This guide explores key transformations including cycloaddition reactions for the construction of fluorinated heterocycles, palladium-catalyzed cross-coupling reactions for extending molecular scaffolds, and addition reactions to functionalize the ethynyl moiety. Each section provides detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind experimental choices, empowering researchers to effectively utilize this valuable reagent in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The strategic incorporation of fluorine into organic molecules is a proven method for enhancing critical properties in pharmaceuticals and advanced materials.[2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[3][4] When combined with a terminal alkyne—a functional group renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds—the resulting building block, this compound, becomes a powerful tool for modern synthetic chemistry.[1][5]
The electron-withdrawing nature of the CF3 group significantly influences the reactivity of the aromatic ring and the adjacent alkyne, opening pathways for regioselective transformations that might otherwise be challenging.[6] This guide will illuminate the most impactful of these transformations, providing both the practical "how" and the critical "why" for each protocol.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for safe and effective handling. The table below summarizes key data for this compound and its common analogue, 1-ethynyl-3,5-bis(trifluoromethyl)benzene.
| Property | This compound | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene |
| CAS Number | 705-28-2[7][8][9] | 88444-81-9[10] |
| Molecular Formula | C9H5F3[7][8] | C10H4F6 |
| Molecular Weight | 170.13 g/mol [7][9] | 238.13 g/mol |
| Boiling Point | Not specified, handle with care. | 147-148 °C |
| Density | Not specified, handle with care. | 1.346 g/mL at 25 °C |
| Refractive Index | Not specified. | n20/D 1.4230 |
| Hazard Statements | Assumed irritant. | H226, H315, H319, H335[10] |
| Signal Word | Warning (Assumed) | Warning[10] |
| Safety Precautions | Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[7] | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Use in a fume hood and wear appropriate PPE.[10] |
Synthesis of Fluorinated Heterocycles via [3+2] Cycloaddition
The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct and atom-economical route to five-membered fluorinated heterocycles.[11] These scaffolds, such as pyrazoles and triazoles, are privileged structures in medicinal chemistry.[2][12]
Caption: General workflow for [3+2] cycloaddition.
Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize a 1,2,3-Triazole
The CuAAC, or "click" reaction, is a robust and highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles. The reaction is characterized by its high yield, mild conditions, and tolerance of a wide range of functional groups.[13]
Methodology:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 170 mg) and a suitable organic azide (e.g., Benzyl Azide, 1.05 mmol, 140 mg) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 mmol, 40 mg) followed by copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 mmol, 25 mg).
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 1-(3-(trifluoromethyl)phenyl)-4-aryl-1H-1,2,3-triazole.
Scientific Rationale:
-
Catalyst System: The combination of CuSO4 and sodium ascorbate generates the active Cu(I) catalytic species in situ. Sodium ascorbate acts as a reducing agent, ensuring a sufficient concentration of Cu(I) is maintained throughout the reaction.
-
Solvent System: The t-BuOH/H2O mixture is ideal as it solubilizes both the organic starting materials and the inorganic copper catalyst, creating a homogenous reaction environment that accelerates the reaction rate.[14]
Protocol 2.2: Synthesis of a Bis(trifluoromethyl)-Substituted Pyrazoline
This protocol describes a base-catalyzed [3+2] cycloaddition to form pyrazolines, which are valuable precursors to pyrazoles and other bioactive molecules.
Methodology:
-
Reaction Setup: To a solution of an α-(trifluoromethyl)styrene derivative (0.5 mmol) in acetonitrile (2.0 mL) in a sealed tube, add 2,2,2-trifluorodiazoethane (CF3CHN2) (0.75 mmol, 1.5 equiv).
-
Catalyst Addition: Add triethylamine (Et3N) (0.05 mmol, 10 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction by TLC.
-
Purification: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,5-bis(trifluoromethyl)-substituted pyrazoline.[15]
Scientific Rationale:
-
Base Catalyst: Triethylamine acts as a base to deprotonate the α-carbon of the trifluoromethylstyrene, facilitating the cycloaddition with the diazo compound.
-
Diazo Reagent: 2,2,2-Trifluorodiazoethane serves as the 1,3-dipole in this reaction. Its use allows for the direct incorporation of a second trifluoromethyl group into the heterocyclic product.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp)-H bond in this compound is readily activated by palladium catalysts, making it an ideal substrate for cross-coupling reactions like the Sonogashira coupling. This allows for the construction of complex conjugated systems containing the trifluoromethylphenyl motif.
Caption: The Sonogashira catalytic cycle.
Protocol 3.1: Sonogashira Coupling with an Aryl Halide
This protocol details a standard procedure for the palladium- and copper-catalyzed coupling of this compound with an aryl halide.
Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add PdCl2(PPh3)2 (0.03 mmol, 21 mg), CuI (0.06 mmol, 11 mg), and the chosen aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 234 mg).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed triethylamine (TEA, 5 mL) via syringe, followed by this compound (1.2 mmol, 204 mg).
-
Reaction Execution: Stir the reaction mixture at room temperature under a positive pressure of nitrogen. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the diarylacetylene product. (Adapted from general procedures such as[16]).
Scientific Rationale:
-
Dual Catalysis: The Sonogashira reaction relies on a synergistic palladium/copper catalytic system. The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
-
Base and Solvent: Triethylamine serves as both the base and the solvent. It neutralizes the HX acid formed during the reaction, preventing catalyst deactivation, and its polarity is suitable for solubilizing the reactants.
Functionalization via Addition to the Alkyne Triple Bond
The alkyne moiety can be directly functionalized through various addition reactions. The regioselectivity of these additions is influenced by the strong electron-withdrawing effect of the 3-trifluoromethylphenyl group.
Protocol 4.1: Radical-Mediated Vicinal Alkoxysulfonyl-Trifluoromethylation
This advanced protocol allows for the synthesis of highly functionalized, tetra-substituted alkenes bearing both a sulfonyl and a trifluoromethyl group.[17][18]
Methodology:
-
Reaction Setup: In a glovebox, combine this compound (0.2 mmol), an alkyl allylsulfonate (e.g., allyl methanesulfonate, 0.8 mmol), and bpyCu(CF3)3 (0.24 mmol) in a vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous dichloroethane (DCE, 2.0 mL) to the vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a preheated block at 60 °C and stir for 24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude residue by preparative TLC or flash column chromatography to isolate the desired tetra-substituted alkene product.[17][18]
Scientific Rationale:
-
Radical Cascade: The reaction is initiated by the formation of a CF3 radical from the copper complex. This radical adds to the allylsulfonate, which then undergoes β-fragmentation to generate an alkoxysulfonyl radical (RSO2•).
-
Regioselective Addition: The electrophilic RSO2• radical adds across the alkyne triple bond to form a vinyl radical. This intermediate is then trapped by a trifluoromethyl source to yield the final product. The regioselectivity is governed by the stability of the intermediate vinyl radical.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Ethynyl-3-(trifluoromethyl)-benzene 95% | CAS: 705-28-2 | AChemBlock [achemblock.com]
- 8. This compound | C9H5F3 | CID 2778490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound , 98% , 705-28-2 - CookeChem [cookechem.com]
- 10. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03315H [pubs.rsc.org]
The Versatile Building Block: 1-Ethynyl-3-(trifluoromethyl)benzene in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Ethynyl-3-(trifluoromethyl)benzene is a valuable and versatile building block in organic synthesis, prized for its unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl substituent. This combination imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a sought-after component in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for two of the most powerful transformations involving this compound: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), often referred to as "click chemistry."
Application Notes
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a combination of palladium and copper complexes, is instrumental in the synthesis of conjugated enynes and diarylacetylenes, which are key scaffolds in numerous biologically active molecules and organic materials.
The trifluoromethyl group on the phenyl ring of this compound can influence the reactivity of the alkyne and the properties of the resulting coupled products. The electron-withdrawing nature of the CF3 group can enhance the acidity of the acetylenic proton, potentially facilitating the formation of the copper acetylide intermediate.
Key Applications:
-
Synthesis of Kinase Inhibitors: The 3-(trifluoromethyl)phenyl ethynyl moiety is a common feature in various kinase inhibitors. For example, it is a key component in the synthesis of potent inhibitors of BCR-ABL, a tyrosine kinase implicated in chronic myeloid leukemia (CML). The trifluoromethyl group often contributes to improved potency and pharmacokinetic properties.
-
Development of Antifungal Agents: The incorporation of a trifluoromethyl group is a common strategy in the development of new antifungal drugs. The resulting compounds can exhibit enhanced efficacy and a broader spectrum of activity.
-
Materials Science: The rigid, linear structure of the diarylacetylene products makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Quantitative Data for Sonogashira Coupling:
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl2(PPh3)2 (2) | CuI (4) | Triethylamine | THF | RT | 4 | 85-95 |
| 2 | 3-Bromopyridine | Pd(PPh3)4 (3) | CuI (5) | Diisopropylamine | DMF | 80 | 6 | 70-85 |
| 3 | 2-Iodothiophene | PdCl2(PPh3)2 (2) | CuI (4) | Triethylamine | Acetonitrile | 60 | 5 | 80-90 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)2 (2), XPhos (4) | CuI (5) | Cs2CO3 | Dioxane | 100 | 12 | 65-75 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, particularly the copper(I)-catalyzed variant, is the cornerstone of "click chemistry." This reaction is exceptionally efficient, regioselective (yielding the 1,4-disubstituted 1,2,3-triazole), and tolerant of a wide range of functional groups. The resulting 1,2,3-triazole ring is a stable and versatile linker in medicinal chemistry and materials science.
The 3-(trifluoromethyl)phenyl group introduced via this compound can significantly influence the biological activity and physical properties of the resulting triazole-containing molecules.
Key Applications:
-
Drug Discovery: The triazole ring acts as a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets. The trifluoromethylphenyl moiety can enhance binding affinity and improve metabolic stability. This strategy has been employed in the synthesis of potential anti-HIV agents, antibacterial compounds, and enzyme inhibitors.
-
Bioconjugation: The high efficiency and biocompatibility of click chemistry make it an ideal tool for labeling biomolecules, such as proteins and nucleic acids, with probes containing the trifluoromethylphenyl group for imaging or diagnostic purposes.
-
Polymer and Materials Chemistry: The robust nature of the triazole linkage allows for the construction of functional polymers and materials with tailored properties.
Quantitative Data for CuAAC (Click Chemistry):
The following table summarizes representative reaction conditions and yields for the CuAAC reaction of this compound with various organic azides.[1]
| Entry | Azide | Copper Source (mol%) | Ligand/Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | CuI (10) | None | Acetonitrile | RT | 24 | 92 |
| 2 | Phenyl azide | CuSO4·5H2O (5) | Sodium Ascorbate (10) | tBuOH/H2O (1:1) | RT | 12 | 95 |
| 3 | 1-Azido-4-nitrobenzene | CuI (10) | None | Acetonitrile | RT | 24 | 85 |
| 4 | Methyl 2-azidoacetate | CuSO4·5H2O (5) | Sodium Ascorbate (10) | DMF | 50 | 8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol describes a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the amine base (3.0 mmol, 3.0 equiv) followed by this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature as indicated in the data table) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles via the copper(I)-catalyzed cycloaddition of this compound with an organic azide.[1]
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (if using CuSO4·5H2O)
-
Solvent (e.g., acetonitrile or a tBuOH/H2O mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the organic azide (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv).
-
Add the solvent (5 mL) and stir to dissolve the reactants.
-
If using CuI: Add copper(I) iodide (0.1 mmol, 10 mol%) to the reaction mixture.
-
If using CuSO4·5H2O: Prepare a stock solution of CuSO4·5H2O and sodium ascorbate. Add CuSO4·5H2O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the Sonogashira cross-coupling reaction.
Caption: General workflow for the CuAAC (Click Chemistry) reaction.
Caption: Representative signaling pathway inhibited by a kinase inhibitor.
References
Application Notes and Protocols for the Polymerization of 1-Ethynyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have garnered significant interest due to their unique optical, electronic, and thermal properties. The incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into the polymer structure can further enhance these properties, leading to materials with increased thermal stability, solubility in organic solvents, and modified electronic characteristics. 1-Ethynyl-3-(trifluoromethyl)benzene is a promising monomer for the synthesis of such functional polymers. The electron-withdrawing nature of the trifluoromethyl group is known to influence the polymerization of phenylacetylene derivatives, often leading to faster reaction rates.[1]
This document provides detailed application notes and experimental protocols for the polymerization of this compound. The primary focus is on rhodium-catalyzed polymerization, which is a well-established and efficient method for producing high molecular weight, stereoregular poly(phenylacetylene)s.[1][2][3][4]
Polymerization Techniques
The polymerization of substituted phenylacetylenes can be achieved through various methods, including those catalyzed by transition metals. Among these, rhodium(I)-based catalysts have proven to be particularly effective for achieving controlled polymerization, yielding polymers with high molecular weights and defined structures.[1][2][3][4]
Rhodium-Catalyzed Polymerization
Rhodium(I) complexes, such as those containing norbornadiene (nbd) ligands, are highly active catalysts for the polymerization of phenylacetylene and its derivatives. The general mechanism involves the coordination and insertion of the alkyne monomer into the rhodium-carbon bond.
A typical experimental workflow for the rhodium-catalyzed polymerization of this compound is depicted in the following diagram:
Experimental Protocols
The following protocol is a representative example for the rhodium-catalyzed polymerization of this compound, based on established procedures for similar substituted phenylacetylenes.[1]
Protocol 1: Rhodium-Catalyzed Polymerization
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst precursor)
-
Triethylamine (Et₃N, co-catalyst/activator)
-
Anhydrous tetrahydrofuran (THF, solvent)
-
Methanol (nonsolvent for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Monomer and Solvent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 500 mg, 2.94 mmol) in anhydrous THF (e.g., 10 mL).
-
Catalyst Solution Preparation: In a separate dry Schlenk vial, dissolve [Rh(nbd)Cl]₂ (e.g., 6.8 mg, 0.0147 mmol, corresponding to a monomer-to-rhodium ratio of 100:1) in anhydrous THF (2 mL).
-
Initiation: To the stirred monomer solution, add triethylamine (e.g., 41 µL, 0.294 mmol).
-
Polymerization: Inject the catalyst solution into the monomer solution. Stir the reaction mixture at room temperature (25 °C) for a specified time (e.g., 1-24 hours). The progress of the polymerization may be monitored by observing an increase in the viscosity of the solution.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of a nonsolvent, such as methanol (e.g., 200 mL), with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, catalyst residues, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate its thermal properties.
Data Presentation
The following tables summarize representative quantitative data for the rhodium-catalyzed polymerization of this compound under various hypothetical conditions. These values are based on typical results obtained for the polymerization of other substituted phenylacetylenes.[1]
Table 1: Polymerization Conditions
| Entry | Monomer/Catalyst Ratio | Monomer Conc. (M) | Solvent | Temperature (°C) | Time (h) |
| 1 | 50:1 | 0.5 | THF | 25 | 1 |
| 2 | 100:1 | 0.5 | THF | 25 | 4 |
| 3 | 200:1 | 0.5 | THF | 25 | 12 |
| 4 | 100:1 | 1.0 | Toluene | 25 | 4 |
Table 2: Resulting Polymer Properties
| Entry | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | >95 | 8,500 | 1.3 |
| 2 | >95 | 17,000 | 1.4 |
| 3 | >90 | 32,000 | 1.5 |
| 4 | >95 | 18,500 | 1.4 |
Applications in Drug Development and Materials Science
Polymers derived from this compound hold potential in various fields, including:
-
Drug Delivery: The fluorinated polymer backbone can be designed to encapsulate and release therapeutic agents. The trifluoromethyl groups can enhance the polymer's hydrophobicity and stability, potentially leading to controlled-release formulations.
-
Biomaterials: The polymer can be functionalized to create biocompatible materials for applications in tissue engineering and medical devices. The presence of the trifluoromethyl groups can modulate surface properties and protein interactions.
-
Advanced Materials: These polymers are candidates for use in advanced materials due to their expected high thermal stability and unique electronic properties. They may find applications in organic electronics, sensors, and high-performance coatings.[5]
The synthesis of well-defined polymers from this compound using the protocols described herein provides a pathway to novel materials with tunable properties for a range of scientific and technological applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[1][2] These reactions are fundamental in the development and production of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This document provides detailed experimental protocols and application notes for key palladium-catalyzed cross-coupling reactions, aimed at researchers, scientists, and professionals in drug development.
Core Components of the Experimental Setup
The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection and handling of its core components.
-
Palladium Source (Precatalyst): The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[4][5] Common Pd(II) precatalysts include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and pre-formed complexes like PdCl₂(PPh₃)₂.[2][4] Air- and moisture-stable Pd(II) precatalysts are often preferred for their ease of handling.[6] The choice of precursor can significantly impact catalytic activity and efficiency.[7]
-
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[8] Electron-rich and sterically hindered ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or NHCs, often lead to higher catalytic activity, enabling the use of less reactive substrates like aryl chlorides.[4][9][10]
-
Base: A base is essential in most cross-coupling reactions, primarily to facilitate the transmetalation step and to neutralize the acid generated during the reaction.[11] The choice of base is critical and substrate-dependent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[11] The strength and solubility of the base can significantly affect the reaction outcome.[11]
-
Solvent: The solvent must be appropriate for the specific reaction and its components. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2][11] It is crucial that the solvent is thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11] In some cases, aqueous conditions using surfactants like TPGS-750-M can be employed for greener chemistry.[12][13]
-
Substrates: The reaction involves an electrophile (typically an aryl, vinyl, or alkyl halide or triflate) and a nucleophilic coupling partner (an organometallic reagent, such as an organoboron, organotin, or organozinc compound). The purity of the substrates is vital, as impurities can poison the catalyst.[11]
General Experimental Workflow
A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle Visualization
The catalytic cycle for most cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Suzuki-Miyaura coupling is presented here as a representative example.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Note: The following protocols are general guidelines. Optimal conditions, including catalyst loading, ligand-to-metal ratio, temperature, and reaction time, are highly substrate-dependent and may require optimization.[1]
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[1]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium precatalyst, ligand, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[1]
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[1]
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, widely used for the synthesis of aryl amines.[14]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., Xantphos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Degassed Solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the degassed solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via flash column chromatography.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical parameters for common cross-coupling reactions. These should be considered starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Parameters
| Parameter | Typical Conditions | Notes |
| Pd Source | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | 0.5 - 5 mol% loading. |
| Ligand | SPhos, XPhos, PPh₃, RuPhos | L:Pd ratio typically 1:1 to 4:1. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Choice is critical for base-sensitive groups.[11] |
| Solvent | Toluene, Dioxane, THF, DMF, Water | Often requires co-solvent (e.g., water) to dissolve base.[11] |
| Temperature | Room Temp to 120 °C | Highly active catalysts can enable lower temperatures.[9] |
Table 2: Buchwald-Hartwig Amination Parameters
| Parameter | Typical Conditions | Notes |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 4 mol% loading. |
| Ligand | BINAP, Xantphos, cBRIDP | Bulky, electron-rich phosphines are preferred.[10][12] |
| Base | NaOtBu, LiHMDS, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are common. |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Varies with substrate reactivity. |
Table 3: Heck Coupling Parameters
| Parameter | Typical Conditions | Notes |
| Pd Source | Pd(OAc)₂, PdCl₂, Pd(P(t-Bu)₃)₂ | 1 - 5 mol% loading. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Often ligand-free conditions are possible ("Jeffery conditions"). |
| Base | Et₃N, K₂CO₃, Proton Sponge | Organic bases are common to neutralize HX. |
| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are typical. |
| Temperature | 80 - 140 °C | High temperatures are often required.[1] |
Troubleshooting Guide
Low yield or no reaction is a common issue that can often be resolved by systematically checking the experimental setup.
Caption: A decision tree for troubleshooting common cross-coupling reaction issues.
Common Issues and Solutions:
-
Catalyst Deactivation: The primary cause is often the presence of oxygen.[11] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Poor Substrate Quality: Impurities in the starting materials can act as catalyst poisons.[11] Re-purification of substrates may be necessary. For Suzuki couplings, using boronic esters instead of acids can sometimes mitigate protodeboronation side reactions.[11]
-
Incorrect Base Selection: The base's strength and solubility are critical.[11] For instance, some inorganic bases require a small amount of water to be effective.[11] If substrates are base-sensitive, a weaker base like KF might be beneficial.[11]
-
Formation of Side Products: In Suzuki reactions, homocoupling of the boronic acid can occur, often exacerbated by the presence of oxygen.[8] In Buchwald-Hartwig aminations, hydrodehalogenation of the aryl halide can be a competing pathway. Optimizing the ligand, temperature, and reaction time can help minimize these side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 13. gctlc.org [gctlc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 1-Ethynyl-3-(trifluoromethyl)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 1-ethynyl-3-(trifluoromethyl)benzene, a key building block in the synthesis of novel agrochemicals. The trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, while the ethynyl group serves as a versatile handle for various coupling reactions. The primary derivatization strategies covered are the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction to Derivatization Strategies
The development of new agrochemicals often relies on the synthesis of diverse molecular scaffolds to identify compounds with high efficacy and target specificity. This compound is a valuable starting material due to the presence of two key functional groups. The trifluoromethylphenyl moiety is a common feature in many modern pesticides, contributing to their biological activity. The terminal alkyne allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
Two powerful and widely used reactions for the derivatization of terminal alkynes are:
-
Sonogashira Coupling: A cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in synthesizing complex arylalkynes.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction between an alkyne and an azide to form a 1,2,3-triazole. This reaction is a prime example of click chemistry, known for its high yields, mild reaction conditions, and broad functional group tolerance. Triazole moieties are present in many successful fungicides.
Data Presentation
Table 1: Exemplary Sonogashira Coupling Reaction Data
| Product | Coupling Partner | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| 2-((3-(Trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde | 85 | 10.75 (s, 1H), 8.78 (s, 1H), 8.18 (d, J=8.5 Hz, 1H), 7.95-7.85 (m, 3H), 7.75-7.65 (m, 2H), 7.60-7.50 (m, 1H) | 190.5, 150.8, 145.2, 140.1, 137.2, 134.9, 132.8, 130.5, 129.8, 129.2, 128.7, 126.5, 124.2 (q, J=272.5 Hz), 123.5, 93.5, 87.1 | [M+H]⁺ found 326.0789 |
Table 2: Exemplary Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Product | Azide Partner | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Biological Activity |
| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Benzyl azide | >95 | 8.05 (s, 1H), 7.85 (s, 1H), 7.75 (d, J=7.8 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 7.50 (t, J=7.8 Hz, 1H), 7.40-7.30 (m, 5H), 5.55 (s, 2H) | 147.5, 134.5, 132.1, 131.0, 129.5, 129.2, 128.9, 128.5, 125.8 (q, J=3.8 Hz), 124.0 (q, J=272.1 Hz), 123.5 (q, J=3.9 Hz), 120.1, 54.3 | Antifungal activity against various plant pathogens. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with 2-Chloroquinoline-3-carbaldehyde
This protocol describes the synthesis of a quinoline derivative, a scaffold found in some agrochemicals.
Materials:
-
This compound
-
2-Chloroquinoline-3-carbaldehyde
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Acetonitrile (CH₃CN), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloroquinoline-3-carbaldehyde (0.50 mmol), this compound (0.52 mmol), PdCl₂ (4 mol%), PPh₃ (8 mol%), and anhydrous acetonitrile (4 mL).
-
To this suspension, add triethylamine (1.0 mmol) and copper(I) iodide (2 mol%).
-
Stir the reaction mixture at 80°C. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
This protocol details the synthesis of a 1,2,3-triazole derivative. The triazole ring is a key feature in many antifungal agents.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
-
Characterize the product using ¹H NMR and ¹³C NMR.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Reaction scheme for the CuAAC derivatization.
Application Notes and Protocols for 18F-Labeling of Trifluoromethyl Alkynes for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biological processes in vivo. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its optimal half-life (109.8 minutes) and low positron energy, which provides high-resolution images. The trifluoromethyl (CF₃) group is a common motif in many pharmaceuticals, enhancing metabolic stability and binding affinity. Therefore, the development of robust methods for the ¹⁸F-labeling of molecules containing a trifluoromethyl alkyne moiety is of significant interest for creating novel PET tracers.
This document provides detailed protocols for the ¹⁸F-labeling of trifluoromethyl alkynes, primarily focusing on a two-step strategy involving the synthesis of an ¹⁸F-labeled trifluoromethyl alkyne synthon followed by its conjugation to a target molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
Overview of the Labeling Strategy
The primary strategy detailed here involves the radiosynthesis of a clickable ¹⁸F-labeled synthon, 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]1) , via an ¹⁸F/¹⁹F isotope exchange reaction. This synthon can then be rapidly and efficiently conjugated to azide-modified biomolecules, such as peptides, under mild conditions. This "late-stage" labeling approach is advantageous as it subjects the often-sensitive biomolecule to only the final, mild click reaction, preserving its structural and functional integrity.
Quantitative Data Summary
The following tables summarize the quantitative data for the radiosynthesis of the ¹⁸F-labeled trifluoromethyl alkyne synthon and its subsequent conjugation to various biomolecules.
Table 1: Radiosynthesis of 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]1)
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 17.2 ± 3.9% (n.d.c.) | |
| Molar Activity (Aₘ) | 0.36 ± 0.18 GBq/µmol | |
| Synthesis Time | Not specified | |
| Precursor Amount | 5 µmol | |
| Initial ¹⁸F-Fluoride Activity | 3.70 - 5.55 GBq |
n.d.c. = non-decay corrected
Table 2: CuAAC Conjugation of [¹⁸F]1 with Azide-Modified Biomolecules
| Labeled Molecule | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Reaction Time | Reaction Temperature | Reference |
| [¹⁸F]BTFP-DG (Glucose derivative) | 9.9 ± 1.2% (one-pot) | >98% | 15 min | 37 °C | |
| [¹⁸F]RGD (Peptide) | Not specified | Not specified | 15 min | 37 °C | |
| [¹⁸F]cRGD (Cyclic Peptide) | Not specified | Not specified | 15 min | 37 °C |
Experimental Protocols
Protocol 1: Radiosynthesis of 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]1)
This protocol describes the preparation of the ¹⁸F-labeled alkyne synthon via an isotope exchange reaction.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Sep-Pak Light QMA cartridge
-
Kryptofix 2.2.2 (K₂.₂.₂) / K₂CO₃ solution
-
1-ethynyl-3,5-bis(trifluoromethyl)benzene (precursor)
-
Acetonitrile (ACN), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Semi-preparative HPLC system with a C18 column
-
Solid-phase extraction (SPE) C18 cartridge
Procedure:
-
Trapping of [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution (3.70 - 5.55 GBq) onto a pre-conditioned Sep-Pak Light QMA cartridge.
-
Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from the QMA cartridge with a solution of K₂.₂.₂/K₂CO₃ into a reaction vial.
-
Azeotropic Drying: Azeotropically dry the [¹⁸F]fluoride by heating and flushing with anhydrous acetonitrile under a stream of nitrogen. Repeat this step three times to ensure complete removal of water.
-
Radiolabeling Reaction: To the dried [¹⁸F]fluoride/K₂.₂.₂ complex, add a solution of 1-ethynyl-3,5-bis(trifluoromethyl)benzene (5 µmol) in anhydrous DMF. Seal the reaction vial and heat at the optimized temperature and time for the isotope exchange reaction.
-
Purification:
-
After cooling, dilute the reaction mixture with the mobile phase for HPLC.
-
Purify the crude product using a semi-preparative HPLC system equipped with a C18 column.
-
Collect the fraction corresponding to [¹⁸F]1.
-
To remove the HPLC solvent, pass the collected fraction through a C18 SPE cartridge. Wash the cartridge with water to remove any residual salts.
-
Elute the final product, [¹⁸F]1, from the C18 cartridge with ethanol.
-
Protocol 2: ¹⁸F-Labeling of Azide-Modified Peptides via CuAAC
This protocol describes the conjugation of the purified [¹⁸F]1 synthon to an azide-modified peptide.
Materials:
-
[¹⁸F]1 synthon in ethanol (from Protocol 1)
-
Azide-modified peptide
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Analytical and semi-preparative HPLC systems
-
Solid-phase extraction (SPE) C18 cartridge
Procedure:
-
Reaction Setup: In a reaction vial, combine the following in order:
-
The azide-modified peptide dissolved in buffer.
-
The [¹⁸F]1 synthon solution in ethanol.
-
A pre-mixed solution of CuSO₄ and THPTA ligand (if used).
-
Freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
-
Click Reaction: Gently mix the reaction components and incubate at 37 °C for 15 minutes.
-
Quenching and Dilution: Stop the reaction and dilute the mixture with mobile phase for HPLC purification.
-
Purification:
-
Purify the ¹⁸F-labeled peptide from unreacted starting materials and catalyst using a semi-preparative HPLC system.
-
Collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Pass the collected HPLC fraction through a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the final ¹⁸F-labeled peptide with a small volume of ethanol and formulate in sterile saline for injection for preclinical studies.
-
Protocol 3: Quality Control of the Final ¹⁸F-Labeled PET Tracer
Procedures:
-
Radiochemical Purity:
-
Inject an aliquot of the final product onto an analytical HPLC system equipped with a radioactivity detector.
-
The radiochemical purity is determined by integrating the peak area of the product and expressing it as a percentage of the total radioactivity injected. The radiochemical purity should typically be >95%.
-
-
Molar Activity:
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Determine the molar concentration of the non-radioactive ("cold") compound in the final product solution using a calibrated UV-HPLC system with a standard curve.
-
Calculate the molar activity (Aₘ) by dividing the total radioactivity by the number of moles of the compound.
-
-
Residual Solvents:
-
Analyze the final product for residual solvents (e.g., ethanol, acetonitrile) using gas chromatography (GC) to ensure they are below acceptable limits.
-
-
Sterility and Endotoxin Testing:
-
For preclinical in vivo studies, the final product should be passed through a sterile 0.22 µm filter.
-
Perform sterility testing and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins to ensure the safety of the injectable dose.
-
Visualizations
Caption: Overall experimental workflow for the ¹⁸F-labeling of trifluoromethyl alkynes.
Caption: Logical relationship from radiolabeling to PET imaging application.
In Vivo Stability and Biodistribution
The stability of the resulting triazole linkage from the CuAAC reaction is generally high in vivo. PET imaging studies using tracers synthesized with the [¹⁸F]1 synthon have demonstrated favorable tumor uptake and good tumor-to-muscle ratios. For instance, in preclinical xenograft models, tumor accumulation of an ¹⁸F-labeled cRGD peptide reached up to 5.19 ± 0.42 %ID/g at 30 minutes post-injection. Blocking studies have confirmed the high binding specificity of these tracers. The biodistribution will be highly dependent on the nature of the conjugated biomolecule. It is crucial to perform detailed biodistribution and stability studies for each new PET tracer developed using this methodology.
Conclusion
The use of an ¹⁸F-labeled trifluoromethyl alkyne synthon in conjunction with CuAAC click chemistry provides a versatile and efficient platform for the development of novel PET tracers. This approach offers mild reaction conditions, which are crucial for the labeling of sensitive biomolecules, and results in tracers with favorable in vivo properties. The detailed protocols and data presented in these application notes should serve as a valuable resource for researchers in the field of radiopharmaceutical development.
Application Notes and Protocols: 1-Ethynyl-3-(trifluoromethyl)benzene in the Synthesis of Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-ethynyl-3-(trifluoromethyl)benzene in the synthesis of advanced polymers. The incorporation of the trifluoromethyl group into the polymer backbone imparts unique properties, making these materials promising candidates for a range of high-performance applications.
Introduction
This compound is an aromatic acetylene monomer that serves as a valuable building block for the synthesis of fluorinated polymers. The presence of the trifluoromethyl (-CF3) group, a highly electronegative and robust moiety, significantly enhances the properties of the resulting polymers. These enhancements include increased thermal stability, chemical resistance, and altered electronic characteristics, making them suitable for advanced material applications. The polymerization of this compound typically proceeds via transition-metal catalysis, leading to the formation of poly(this compound), a substituted polyacetylene.
Potential Applications
Polymers derived from this compound are expected to exhibit properties that make them suitable for a variety of advanced applications:
-
Specialty Coatings and Adhesives: The enhanced thermal and chemical resistance makes these polymers ideal for creating durable coatings and adhesives for harsh environments.[1]
-
Gas and Liquid Separation Membranes: Substituted polyacetylenes are known to form microporous structures due to their rigid main chains, which can be exploited in membrane-based separation technologies.[2][3]
-
Organic Electronics: The electronic properties of the polymer, influenced by the trifluoromethyl group, suggest potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]
-
Low-Dielectric Materials: The incorporation of fluorine can lower the dielectric constant of polymers, a desirable property for materials used in high-frequency microelectronics.[4][5]
Data Presentation
While specific experimental data for the homopolymer of this compound is not extensively reported in the literature, the following table presents expected or representative properties based on data for similar fluorinated poly(phenylacetylene)s.
| Property | Expected Value/Characteristic | Significance |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (depending on catalyst and conditions) | Influences mechanical properties and processability. |
| Polydispersity Index (PDI) | 1.5 - 2.5 (for non-living polymerization) | A measure of the distribution of molecular weights. |
| Thermal Stability (Td5) | > 400 °C (in N2) | High decomposition temperature indicates excellent thermal stability, suitable for high-temperature applications. |
| Glass Transition Temp (Tg) | > 200 °C | High Tg suggests good dimensional stability at elevated temperatures. |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform) | Good solubility is advantageous for processing and characterization. The CF3 group can enhance solubility compared to non-fluorinated analogs. |
| Appearance | Yellow to brown solid | Typical for conjugated polyacetylenes. |
Experimental Protocols
The following are detailed protocols for the synthesis of poly(this compound) using different catalytic systems.
Protocol 1: Rhodium-Catalyzed Polymerization
This is a common and effective method for the polymerization of substituted phenylacetylenes, often yielding polymers with high stereoregularity.[6][7]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]2 (rhodium catalyst precursor; nbd = norbornadiene)
-
Triethylamine (Et3N) (co-catalyst/base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (precipitation solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 5.88 mmol) in anhydrous THF (e.g., 20 mL).
-
Catalyst Addition: In a separate Schlenk tube, dissolve [Rh(nbd)Cl]2 (e.g., 13.5 mg, 0.029 mmol, assuming a monomer-to-rhodium ratio of 100:1) in a small amount of THF.
-
Initiation: Add triethylamine (e.g., 0.5 mL) to the monomer solution. Then, add the catalyst solution to the monomer solution via syringe.
-
Polymerization: Stir the reaction mixture at 30 °C for 24 hours. The solution will typically become more viscous and may change color.
-
Precipitation and Purification: After the reaction is complete, pour the viscous solution into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring. The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.
Protocol 2: Molybdenum-Based Metathesis Polymerization
This method can sometimes offer "living" polymerization characteristics, allowing for better control over molecular weight and the synthesis of block copolymers.[1]
Materials:
-
This compound (monomer)
-
Molybdenum(V) chloride (MoCl5) (catalyst)
-
Tetraphenyltin (Ph4Sn) (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (precipitation solvent)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
Catalyst Preparation: In a Schlenk flask, suspend MoCl5 (e.g., 32 mg, 0.117 mmol) in anhydrous toluene (10 mL). Add a solution of Ph4Sn (e.g., 50 mg, 0.117 mmol) in toluene (5 mL). Age the catalyst mixture at 30 °C for 30 minutes.
-
Polymerization: To the aged catalyst solution, add a solution of this compound (e.g., 1.0 g, 5.88 mmol) in toluene (10 mL) via syringe.
-
Reaction: Stir the mixture at 30 °C for 4 hours.
-
Termination: Quench the polymerization by adding a small amount of methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid, wash with methanol, and dry under vacuum.
Protocol 3: Ziegler-Natta Polymerization
Ziegler-Natta catalysts are a classic choice for olefin and alkyne polymerization.[2][8]
Materials:
-
This compound (monomer)
-
Titanium tetrachloride (TiCl4) (catalyst)
-
Triethylaluminum (AlEt3) (co-catalyst)
-
Anhydrous heptane or toluene (solvent)
-
Methanol containing a small amount of HCl (quenching/precipitation)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: Work under a strict inert atmosphere due to the pyrophoric nature of AlEt3.
-
Reaction Setup: In a Schlenk flask, add anhydrous heptane (e.g., 50 mL) and cool to 0 °C.
-
Catalyst Formation: Cautiously add TiCl4 (e.g., 0.1 mL, 0.91 mmol) to the solvent, followed by the slow, dropwise addition of a solution of AlEt3 in heptane (e.g., 1 M solution, 3.6 mL, 3.6 mmol). A precipitate will form.
-
Monomer Addition: Add this compound (e.g., 1.0 g, 5.88 mmol) to the catalyst slurry.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Carefully quench the reaction by pouring it into methanol containing about 5% concentrated HCl. This will decompose the catalyst residues.
-
Isolation: Filter the precipitated polymer, wash it extensively with methanol, and dry it under vacuum.
Visualizations
Polymerization Reaction
Caption: General polymerization of this compound.
Experimental Workflow for Rhodium-Catalyzed Synthesis
Caption: Workflow for rhodium-catalyzed polymerization.
Structure-Property Relationships
Caption: Influence of monomer structure on polymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 8. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
Application Notes and Protocols: The Strategic Role of Fluorine in the Development of Modern Pharmaceuticals and Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Impact of Fluorine in Molecular Design
The introduction of fluorine into bioactive molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1][2][3] Strategic fluorination can lead to significant improvements in metabolic stability, membrane permeability, binding affinity to target proteins, and bioavailability.[2][3][4] Consequently, a substantial percentage of modern drugs and crop protection agents contain at least one fluorine atom.[1][5]
These application notes provide an overview of the key benefits of fluorination, detailed protocols for common fluorination reactions, and quantitative data to illustrate the impact of this versatile element in molecular design.
Key Physicochemical and Pharmacokinetic Effects of Fluorination
The substitution of hydrogen with fluorine can modulate a range of molecular properties critical for biological activity and a favorable pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of a compound can be substantially increased, leading to a longer half-life and improved bioavailability.[4][6][7]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein. Fluorine can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity and potency of a drug candidate.[2][3]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.[1][2]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can influence the ionization state of a molecule at physiological pH, affecting its solubility, permeability, and interaction with its biological target.
The following diagram illustrates the logical relationships between fluorination and its effects on drug properties.
References
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for Electron-Deficient Alkynes
Welcome to the technical support center for the Sonogashira reaction, with a specialized focus on optimizing conditions for challenging electron-deficient alkynes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira reactions with electron-deficient alkynes often problematic?
A1: Electron-deficient alkynes can present unique challenges in Sonogashira couplings. The electron-withdrawing groups on the alkyne increase the acidity of the terminal proton, which can facilitate the formation of the copper acetylide.[1] However, these alkynes can also be more susceptible to side reactions, such as Michael addition of the amine base or other nucleophiles present in the reaction mixture. This can lead to lower yields and the formation of complex byproducts.
Q2: What is the most common side reaction when using electron-deficient alkynes, and how can I minimize it?
A2: A prevalent side reaction is the Glaser-Hay homocoupling of the terminal alkyne to form a diyne.[2] This is particularly common in the presence of a copper(I) co-catalyst and oxygen.[2] To minimize this, consider the following strategies:
-
Implement Copper-Free Conditions: Numerous protocols have been developed that avoid the use of a copper co-catalyst, thereby significantly reducing homocoupling.[3]
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2]
-
Slow Addition of the Alkyne: Adding the electron-deficient alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
Q3: How does the choice of palladium catalyst and ligand affect the reaction with electron-deficient alkynes?
A3: The selection of the palladium catalyst and its coordinating ligand is critical for a successful Sonogashira reaction.
-
Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may not always be the most effective for challenging substrates.[2] More active precatalysts or in situ generated Pd(0) species can be beneficial.
-
Ligands: The electronic and steric properties of the phosphine ligand play a significant role. For electron-deficient alkynes, using bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[4]
Q4: What is the role of the base in the Sonogashira reaction, and which bases are recommended for electron-deficient alkynes?
A4: The base is essential for the deprotonation of the terminal alkyne.[2] For electron-deficient alkynes, the choice of base is a delicate balance. While a strong base can facilitate deprotonation, it can also promote unwanted side reactions.
-
Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used.[2]
-
Inorganic Bases: In copper-free systems, inorganic bases such as K₃PO₄ or Cs₂CO₃ can be very effective.[2]
Q5: Can the solvent choice impact the outcome of the reaction?
A5: Yes, the solvent can significantly influence catalyst solubility, reactivity, and the course of the reaction.[2] Common solvents include toluene, THF, and DMF.[2] It is important to note that some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions.[5] The solvent should be chosen based on the specific substrates and reaction temperature to ensure all components remain in solution.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of reagents (e.g., degraded copper co-catalyst). 3. Inappropriate reaction conditions (temperature, solvent, base). 4. Presence of oxygen leading to catalyst deactivation. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all reagents are pure and anhydrous. 3. Systematically screen different solvents, bases, and reaction temperatures. 4. Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere. |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper(I) co-catalyst. | 1. Ensure strictly anaerobic conditions by using degassed solvents and an inert atmosphere.[2] 2. Switch to a copper-free Sonogashira protocol.[3] 3. Add the alkyne slowly to the reaction mixture. |
| Formation of Michael Addition Byproducts | 1. Use of a highly nucleophilic amine base. 2. Elevated reaction temperatures. | 1. Switch to a less nucleophilic base, such as an inorganic base (e.g., K₃PO₄, Cs₂CO₃). 2. Optimize the reaction temperature to the lowest effective level. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Incompatible functional groups on the substrates. | 1. Screen a range of lower reaction temperatures. 2. If possible, protect sensitive functional groups prior to the coupling reaction. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions that can be used as a starting point for optimizing Sonogashira couplings with electron-deficient alkynes.
Table 1: Recommended Catalyst Systems
| Palladium Precatalyst | Ligand | Co-catalyst | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | None (Copper-Free) | Pd: 1-2, Ligand: 2-4 | Effective for preventing homocoupling. |
| PdCl₂(PPh₃)₂ | - | CuI | Pd: 1-5, CuI: 2-10 | A classic system, but may require optimization to minimize side reactions. |
| Pd(PPh₃)₄ | - | CuI | Pd: 2-5, CuI: 4-10 | Pd(0) source, can be sensitive to air. |
Table 2: Base and Solvent Combinations
| Base | Solvent | Temperature Range (°C) | Comments |
| Triethylamine (TEA) | Toluene or THF | 25 - 80 | A common combination, but TEA can act as a nucleophile. |
| Diisopropylethylamine (DIPEA) | Toluene or THF | 25 - 80 | A bulkier, less nucleophilic amine base. |
| K₃PO₄ | Dioxane or Toluene | 80 - 110 | Often used in copper-free systems. |
| Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | A strong inorganic base, effective in many cases. |
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of an Aryl Halide with an Electron-Deficient Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
The aryl halide, electron-deficient alkyne, palladium catalyst, ligand, and base should be of high purity and handled under an inert atmosphere.
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the electron-deficient alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
References
Technical Support Center: 1-Ethynyl-3-(trifluoromethyl)benzene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-ethynyl-3-(trifluoromethyl)benzene in chemical synthesis. The primary focus is on identifying and mitigating common side reactions to ensure successful experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during reactions involving this compound, particularly in the context of Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound in Sonogashira coupling reactions?
A1: The most prevalent side reaction is the oxidative homocoupling of this compound, which leads to the formation of 1,4-bis(3-(trifluoromethyl)phenyl)buta-1,3-diyne. This reaction, often referred to as Glaser coupling, is a common issue with terminal alkynes.[1] It is typically promoted by the presence of oxygen and a copper(I) co-catalyst.
Q2: What factors tend to promote the formation of the homocoupling byproduct?
A2: Several factors can increase the likelihood of forming the undesired diyne byproduct:
-
Presence of Oxygen: Rigorous exclusion of air is critical as oxygen promotes the oxidative dimerization of the copper acetylide intermediate.
-
Copper(I) Co-catalyst: While often used to increase the rate of the Sonogashira coupling, the copper catalyst also efficiently catalyzes the Glaser homocoupling side reaction.[1]
-
High Concentrations of the Alkyne: A higher concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Elevated Temperatures: In some cases, higher reaction temperatures can increase the rate of the homocoupling side reaction.
Q3: How can I minimize or eliminate the formation of the homocoupling byproduct?
A3: Several strategies can be employed to suppress Glaser coupling:
-
Utilize Copper-Free Conditions: The most effective method to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[2][3] This may necessitate the use of more active palladium catalysts, specialized ligands, or higher reaction temperatures.
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment is crucial to exclude oxygen.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling reaction.
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the ratio of the desired cross-coupling product to the homocoupling byproduct.
Q4: Does the electron-withdrawing trifluoromethyl group on the benzene ring affect the reactivity and side reactions?
A4: Yes, the trifluoromethyl group is strongly electron-withdrawing. This property increases the acidity of the acetylenic proton, which can facilitate its deprotonation and subsequent participation in the Sonogashira catalytic cycle. While this can enhance the rate of the desired cross-coupling, the specific influence on the propensity for homocoupling is complex and can be condition-dependent.
Data Presentation: Side Reaction Analysis
The following table summarizes representative yields of the desired Sonogashira cross-coupling product versus the homocoupling byproduct under different reaction conditions. This data is intended to provide a comparative overview to aid in reaction optimization.
| Aryl Halide Partner | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1-Iodo-4-methoxybenzene | Phenylacetylene | PdCl2 (5 ppm), L2 (1 mol%) | K2CO3 | EtOH | 90 | 80 | Not Reported | [4] |
| 1-Iodo-3-(trifluoromethyl)benzene | Phenylacetylene | PdCl2 (10 ppm), L2 (2 mol%) | K2CO3 | EtOH | 90 | 58 | Not Reported | [4] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | rt | 75 | Not Reported | [5] |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | rt | 92 | Not Reported | [5] |
Note: Specific quantitative data for the homocoupling of this compound is often not explicitly reported in the literature. The provided data illustrates general trends in Sonogashira reactions. Researchers should perform analytical monitoring (e.g., GC-MS, LC-MS, or NMR) to quantify the extent of homocoupling in their specific system.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general starting point. Optimization will likely be necessary.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 equiv).
-
Add this compound (1.1-1.5 equiv) to the stirred mixture.
-
Heat the reaction to the desired temperature (room temperature to 80 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of the homocoupling byproduct.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the inorganic base (2-3 equiv) and the anhydrous, degassed solvent.
-
Add this compound (1.1-1.5 equiv) to the stirred mixture. For reactions prone to homocoupling, consider slow addition of the alkyne via a syringe pump.
-
Heat the reaction to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction pathways: Sonogashira coupling vs. Glaser homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Products of 1-Ethynyl-3-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of products derived from reactions involving 1-ethynyl-3-(trifluoromethyl)benzene. Below you will find troubleshooting guides in a question-and-answer format, experimental protocols, and data tables to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds synthesized using this compound.
Q1: I have performed a Sonogashira coupling reaction with this compound. What is a good starting point for purification by column chromatography?
A1: A common and effective method for purifying the products of Sonogashira coupling reactions is flash column chromatography on silica gel. A good starting solvent system to try is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent. The optimal solvent ratio will depend on the polarity of your specific product. It is highly recommended to first determine the ideal solvent system by running thin-layer chromatography (TLC) on the crude reaction mixture.[1] For best results on a column, the desired product should have an Rf value of approximately 0.35 on the TLC plate.[1]
Q2: My trifluoromethyl-containing product is unstable on silica gel. What are my options?
A2: Acid-sensitivity can be an issue for some fluorinated compounds on standard silica gel. If you observe degradation of your product on the column, you can try the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent that contains 1-3% triethylamine or another suitable base. This will neutralize the acidic sites on the silica.[2]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil as the stationary phase, as these are less acidic than silica gel.[2]
-
Liquid-liquid extraction: For certain products, particularly those with acidic or basic handles, a non-chromatographic workup using liquid-liquid extraction can be effective. For example, highly acidic trifluoroacetyl triazoles can be purified by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product.[3]
Q3: I'm having trouble separating my product from non-polar impurities by column chromatography. What can I do?
A3: If your product and non-polar impurities are eluting together, your solvent system is likely too polar. You should decrease the polarity of the eluent by reducing the percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes).[2] You could also consider using a less polar solvent system altogether, such as ether/hexane or dichloromethane/hexane.[2][4]
Q4: My click chemistry product (a triazole) is not crystallizing from solution. How can I induce crystallization?
A4: Difficulty in crystallization is a common issue. Here are several techniques to try:
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If you have a pure crystal of your compound, you can add it to the solution as a "seed crystal."[5]
-
Introduce an Anti-Solvent: If your compound is too soluble in the chosen solvent, you can slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[5]
-
Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a freezer. Be aware that very low temperatures can sometimes cause impurities to precipitate as well.[5]
Q5: I have a low yield after recrystallizing my triazole derivative. What are the common causes and how can I improve it?
A5: Low yields in recrystallization are often due to a few common issues:
-
Using too much solvent: This is the most frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor.[5] To remedy this, you can concentrate the filtrate by evaporation and attempt a second crystallization.[5]
-
High solubility in the chosen solvent: Your product might be too soluble in the recrystallization solvent, even at low temperatures. Consider trying a different solvent or a mixed solvent system.[5]
-
Premature crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. To prevent this, ensure that the filtration apparatus is pre-heated before use.[5]
Data Presentation: Purification Parameters
The following tables provide examples of purification conditions that can be used as a starting point for your experiments.
Table 1: Example Solvent Systems for Flash Column Chromatography
| Product Type from this compound | Stationary Phase | Eluent System (starting point) | Reference |
| Sonogashira Coupling Products | Silica Gel | Hexane/Ethyl Acetate (e.g., 95:5) | |
| Trifluoromethylated Alkenes | Silica Gel | Hexane/Ethyl Acetate (e.g., 90:10 to 80:20) | [6] |
| Trifluoroacetyl Triazoles | Silica Gel | Not applicable (purified by extraction) | [3] |
| Polar Fluorinated Compounds | C18 Reversed-Phase Silica | Water/Acetonitrile with 0.1% Formic Acid | [7] |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Possible Cause | Suggested Solution | Reference |
| Poor Peak Shape (Tailing) | Secondary interactions with acidic silica | Add a small amount of triethylamine (1-3%) to the eluent. | [2] |
| Product Degradation on Column | Acid-sensitivity of the compound | Use deactivated silica gel (with triethylamine) or switch to a neutral/basic stationary phase like alumina. | [2] |
| Co-elution of Product and Impurities | Similar polarity of compounds in the chosen solvent system | Try a different solvent system to alter selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). | [4] |
Experimental Protocols
Below are detailed methodologies for common reactions and purification procedures involving this compound.
Protocol 1: General Procedure for Sonogashira Coupling and Purification
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your aryl halide, this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of an Acidic Trifluoroacetyl Triazole via Extraction
This protocol is adapted from a procedure for similar compounds and may be applicable to certain acidic products of this compound.[3]
-
Reaction Quenching: After the reaction is complete, evaporate the reaction solvent.
-
Liquid-Liquid Extraction: Disperse the residue between water and a mixture of heptane and ethyl acetate.
-
Separation: The non-acidic by-products will remain in the organic phase, which can be discarded. The acidic triazole product will be in the aqueous phase as its conjugate base.
-
Isolation: Acidify the aqueous phase with an appropriate acid (e.g., HCl) to precipitate the pure triazole product.
-
Final Steps: Collect the solid by filtration, wash with cold water, and dry.
Visualization of Workflow
The following diagrams illustrate the general workflow for the synthesis and purification of products from this compound.
Caption: General workflow from starting material to purified product and analysis.
Caption: Troubleshooting logic for common purification problems.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions with Trifluoromethylated Phenylacetylenes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with trifluoromethylated phenylacetylenes. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the alkyne, presenting unique challenges and opportunities in synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using trifluoromethylated phenylacetylenes?
A1: Low yields can stem from several factors related to the unique electronic properties of CF₃-substituted alkynes. The strong electron-withdrawing nature of the CF₃ group makes the alkyne electron-deficient. This can lead to several issues:
-
Substrate Instability: Electron-deficient alkynes can be prone to polymerization or other decomposition pathways under harsh reaction conditions.[1]
-
Catalyst Inhibition/Deactivation: The substrate may interact unfavorably with certain catalysts, or side products could lead to catalyst deactivation.
-
Side Reactions: The high electrophilicity of the alkyne can open pathways to undesired side reactions, such as nucleophilic attack by solvents or bases. For instance, in Sonogashira couplings, substrates like para-trifluoromethoxyphenylacetylene have been noted to be more prone to side reactions.[2]
Q2: How does the CF₃ group affect the regioselectivity of addition reactions?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which makes the triple bond highly polarized and susceptible to nucleophilic attack.[3] This electronic effect is a primary determinant of regioselectivity in addition reactions. In nucleophilic additions, the nucleophile will preferentially attack the acetylenic carbon that can better stabilize the resulting negative charge, which is typically influenced by the position of the CF₃ group. For radical additions, the trifluoromethyl radical adds to the alkyne to generate a vinyl radical intermediate.[1]
Q3: What are the best practices for handling and storing trifluoromethylated phenylacetylenes?
A3: While specific stability data is highly dependent on the full molecule structure, general best practices for activated alkynes should be followed. Store them in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, polymerization, or reaction with atmospheric moisture. Many are stable solids, but it is prudent to check the manufacturer's safety data sheet (SDS) for specific handling and storage instructions.
Troubleshooting Guides by Reaction Type
Sonogashira Cross-Coupling Reactions
Problem: Low to moderate yield of the desired coupled product.
This is a common issue, as electron-deficient alkynes can be challenging substrates for Sonogashira couplings.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sonogashira couplings.
Optimization Parameters for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Base | Triethylamine (Et₃N) has been shown to be effective. An excess of 4-5 equivalents is a good starting point.[2] | The choice of base is crucial. Softer, non-nucleophilic bases are often preferred to avoid side reactions with the activated alkyne. |
| Catalyst System | A palladium catalyst is standard. If homocoupling of the alkyne is observed, consider a copper-free protocol.[4][5] | Copper co-catalysts can promote alkyne dimerization (Glaser coupling), which is a common side reaction. |
| Catalyst Loading | Lowering the catalyst loading (e.g., to 0.025-0.25 mol%) can sometimes improve yields by reducing side reactions.[2] | High catalyst concentrations can sometimes promote undesired pathways. |
| Temperature | Moderate temperatures (e.g., 50°C) are often sufficient and can improve selectivity compared to reflux conditions.[2] | Higher temperatures can lead to substrate decomposition or increased side product formation. |
| Atmosphere | While many modern protocols are robust, performing the reaction under an inert atmosphere (N₂ or Ar) is a good practice to prevent oxygen-induced side reactions.[2] | Oxygen can affect the stability of the catalytic species. |
Cycloaddition Reactions
Problem: Poor yield or formation of undesired addition products instead of the target cycloadduct.
In reactions with species like nitrones, trifluoromethylated phenylacetylenes can undergo either a [3+2] cycloaddition or a nucleophilic addition, leading to a mixture of products.[6]
Decision Pathway for Nitrone/Alkyne Reactions
Caption: Competing pathways in nitrone-alkyne reactions.
Optimization Parameters for Cycloadditions
| Parameter | Recommendation | Rationale |
| Temperature | Temperature has a significant effect on yield and selectivity. Decreasing the temperature (e.g., from 20°C to -20°C) can improve yields of the desired cycloadduct, though it may require longer reaction times.[6] | Lower temperatures can favor the desired kinetic product and suppress side reactions or decomposition. |
| Catalyst Loading | The optimal catalyst loading should be determined empirically. For some zinc-catalyzed additions, 10 mol% was found to be optimal, as reducing it to 5 mol% decreased yield and enantioselectivity.[6] | Insufficient catalyst may lead to slow or incomplete conversion, while excess catalyst can promote side reactions. |
| Additives | The use of molecular sieves (e.g., 4 Å) can significantly improve both reactivity and stereoselectivity in certain systems.[6] | Molecular sieves remove trace amounts of water, which can interfere with moisture-sensitive catalysts and reagents. |
| Stoichiometry | Using an excess of the alkyne component (e.g., 2-3 fold) may be necessary to achieve satisfactory yields.[6] | This can help drive the reaction to completion, especially if the alkyne is prone to side reactions or is volatile. |
Photoredox Hydrotrifluoromethylation
Problem: Low yield and/or poor E/Z selectivity in the formation of the vinyl-CF₃ product.
Hydrotrifluoromethylation of trifluoromethylated phenylacetylenes can be challenging, with potential for polymerization and difficulty in controlling stereoselectivity.[1]
Key Optimization Parameters
| Parameter | Condition | Result | Reference |
| Catalyst/CF₃ Source | fac-Ir(ppy)₃ / CF₃I | Good to excellent yields, but often produces a mixture of E/Z isomers. | [1] |
| Base | DBU (10 equivalents) | Required for the reaction with fac-Ir(ppy)₃ and CF₃I to proceed effectively. | [1] |
| Solvent/Additive | DMSO or addition of H₂O | In some systems, adding a few equivalents of water was necessary to obtain the best reaction outcome. | [1] |
| Flow Chemistry | Continuous-flow microreactors | Can significantly reduce reaction times (e.g., from 18 hours to 50 minutes) while maintaining similar yields. | [1][7] |
Key Experimental Protocols
Protocol 1: Optimized Copper-Free Sonogashira Coupling
This protocol is adapted from an optimized procedure for aqueous, low-temperature Sonogashira couplings.[2]
-
Reagents:
-
Aryl iodide (1.0 eq)
-
Trifluoromethylated phenylacetylene (1.2 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Palladium catalyst (e.g., [Pd₂(dba)₃] with a suitable ligand, 0.25 mol%)
-
Water (as solvent)
-
-
Procedure:
-
To a reaction vessel, add the aryl iodide, trifluoromethylated phenylacetylene, and palladium catalyst.
-
Add the required volume of water to achieve the desired concentration.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture vigorously at 50°C.
-
Monitor the reaction progress using TLC or GC analysis. Reaction times are typically in the range of 5-10 hours.
-
Upon completion, cool the reaction to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Visible-Light Photoredox Hydrotrifluoromethylation
This protocol is a general representation based on methodologies developed for the hydrotrifluoromethylation of alkynes.[1]
-
Reagents:
-
Trifluoromethylated phenylacetylene (1.0 eq)
-
Trifluoromethyl iodide (CF₃I) or another suitable CF₃ source (e.g., Langlois' reagent)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Base (e.g., DBU, 10 eq)
-
Anhydrous solvent (e.g., MeCN or DMF)
-
-
Procedure:
-
In a reaction tube, combine the trifluoromethylated phenylacetylene, photocatalyst, and base.
-
Degas the solvent by bubbling with an inert gas (Ar or N₂) for 15-20 minutes. Add the degassed solvent to the reaction tube.
-
Add the trifluoromethyl source (if a gas like CF₃I, bubble through the solution; if a solid, add under inert atmosphere).
-
Seal the tube and place it in front of a blue LED light source, ensuring the reaction is stirred and maintained at room temperature.
-
Irradiate the reaction for the required time (may range from several hours to 48 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting mixture of E/Z isomers by column chromatography.
-
References
Technical Support Center: Catalyst Selection for Coupling Reactions of 1-Ethynyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethynyl-3-(trifluoromethyl)benzene in coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section addresses common problems encountered during the coupling of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with this compound and an aryl halide, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in Sonogashira couplings involving electron-deficient alkynes like this compound can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst System:
-
Palladium Source: Ensure your palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is active. Over time, palladium complexes can decompose. Using a freshly opened or properly stored catalyst is crucial.
-
Copper Co-catalyst: The copper(I) source, typically CuI, is sensitive to oxidation. Use a fresh, high-purity source of CuI. The color should be off-white or light tan; a green or blue color indicates oxidation.
-
Ligand: The choice of phosphine ligand can significantly impact the reaction. If standard ligands like triphenylphosphine (PPh₃) are not effective, consider more electron-rich and bulky ligands such as X-Phos, which can improve catalyst stability and activity.
-
-
Reaction Conditions:
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Base: An appropriate base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to deprotonate the alkyne. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).
-
Solvent: The choice of solvent can influence catalyst solubility and reactivity. While THF and DMF are common, they can sometimes promote the formation of palladium black (decomposed catalyst). Consider switching to other solvents like acetonitrile (CH₃CN) or toluene.
-
-
Starting Materials:
-
Purity: Impurities in either the this compound or the aryl halide can poison the catalyst. Ensure your starting materials are of high purity.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, the reaction will likely require more forcing conditions (higher temperature, more active catalyst system).
-
Issue 2: Formation of a Black Precipitate (Palladium Black)
Question: During my Sonogashira coupling, I observed the formation of a black precipitate in the reaction mixture, and the reaction stalled. What is this precipitate and how can I prevent its formation?
Answer:
The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation indicates decomposition of the active Pd(0) catalyst. Here’s how to address this issue:
-
Causes:
-
Oxygen: Trace amounts of oxygen can lead to catalyst decomposition.
-
Solvent Effects: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in certain systems.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Impurities: Impurities in the reagents or solvents can act as catalyst poisons.
-
-
Solutions:
-
Improve Inert Atmosphere: Use Schlenk techniques or a glovebox to ensure a strictly oxygen-free environment. Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas.
-
Solvent Choice: If you are using THF, consider switching to acetonitrile or toluene.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. For highly reactive aryl iodides, room temperature may be sufficient.
-
Ligand Selection: Employing bulky electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation and decomposition.
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and are dry.
-
Issue 3: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
Question: My main byproduct in the Sonogashira reaction is the dimer of this compound. How can I suppress this side reaction?
Answer:
The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper co-catalyst. Here are strategies to minimize this byproduct:
-
Strictly Anaerobic Conditions: As Glaser coupling is an oxidative process, the most critical factor is the exclusion of oxygen from the reaction system.
-
Copper-Free Conditions: While the copper co-catalyst generally accelerates the Sonogashira reaction, it is also a key promoter of Glaser coupling. Consider running the reaction under copper-free conditions. This may require a more active palladium catalyst system (e.g., with a more specialized ligand) and potentially higher temperatures.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The reaction conditions can be optimized to favor the desired cross-coupling over homocoupling. Experiment with different amine bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a catalyst system for the Sonogashira coupling of this compound with an aryl bromide?
A1: A reliable starting point would be to use a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%) in combination with a copper(I) co-catalyst such as CuI (4-10 mol%). A common base is triethylamine (TEA) used as a solvent or co-solvent with a solvent like acetonitrile (CH₃CN) or THF. The reaction can be initially attempted at room temperature and gently heated if the reaction is sluggish.
Q2: Can I use this compound in Heck or Suzuki couplings?
A2: While Sonogashira coupling is the most direct way to couple a terminal alkyne, derivatives of this compound can be used in other coupling reactions. For a Heck reaction, the alkyne would typically be coupled with an aryl halide to form a substituted alkene. For a Suzuki coupling, the alkyne would first need to be converted to an alkynylboronic ester or a related organoboron species to then be coupled with an aryl halide. The electron-withdrawing trifluoromethyl group can influence the reactivity in these reactions, and optimization of the catalyst and reaction conditions would be necessary.
Q3: How does the trifluoromethyl group on the benzene ring affect the coupling reaction?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This has several effects:
-
Increased Acidity of the Alkyne: The C-H bond of the alkyne is more acidic, which can facilitate its deprotonation by the base.
-
Electronic Effects on the Catalyst: The electron-deficient nature of the alkyne can influence the electronic properties of the intermediates in the catalytic cycle, potentially affecting the rates of oxidative addition, transmetalation, and reductive elimination.
-
Potential for Side Reactions: The electronic properties might influence the propensity for certain side reactions, and thus, careful optimization of the reaction conditions is important.
Data Presentation
The following table summarizes typical catalyst systems and conditions for Sonogashira couplings of phenylacetylenes, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂ (2 mol%), X-Phos (4 mol%) | Aryl Chloride | K₂CO₃ | CH₃CN | 110 | 72-99 | [1] |
| PdCl₂(PPh₃)₂ (4 mol%), PPh₃ (8 mol%) | 2-Chloroquinoline-3-carbaldehyde | TEA | CH₃CN | 80 | 88 | [2] |
| PdCl₂(PPh₃)₂, CuI | Aryl Iodide/Bromide | Et₃N | DMF | Room Temp - 90 | 70-82 | [3] |
| Pd(OAc)₂, P(o-tolyl)₃, n-Bu₄NCl | Aryl Iodide | NaOAc | DMF | 100 (MW) | High | [4] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide (based on related procedures[2][3])
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.04 mmol, 4 mol%), and copper(I) iodide (0.08 mmol, 8 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., CH₃CN or THF, 10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Substrate Addition: Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or GC/MS. If the reaction is slow, gradually heat the mixture to 60-80°C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with an organic solvent like ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: Workflow for catalyst selection and optimization in coupling reactions.
Caption: Troubleshooting flowchart for low yield in coupling reactions.
References
overcoming low reactivity in functionalization of 1-ethynyl-3-(trifluoromethyl)benzene
Welcome to the technical support center for the functionalization of 1-ethynyl-3-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this electron-deficient alkyne. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic efforts.
The presence of the strong electron-withdrawing trifluoromethyl group significantly deactivates the alkyne, making it less susceptible to common functionalization reactions. This guide provides strategies and optimized conditions to overcome these reactivity hurdles.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
Sonogashira Coupling
Issue: Low or no yield in Sonogashira coupling with aryl halides.
-
Question: My Sonogashira reaction with this compound and an aryl bromide is sluggish and gives low yields. What are the likely causes and how can I improve the outcome?
Answer: The low reactivity of this compound in Sonogashira coupling is a common challenge. Several factors can contribute to poor performance:
-
Insufficient Catalyst Activity: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may not be active enough for this electron-deficient alkyne.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.
-
Base Strength and Solubility: The base is crucial for the deprotonation of the terminal alkyne. The choice of base and its solubility in the reaction medium can significantly impact the reaction rate.
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Consider using more active palladium precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like P(t-Bu)₃, XPhos, or SPhos.[1][2]
-
For less reactive aryl bromides or chlorides, increasing the catalyst and ligand loading (e.g., 2-5 mol% Pd) may be beneficial.
-
-
Reaction Conditions:
-
Base: Use a strong, non-nucleophilic amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is anhydrous. For some systems, inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective.[3]
-
Solvent: Use anhydrous, degassed solvents. Common choices include THF, DMF, toluene, or a mixture of the amine base with a co-solvent.[1]
-
Temperature: While many Sonogashira reactions are run at room temperature, heating may be necessary for this deactivated alkyne, potentially up to 80-100 °C.[4]
-
Inert Atmosphere: Rigorously exclude oxygen by degassing the solvent and running the reaction under an inert atmosphere (argon or nitrogen).[1]
-
-
Copper Co-catalyst:
-
Ensure the copper(I) iodide (CuI) is fresh and of high purity.
-
In cases of significant homocoupling, consider a copper-free Sonogashira protocol.[5]
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Issue: Slow reaction or formation of side products in CuAAC.
-
Question: My click reaction between this compound and an organic azide is not going to completion, and I'm observing byproducts. What could be the problem?
Answer: The reduced nucleophilicity of the acetylide formed from this compound can slow down the CuAAC reaction. Common issues include:
-
Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.
-
Insufficient Reducing Agent: When generating Cu(I) in situ from a Cu(II) salt, an inadequate amount or degraded reducing agent (like sodium ascorbate) will result in low concentrations of the active catalyst.
-
Ligand Effects: The choice of ligand to stabilize the Cu(I) catalyst can influence the reaction rate and prevent catalyst disproportionation.
-
Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling).[3] Azide reduction to the corresponding amine can also occur in the presence of excess reducing agent.
Troubleshooting Steps:
-
Catalyst System:
-
Use a reliable source of Cu(I), such as CuI or CuBr, or generate it in situ from CuSO₄ with a fresh solution of sodium ascorbate.[6]
-
Employ a stabilizing ligand for the Cu(I) catalyst. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous systems, while tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is suitable for organic solvents.[6]
-
-
Reaction Conditions:
-
Solvent: A variety of solvents can be used, including t-BuOH/H₂O mixtures, DMF, and DMSO. The choice of solvent can influence the reaction rate.[6]
-
Inert Atmosphere: While not always strictly necessary for CuAAC, degassing the solvent and running the reaction under an inert atmosphere can minimize catalyst oxidation and homocoupling.
-
Temperature: Most click reactions proceed at room temperature, but gentle heating (e.g., 40-60 °C) may be required for this less reactive alkyne.
-
-
Minimizing Side Reactions:
-
To prevent Glaser homocoupling, ensure a sufficient concentration of the reducing agent and minimize exposure to oxygen.
-
To avoid azide reduction, use the minimum effective concentration of sodium ascorbate.
-
-
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for the functionalization of this compound and closely related analogues.
Table 1: Sonogashira Coupling of Aryl Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-ethynyl-3,5-bis(trifluoromethyl)benzene | 2-chloroquinoline-3-carbaldehyde | PdCl₂ (4) | PPh₃ (8) | - | TEA | CH₃CN | 80 | 2 | 88 | [7] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina | - | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) | [3] |
| Phenylacetylene | 4-Bromoanisole | Pd(PhCN)₂Cl₂ (1) | P(t-Bu)₃ (2) | CuI (2) | HN(i-Pr)₂ | Dioxane | RT | 12 | 95 | [8] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Cu Source (mol%) | Reducing Agent (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-ethynyl-4-fluorobenzene | Benzyl azide | CuI (2 mol%) | - | TEA | Cyrene™ | 30 | 12 | 65 | [9] |
| Phenylacetylene | Benzyl azide | CuSO₄ | Sodium Ascorbate | - | EtOH/H₂O | RT | 24 | - | [10] |
| 1-Ethynylcyclohexanol | Benzyl azide | Copper phenylacetylide (cat.) | - | - | CH₂Cl₂ | RT | 24 | 70-90 | [11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is adapted from established methods for electron-deficient alkynes.[1][8]
Materials:
-
This compound
-
Aryl bromide
-
Pd(OAc)₂
-
XPhos
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous, degassed toluene (to achieve a 0.1 M concentration of the aryl bromide) and anhydrous, degassed DIPEA (3.0 equiv).
-
Finally, add CuI (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general method adaptable for this compound.[6]
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve this compound (1.0 equiv) and the organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
Add the aqueous solution of CuSO₄·5H₂O (5 mol%) to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution (10 mol%) to initiate the reaction.
-
Stir the reaction vigorously at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Sonogashira Yield
Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.
Decision Pathway for Optimizing CuAAC Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Click Chemistry [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 9. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your click chemistry experiments.
Issue 1: Low or No Product Yield in CuAAC Reaction
Q1: My CuAAC reaction is resulting in a low yield or no product at all. What are the common causes and how can I resolve this?
A1: Low yields in CuAAC reactions can stem from several factors, primarily related to catalyst inactivation, reagent quality, or suboptimal reaction conditions.
-
Catalyst Inactivation: The active catalyst, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Solution: Deoxygenate your solvents and reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before adding the copper catalyst.[2] It is also recommended to work under an inert atmosphere throughout the experiment. Ensure your reducing agent, such as sodium ascorbate, is fresh and used in an appropriate concentration to maintain the copper in the Cu(I) state.[1][3]
-
-
Poor Reagent Quality: The stability of your azide and alkyne starting materials is crucial. Azides, in particular, can be unstable and degrade over time.[1][3]
-
Solution: Use fresh, high-purity reagents. Store azides, especially those with a low carbon-to-nitrogen ratio, at low temperatures as recommended by the supplier.[3]
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[1][2]
-
Solution: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible reactant can drive the reaction to completion.[2] Most CuAAC reactions proceed well at room temperature, but gentle heating might be necessary for sluggish reactions.[2] Ensure your reactants are fully dissolved; co-solvents like DMSO or t-BuOH can be beneficial for poorly soluble substrates.[1][2] The reaction is robust over a wide pH range (4-12), with a pH of ~7 being optimal for most bioconjugations.[1]
-
-
Inhibitory Buffer Components: Certain buffer components, like Tris, can chelate the copper catalyst, reducing its activity.[1]
-
Solution: Avoid using buffers known to interfere with the catalyst. If their use is unavoidable, increasing the copper and ligand concentration may help mitigate the inhibitory effects.
-
Issue 2: Presence of Alkyne Homocoupling Byproduct (Glaser Coupling)
Q2: I am observing a significant amount of a byproduct that corresponds to the homodimer of my terminal alkyne. How can I prevent this?
A2: The formation of a diacetylene byproduct is due to the oxidative homocoupling of the terminal alkyne, commonly known as the Glaser coupling. This side reaction is promoted by the presence of oxygen and an insufficient amount of reducing agent.[1][3]
-
Maintain Anaerobic Conditions: Rigorously exclude oxygen from your reaction. This can be achieved by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Ensure Sufficient Reducing Agent: An adequate concentration of a reducing agent like sodium ascorbate is crucial to maintain the copper in its active Cu(I) oxidation state and prevent the oxidative side reaction.[1][3]
-
Utilize a Copper(I) Source: Starting directly with a Cu(I) salt (e.g., CuI, CuBr) can reduce the initial amount of Cu(II) present, which can catalyze the Glaser coupling.[3]
-
Add a Stabilizing Ligand: Ligands such as TBTA or THPTA can help prevent the formation of the copper species that catalyze the homocoupling reaction.[3]
Issue 3: Formation of Amine Byproduct from Azide Reduction
Q3: My analysis shows the presence of a primary amine corresponding to my starting azide. What is causing this reduction and how can I stop it?
A3: The reduction of the azide functional group to a primary amine is a common side reaction in CuAAC, often caused by the reducing agent used to generate the Cu(I) catalyst.[3] Phosphines, if present, can also lead to amine formation via the Staudinger reaction.[3][4]
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate. An excess can lead to the undesired reduction of the azide.[3]
-
Use an Alternative Copper Source: Employing a Cu(I) source directly, such as CuI or CuBr, eliminates the need for a reducing agent, thereby preventing this side reaction.[3] However, be mindful that Cu(I) salts are sensitive to oxidation.
-
Incorporate a Stabilizing Ligand: The use of a copper-stabilizing ligand like TBTA or THPTA can protect the Cu(I) from oxidation, potentially allowing for the use of lower concentrations of the reducing agent.[3]
-
Avoid Phosphines: Ensure that your reaction components and solvents are free of phosphines if they are not a required part of your experimental design.[3][4]
Frequently Asked Questions (FAQs)
Q4: What is the role of a ligand in a CuAAC reaction?
A4: Ligands, such as THPTA and TBTA, play a crucial role in CuAAC reactions by stabilizing the active Cu(I) oxidation state, which prevents its oxidation to the inactive Cu(II) or disproportionation.[5] This stabilization enhances the reaction rate and protects sensitive biomolecules from damage that can be caused by copper ions.[5][6]
Q5: Can I perform a click reaction in a biological system?
A5: While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a limitation for applications in living systems.[7][8] For in vivo and live-cell applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method.[7][9] SPAAC is a copper-free click chemistry that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a toxic catalyst.[7][9]
Q6: How can I purify my product and remove byproducts and the copper catalyst?
A6: Purification strategies depend on the nature of your product. For biomolecules, methods like molecular weight cut-off (MWCO) centrifugation can be effective for removing small molecule impurities and the catalyst.[10] Washing with a chelating agent like EDTA can help remove residual copper.[7] For small molecules, traditional methods like column chromatography are common, although this can be time-consuming.[11] Alternative methods include precipitation and the use of scavenger resins.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for troubleshooting and optimizing your click chemistry reactions.
Table 1: Troubleshooting Guide for CuAAC Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Catalyst Inactivation (Cu(I) oxidation) | Deoxygenate solvents; use an inert atmosphere; ensure fresh reducing agent.[1][2][3] |
| Poor Reagent Quality | Use high-purity, fresh azide and alkyne; store reagents properly.[1][3] | |
| Suboptimal Stoichiometry | Use a slight excess (1.1-1.5 eq.) of the more accessible reactant.[2] | |
| Alkyne Homocoupling | Presence of Oxygen | Rigorously degas solvents and maintain an inert atmosphere.[3] |
| Insufficient Reducing Agent | Ensure an adequate concentration of sodium ascorbate.[1][3] | |
| Azide Reduction | Excess Reducing Agent | Use the minimum effective concentration of sodium ascorbate.[3] |
| Presence of Phosphines | Avoid phosphine-containing reagents and solvents.[3][4] |
Table 2: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Range/Value | Notes |
| Reactant Concentration | > 10 µM each | Lower concentrations can significantly slow the reaction rate.[1] |
| Copper Catalyst | 1-5 mol% | Typically sufficient for catalytic turnover.[2] |
| Ligand:Copper Ratio | 1:1 to 5:1 | Higher ratios can be beneficial for protecting sensitive substrates.[1] |
| pH | 4-12 (Optimal ~7 for bioconjugation) | The reaction is generally robust across a wide pH range.[1] |
| Temperature | Room Temperature | Gentle heating (e.g., 40-50 °C) can be used for sluggish reactions.[2] |
| Co-solvent | Up to 10% DMSO, DMF, or t-BuOH | Can improve the solubility of reactants.[1] |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction
This protocol describes a general workflow for performing a CuAAC reaction with in situ generation of the Cu(I) catalyst.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 10 mM in DMSO/t-BuOH) and alkyne (e.g., 10 mM in DMSO/t-BuOH).[3]
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 100 mM in water).[3]
-
Prepare a stock solution of a ligand such as THPTA (e.g., 200 mM in water).[3]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide and alkyne stock solutions to your chosen solvent system (e.g., a mixture of water and t-BuOH).
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the ligand stock solution, followed by the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR.
-
Once the reaction is complete, quench the reaction and proceed with your chosen purification method to isolate the product and remove byproducts and the copper catalyst.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to preventing byproduct formation in click chemistry.
Caption: Pathways leading to desired product and common byproducts in CuAAC reactions.
Caption: A decision-making workflow for troubleshooting common click chemistry issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 1-ethynyl-3-(trifluoromethyl)benzene
Welcome to the technical support center for troubleshooting failed reactions involving 1-ethynyl-3-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, focusing on two primary reaction types: Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Sonogashira Coupling Reactions
Q1: My Sonogashira coupling reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: Failed or low-yielding Sonogashira reactions with this substrate can stem from several factors, often related to the electron-deficient nature of the alkyne. Key areas to investigate include:
-
Catalyst Activity: The Palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst. The formation of palladium black is an indicator of catalyst decomposition.
-
Reaction Conditions: Anhydrous and anaerobic conditions are critical. Oxygen can lead to the unwanted homocoupling of the alkyne (Glaser coupling).[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Base Selection: The trifluoromethyl group increases the acidity of the terminal alkyne proton. While this facilitates deprotonation, using a base that is too strong or in large excess can lead to side reactions. Common bases like triethylamine or diisopropylethylamine are typically sufficient.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general order of reactivity is I > OTf > Br >> Cl. For less reactive halides like bromides and especially chlorides, higher temperatures and more specialized catalyst systems may be necessary.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[1] To minimize this:
-
Strict Anaerobic Conditions: Rigorously exclude oxygen from your reaction setup by using degassed solvents and maintaining a positive pressure of an inert gas.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for Glaser coupling.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to reduce homocoupling.[1]
Q3: My reaction turns black, and I see a precipitate. What is happening?
A3: The formation of a black precipitate is likely palladium black, which indicates the decomposition of your palladium catalyst. This can be caused by:
-
Impurities: Impurities in your reagents or solvents can poison the catalyst.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.
-
Temperature: Excessively high temperatures can lead to catalyst decomposition.
To mitigate this, use high-purity reagents and solvents and optimize the reaction temperature.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Q1: My CuAAC reaction with this compound is sluggish or incomplete. Why might this be?
A1: While CuAAC is generally a robust reaction, the electron-withdrawing trifluoromethyl group on the alkyne can slightly decrease its reactivity compared to electron-rich alkynes.[2] Other factors include:
-
Catalyst Oxidation: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state. Ensure you have a sufficient amount of a reducing agent like sodium ascorbate, and that it is fresh.
-
Ligand Choice: Using a stabilizing ligand for the copper catalyst, such as THPTA or TBTA, can protect the Cu(I) from oxidation and improve reaction efficiency.
-
Solvent: While CuAAC is tolerant of many solvents, certain solvents like acetonitrile can coordinate to the copper catalyst and inhibit the reaction. Halogenated solvents should also be avoided.[3]
Q2: I am seeing side products in my CuAAC reaction. What are the possibilities?
A2: While CuAAC is known for its high selectivity, side reactions can occur:
-
Azide Reduction: The reducing agent (e.g., sodium ascorbate) can sometimes reduce the azide starting material to the corresponding amine. Use the minimum effective concentration of the reducing agent to avoid this.
-
Alkyne Homocoupling: Although less common than in Sonogashira reactions, alkyne homocoupling can still occur if the reaction is exposed to oxygen. Maintaining anaerobic conditions is beneficial.
Quantitative Data Summary
The following tables provide representative data for successful Sonogashira and CuAAC reactions. Note that optimal conditions may vary depending on the specific substrates used.
Table 1: Sonogashira Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 6 | 92 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 100 | 12 | 85 |
| 4 | 1-Chloro-4-cyanobenzene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | 78 |
Table 2: CuAAC Reaction of this compound with Various Azides
| Entry | Azide | Copper Source | Reducing Agent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | THPTA | tBuOH/H₂O (1:1) | RT | 1 | 96[4] |
| 2 | 1-Azido-4-nitrobenzene | CuI | None | None | CH₂Cl₂ | RT | 3 | 94 |
| 3 | (Azidomethyl)benzene | CuSO₄·5H₂O | Sodium Ascorbate | None | DMF/H₂O (1:1) | 60 | 0.5 | 92[5] |
| 4 | Ethyl 2-azidoacetate | Cu(MeCN)₄PF₆ | None | None | Acetonitrile | RT | 2 | 90 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., 0.02 mmol), and CuI (e.g., 0.01 mmol).
-
Add the anhydrous, degassed solvent (5-10 mL) followed by the amine base (e.g., 2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for CuAAC Click Chemistry
This protocol provides a general method for the copper-catalyzed cycloaddition of this compound with an organic azide.[6]
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Solvent (e.g., tBuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in the chosen solvent (5-10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 0.1 mmol) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.05 mmol) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in Sonogashira and CuAAC reactions.
Caption: Troubleshooting workflow for Sonogashira coupling.
Caption: Troubleshooting workflow for CuAAC click chemistry.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Substituted Phenylacetylene Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted phenylacetylene-derived polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to poor polymer solubility.
Issue: Newly synthesized poly(phenylacetylene) derivative will not dissolve.
| Possible Cause | Recommended Action |
| Inappropriate Solvent Choice | Consult literature for solvents appropriate for your specific substituted poly(phenylacetylene). Common solvents include toluene, THF, and chloroform, but compatibility should always be verified.[1] Consider a range of solvents with varying polarities. The choice of a suitable solvent is critical, and heating or extended stirring (e.g., for 2 days or even up to 2 weeks at room temperature) can aid in the complete dissolution of the polymer. |
| Cross-linking of Polymer Chains | Synthesize the polymer at lower temperatures to minimize side reactions that can lead to cross-linking. For instance, Ziegler-Natta catalyst polymerization can be conducted at -78 °C to favor the cis-isomer, which can influence solubility.[2] |
| Polymer Degradation or Oxidation | Ensure all handling and storage of the polymer are performed under a rigorously maintained inert atmosphere (e.g., glove box or Schlenk line) to prevent oxidation, which can alter the polymer structure and reduce solubility.[1] |
| High Interchain Interaction | The inherent stiffness of conjugated polymer backbones promotes strong intermolecular adhesion.[3] Introducing bulky or flexible side chains during monomer synthesis is a primary strategy to counteract this by increasing the free volume between polymer chains.[3][4] |
| Cis-Trans Isomerization | The polymer backbone can sometimes convert from a cis-transoid to a more planar cis-cisoid helix, which can decrease solubility and trigger self-assembly or precipitation.[5] This is a factor to consider during synthesis and post-polymerization modifications. |
Frequently Asked Questions (FAQs)
Q1: How do side chains impact the solubility of poly(phenylacetylene)s?
A1: Side chains are a critical factor in determining the solubility of these polymers. The stiff, conjugated backbones of poly(phenylacetylene)s tend to be flat, leading to strong intermolecular interactions and a tendency to stack, which reduces solubility.[3] By attaching flexible or bulky side chains to the phenyl rings of the monomers, you can enhance solubility through several mechanisms:
-
Increased Entropy of Solubilization: Flexible side chains increase the conformational space available to the polymer upon dissolution, providing a favorable entropic contribution to the free energy of solubilization.[3]
-
Disruption of Interchain Packing: Bulky side groups, such as tert-butyl or even other phenylacetylene moieties, create free volume between the polymer backbones, physically hindering the chains from packing tightly and adhering to one another.[3][4]
-
Improved Polymer-Solvent Interactions: Longer alkyl side chains can improve interactions with non-polar organic solvents, leading to better solvation.[6] For example, poly(phenylacetylene) with a para-substituted phenylacetylene group is noted for its good solubility in common organic solvents like toluene and THF.[4]
Q2: What are the best practices for choosing a solvent to dissolve my substituted poly(phenylacetylene)?
A2: Selecting the right solvent is crucial. Here are some best practices:
-
Start with Common Solvents: For many poly(phenylacetylene) derivatives, good starting points are toluene, tetrahydrofuran (THF), and chloroform.[1][4]
-
Consider Solvent Quality: The "quality" of a solvent (i.e., how well it interacts with the polymer) affects the polymer chain's conformation in solution. A good solvent will lead to a more expanded coil, which is favorable for dissolution.[6]
-
Allow Sufficient Time and Temperature: Complete dissolution may not be immediate. It can take extended periods of stirring, sometimes for days.[7] Gentle heating can also facilitate dissolution, but be aware that it can sometimes promote interchain aggregation in the solution state.[7]
-
Verify Solubility: Even if a solution appears homogeneous, it may contain small, undissolved aggregates. Techniques like light scattering can be used to confirm if true dissolution has been achieved.[7]
Q3: Can I improve the solubility of a polymer after it has been synthesized?
A3: Yes, this process is known as post-polymerization modification. It is a powerful technique for altering polymer properties without changing the main chain length.[8] For enhancing solubility, you can perform chemical reactions to attach new functional groups or side chains. For example, grafting azide-terminated polyethylene glycol (PEG) chains onto a polyimine backbone has been shown to dramatically change solubility, making a polymer that was only soluble in apolar solvents soluble in methanol or even water.[8] This approach is highly effective because it introduces highly soluble moieties onto the existing polymer structure.
Q4: My polymer is intended for use in an aqueous environment. How can I make it water-soluble?
A4: To achieve water solubility, you need to introduce hydrophilic functional groups. This can be done either at the monomer stage or through post-polymerization modification.
-
Monomer Functionalization: Synthesize phenylacetylene monomers that already contain polar or ionizable groups, such as sulfonate, amide, or saccharide moieties.[9] Rhodium(I) catalysts are often tolerant of such polar functional groups, making them suitable for these polymerizations.[10]
-
Post-Polymerization Grafting: As mentioned in the previous question, grafting highly water-soluble polymers like polyethylene glycol (PEG) onto the polymer backbone is a very effective strategy.[8]
Experimental Protocols & Data
Protocol 1: Synthesis of a Soluble Poly(phenylacetylene) Derivative
This protocol is based on the polymerization of a phenylacetylene monomer with a bulky side group using a WCl₆/Ph₄Sn catalyst system, which has been shown to be effective for producing soluble polymers.[4]
Objective: To synthesize poly(4-phenylethynyl-phenylacetylene) [poly(PA-PA)], a polymer known for good solubility in common organic solvents.[4]
Materials:
-
4-phenylethynyl-phenylacetylene monomer
-
Tungsten(VI) chloride (WCl₆)
-
Tetraphenyltin (Ph₄Sn)
-
Toluene (anhydrous)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions
-
Syringes and standard glassware
Procedure:
-
Catalyst Preparation: In a 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve WCl₆ (95 mg, 20 mM) and Ph₄Sn (102.5 mg, 20 mM) in 6 mL of toluene.
-
Aging the Catalyst: Stir the solution at 0 °C for 10-15 minutes. You should observe a color change from dark to dark-red as the catalyst ages.[4]
-
Monomer Preparation: In a separate flask, also under a nitrogen atmosphere, dissolve the 4-phenylethynyl-phenylacetylene monomer (e.g., ~3.4 g) in 6 mL of toluene.
-
Polymerization: Using a syringe, slowly transfer the monomer solution into the stirring catalyst solution at 0 °C.
-
Reaction: As the monomer is added, the solution's viscosity will increase significantly. Continue stirring for 24 hours at 0 °C. Towards the end of the reaction, the solution may become too viscous to stir effectively.[4]
-
Quenching: Quench the reaction by adding methanol (MeOH) to the viscous solution.
-
Purification: Isolate and purify the polymer product by precipitating it in an MeOH/HCl solution.
-
Drying: Dry the resulting dark red polymer solid under vacuum at 80 °C to a constant weight.
Quantitative Data Summary
The following table summarizes representative data for polymers synthesized to have enhanced solubility.
| Polymer | Monomer Substituent(s) | Catalyst System | Solvent(s) for Solubility | Molecular Weight (Mₙ or Mₙ) & PDI | Reference |
| Poly(PA-PA) | para-phenylacetylene | WCl₆/Ph₄Sn | Toluene, THF, Xylene | Mₙ = 141 kg/mol , PDI = 1.25 | [4] |
| PPA | Unsubstituted | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | THF | Mₙ up to 1.70 x 10⁶ g/mol | [11] |
| PPA Derivative | p-tert-butyl | Rh+(2,5-norbornadiene)[(η⁶-C₆H₅)B-(C₆H₅)₃] | Toluene, THF, Chloroform | Mₙ > 10⁵ g/mol | [12] |
| PPA Derivative | p-OCH₃ | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | THF | Mₙ = 2.72 x 10⁶ g/mol | [11] |
Note: Mₙ = Number-average molecular weight, Mₙ = Weight-average molecular weight, PDI = Polydispersity Index.
Visual Guides
Caption: Troubleshooting workflow for poor polymer solubility.
Caption: Effect of side chains on polymer solubility.
Caption: Post-polymerization modification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-ethynyl-3-(trifluoromethyl)benzene. The following information is designed to address common challenges and provide practical solutions for a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the industrial-scale synthesis of this compound?
A1: The Sonogashira cross-coupling reaction is a widely employed method for the synthesis of aryl alkynes, including this compound. This reaction typically involves the coupling of an aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene) with a terminal alkyne, such as trimethylsilylacetylene (followed by deprotection) or acetylene gas, using a palladium catalyst and a copper(I) co-catalyst.
Q2: What are the primary challenges encountered during the scale-up of the Sonogashira coupling for this synthesis?
A2: Key challenges during the scale-up include:
-
Catalyst Deactivation: Formation of palladium black, indicating catalyst decomposition, can lead to incomplete conversion.
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diacetylene impurity.
-
Exothermic Reaction: The reaction can be exothermic, posing safety risks and potentially leading to side reactions if not properly controlled.
-
Product Purification: Removing residual palladium and copper catalysts to meet the stringent requirements for pharmaceutical intermediates can be challenging.
-
Handling of Acetylene Gas: If used directly, acetylene is highly flammable and requires specialized equipment and handling procedures.
Q3: How does the choice of aryl halide affect the reaction on a larger scale?
A3: The reactivity of the aryl halide is critical. The general order of reactivity is I > OTf > Br > Cl.[1][2] For large-scale synthesis, 1-iodo-3-(trifluoromethyl)benzene is more reactive and allows for milder reaction conditions, but it is also more expensive. 1-bromo-3-(trifluoromethyl)benzene is a common compromise, offering moderate reactivity at a lower cost, though it may require higher temperatures and longer reaction times. Aryl chlorides are generally the least reactive.[1]
Q4: What are the acceptable limits for residual palladium and copper in the final product, especially for pharmaceutical applications?
A4: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have strict limits for residual metals.[3] Palladium is considered a metal of significant toxicological concern, and its limit is often in the low parts-per-million (ppm) range. Copper is also regulated. The specific limits depend on the final drug's dosage and route of administration. Efficient removal of these metals is a critical step in the process.[3][4]
Troubleshooting Guides
Problem 1: Low or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use fresh, high-quality palladium catalyst and phosphine ligand. Consider using a more robust catalyst system. | Catalysts can degrade over time, especially if not stored under an inert atmosphere. |
| Insufficiently Degassed System | Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can lead to the deactivation of the palladium(0) catalyst. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. For less reactive aryl bromides, a higher temperature may be necessary. | The rate of oxidative addition, a key step in the catalytic cycle, is temperature-dependent.[5] |
| Poor Quality Amine Base | Use a freshly distilled or high-purity amine base (e.g., triethylamine, diisopropylamine). | Amine bases can oxidize over time, and impurities can poison the catalyst.[6] |
Problem 2: High Levels of Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by degassing all components and maintaining an inert atmosphere. | The copper(I)-catalyzed homocoupling is highly sensitive to the presence of oxygen.[7] |
| High Copper Catalyst Loading | Reduce the amount of copper(I) co-catalyst. | While essential for the reaction, excess copper can accelerate the rate of homocoupling. |
| Reaction Conditions | Consider switching to a "copper-free" Sonogashira protocol. | Several copper-free methods have been developed to specifically avoid this side reaction.[7][8] |
Problem 3: Formation of Palladium Black
| Potential Cause | Troubleshooting Step | Rationale |
| High Temperature | Lower the reaction temperature and monitor for any exothermic events. | Excessive heat can lead to the decomposition of the palladium catalyst. |
| Inappropriate Solvent | Screen different solvents. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[6] | The choice of solvent can influence the stability of the catalytic species. |
| Impure Reagents | Ensure all reagents, especially the amine base and solvents, are of high purity. | Impurities can act as poisons for the palladium catalyst, leading to its precipitation. |
Problem 4: Difficulty in Removing Residual Metals
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Work-up | After the reaction, perform an aqueous wash with a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove copper salts. | These agents form water-soluble complexes with copper, facilitating its removal. |
| Palladium Residues in Organic Phase | Utilize metal scavengers such as silica-based thiourea or thiol resins, or activated carbon. | These materials have a high affinity for palladium and can effectively reduce its concentration in the final product.[3][9] |
| Product Crystallization | If the product is a solid, recrystallization from an appropriate solvent can significantly reduce the levels of metal impurities. | Metal impurities are often excluded from the crystal lattice of the product. |
Experimental Protocols
General Protocol for Sonogashira Coupling (Illustrative Example)
This protocol is a general guideline and should be optimized for specific scale-up requirements.
-
Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen/argon inlet is charged with 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a suitable solvent (e.g., toluene or THF), and an amine base (e.g., triethylamine, 2-3 eq).
-
Degassing: The reaction mixture is thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and copper(I) iodide (0.5-5 mol%) are added.
-
Alkyne Addition: Trimethylsilylacetylene (1.1-1.5 eq) is added slowly to the reaction mixture. The addition rate should be controlled to manage any exotherm.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) and monitored for completion by HPLC or GC.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is filtered to remove any solids. The filtrate is washed with water, a dilute aqueous solution of a chelating agent, and brine.
-
Deprotection (if using TMS-acetylene): The crude product is dissolved in a suitable solvent (e.g., methanol or THF), and a base (e.g., K₂CO₃ or TBAF) is added to remove the trimethylsilyl group.
-
Purification: The crude this compound is purified by distillation or crystallization. Further treatment with metal scavengers may be necessary to meet purity specifications.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Bench-Scale | Pilot/Production Scale |
| Aryl Halide | 1-Iodo- or 1-Bromo-3-(trifluoromethyl)benzene | 1-Bromo-3-(trifluoromethyl)benzene (cost-effective) |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd/C (heterogeneous, for easier removal) |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% |
| Copper Co-catalyst | CuI | CuI, CuBr |
| Base | Triethylamine, Diisopropylamine | Triethylamine, K₂CO₃ |
| Solvent | THF, Toluene, DMF | Toluene, NMP, Acetonitrile |
| Temperature | Room Temperature to 80 °C | 50-100 °C (depending on halide) |
| Typical Yield | 80-95% | 75-90% |
Visualizations
Diagram 1: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of palladium and copper in the Sonogashira reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the scale-up synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Optimization of Trifluoromethylation Reactions
Welcome to the technical support center for the optimization of trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for successful trifluoromethylation. The introduction of the trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry and materials science, enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide provides answers to frequently asked questions, detailed troubleshooting advice, structured data for easy comparison of reaction conditions, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during trifluoromethylation experiments in a question-and-answer format.
Q1: My reaction yield is low, or I am observing no reaction. What are the common causes and potential solutions?
A1: Low or no yield is a common problem that can arise from several factors, including inactive reagents or catalysts, suboptimal solvent choice, or issues with the substrate itself.
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator or catalyst are critical.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and maintaining dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[1] For instance, DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.[1]
-
Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1–10 mol%) are common, optimization may be necessary.[1]
-
-
Reagent Quality: The purity of the trifluoromethylating reagent is crucial. For example, Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, can vary in quality between batches. If you suspect reagent degradation, consider using a new batch or a product from a different supplier.[1]
-
Solvent Effects: The reaction is highly solvent-dependent.
-
Substrate Reactivity: Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive.[1] For less reactive substrates, a more potent initiator system or a more forcing solvent like DMF may be required.[1]
Q2: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this side reaction?
A2: The formation of silyl enol ether is a common competing pathway, particularly with highly basic initiators. This occurs when the generated trifluoromethyl anion (CF₃⁻) acts as a base and deprotonates the α-carbon of the ketone. To minimize this, consider the following:
-
Use a less basic initiator: Switching to a milder initiator can reduce the extent of deprotonation.
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes favor the desired nucleophilic addition over deprotonation.
-
Change the solvent: The choice of solvent can influence the basicity of the CF₃⁻ anion. Experiment with different solvents to find the optimal conditions for your substrate.
Q3: My reaction stalls before the starting material is fully consumed. What can I do?
A3: Reaction stalling can be attributed to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is a common issue with moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[1]
-
Inhibitors: The presence of impurities in the starting material, reagents, or solvent can inhibit the catalyst. Purifying the starting material and using high-purity reagents and solvents can help to resolve this issue.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of trifluoromethylation reactions, providing a clear comparison of the effects of different catalysts, bases, and solvents.
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF
| Catalyst (5 mol%) | Yield (%) |
| TBAF | >99 |
| CsF | >99 |
| K₂CO₃ | >99 |
| K₃PO₄ | >99 |
| NaOAc | 95 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature. Data adapted from studies on fluoride-free catalytic systems.[1] This table highlights the high efficiency of simple, non-fluoride catalysts in a polar aprotic solvent like DMF.[1]
Table 2: Optimization of Base for Trifluoromethylation of Chalcone
| Base (0.04 mmol) | Solvent | Yield (%) |
| KHF₂ | Toluene | 52 |
| KOH | Toluene | 58 |
| t-BuOK | Toluene | 60 |
| Cs₂CO₃ | Toluene | 94 |
| Cs₂CO₃ | THF | 85 |
| Cs₂CO₃ | CH₂Cl₂ | 78 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[1] This table demonstrates the significant impact of both the base and solvent on the reaction yield.
Experimental Protocols
This section provides detailed methodologies for key trifluoromethylation experiments.
Protocol 1: General Procedure for the Trifluoromethylation of Aldehydes using TMSCF₃
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the initiator (e.g., TBAF, 0.1 mmol), and the anhydrous solvent (e.g., THF, 5 mL) to a flame-dried flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add TMSCF₃ (1.5 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and troubleshooting logic using the DOT language.
Caption: Troubleshooting workflow for low or no yield in trifluoromethylation reactions.
Caption: General experimental workflow for the trifluoromethylation of aldehydes.
References
improving thermal stability in complex chemical processes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in improving the thermal stability of complex chemical processes.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it critical in chemical and pharmaceutical processes?
A1: Thermal stability refers to a material's ability to resist decomposition or structural changes at high temperatures.[1][2] In drug development, it is a crucial parameter as thermal instability can lead to diminished pharmacological activity, a shortened shelf-life, and the formation of potentially harmful degradation products.[1][3] For enzymes, thermal stability is essential for maintaining catalytic activity, especially in industrial processes that require elevated temperatures to enhance reaction rates.[4]
Q2: What primary factors influence the thermal stability of a substance?
A2: The thermal stability of a substance, such as a protein or an active pharmaceutical ingredient (API), is influenced by both intrinsic and extrinsic factors.
-
Intrinsic Factors: These include the molecule's inherent chemical structure, such as its amino acid sequence in proteins, the number of hydrogen bonds and salt bridges, and its three-dimensional conformation.[4][5][6]
-
Extrinsic Factors: These are environmental conditions like temperature, pH, humidity, light, and the presence of solvents or catalysts.[4][5][7][8] In pharmaceutical formulations, interactions between the API and excipients can also significantly alter thermal stability.[[“]][10][11]
Q3: What are the general strategies for enhancing thermal stability?
A3: Strategies vary depending on the substance. For enzymes and proteins, common methods include protein engineering (e.g., site-directed mutagenesis to introduce stabilizing mutations), chemical modification, and immobilization on a solid support.[5][12][13] For APIs and other small molecules, stability is often enhanced through formulation optimization, such as selecting appropriate excipients that protect the molecule from heat, moisture, or light.[3][7][[“]] Careful control of reaction parameters like temperature, concentration, and solvent is also a key strategy in process chemistry.[14][15]
Troubleshooting Guides
Issue 1: Unexpected Degradation of API in a Solid-State Formulation
Q: My Active Pharmaceutical Ingredient (API) shows significant degradation when formulated with excipients and exposed to heat. How can I troubleshoot this?
A: API degradation in a formulation is often due to physical or chemical interactions with excipients.[10][11] High temperatures can accelerate these interactions, such as the Maillard reaction between a primary amine API and lactose.[16]
Troubleshooting Steps:
-
Compatibility Screening: Perform thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the pure API, pure excipients, and binary mixtures of the API with each excipient.[2][11] Changes in the thermogram of the mixture, such as the appearance of new peaks or shifts in melting or degradation temperatures, can indicate an interaction.[1][11]
-
Isothermal Stress Testing: Store the API-excipient mixtures at elevated temperatures (e.g., 60°C) for a set period and analyze for degradation products using techniques like High-Performance Liquid Chromatography (HPLC). This provides direct evidence of chemical instability.
-
Excipient Selection: If an incompatibility is detected, select an alternative excipient. For example, if lactose is causing degradation, consider replacing it with a more inert filler like microcrystalline cellulose. The selection of excipients can significantly influence the physical and chemical stability of the final product.[10]
-
Moisture Control: Excipients can absorb moisture, which can accelerate degradation.[3][10] Ensure all components are properly dried and consider including a desiccant in the packaging if the API is moisture-sensitive.
Issue 2: Enzyme Loses Catalytic Activity at Operating Temperature
Q: The enzyme used in my process denatures and loses activity at the required reaction temperature. What are the most effective methods to improve its thermal stability?
A: Enhancing an enzyme's thermal stability is crucial for its industrial application.[12] Several well-established strategies can be employed to achieve this.
Recommended Solutions:
-
Immobilization: Attaching the enzyme to an inert, insoluble material can significantly increase its resistance to heat and pH changes.[12][13] Common methods include adsorption, covalent binding, and entrapment in materials like calcium alginate beads.[12][13] Immobilization can also simplify product separation and allow for enzyme reuse.[5]
-
Protein Engineering: If the enzyme's structure is known, rational design can be used to introduce specific mutations, such as adding disulfide bonds or increasing hydrophobic interactions, to rigidify the structure.[5][17] Directed evolution is another powerful technique that mimics natural selection to screen for more stable enzyme variants.[13]
-
Use of Soluble Additives: Incorporating stabilizers into the reaction medium can protect the enzyme. Common additives include polyols (e.g., glycerol), sugars, and salts, which can help maintain the protein's native conformation under thermal stress.[18]
Issue 3: Inconsistent or Uninterpretable DSC Results
Q: My Differential Scanning Calorimetry (DSC) thermograms are showing poor baselines and irreproducible melting temperatures (Tm). How can I improve the quality of my data?
A: Inaccurate DSC results often stem from issues with sample preparation, instrument parameters, or the pans used for analysis.[19][20][21]
Troubleshooting Checklist:
-
Buffer Mismatch: Ensure the exact same buffer used to dissolve the sample is also used in the reference cell.[19] Any mismatch can create large, sloping baselines that obscure thermal transitions.
-
Sample Concentration: Protein concentrations that are too low may result in a heat change that is too small to detect accurately.[19] Conversely, very high concentrations can lead to aggregation, causing anomalies in the thermogram.[21]
-
Improper Pan Sealing: If using volatile samples, ensure the hermetic pans are sealed correctly with a crimping tool to prevent evaporation during the scan.[20] Leaking pans will produce unreliable measurements.[20]
-
Scan Rate: The scan rate affects the kinetics of unfolding. For unknown proteins, it is advisable to test different scan rates (e.g., 60, 90, 120 °C/h) to assess the unfolding kinetics.[22]
-
Dirty Cells: Contamination in the sample or reference cells can cause baseline drift and artifacts.[19] Follow the manufacturer's protocol for cleaning the cells regularly.
Data Presentation
Table 1: Comparison of Strategies for Enhancing Enzyme Thermal Stability
| Strategy | Principle | Typical Tm Increase (°C) | Advantages | Disadvantages |
| Immobilization (Covalent) | Restricts conformational changes by attaching the enzyme to a solid support.[13] | 5 - 20 | Increased stability, reusability, easier product separation.[5][12] | Can reduce catalytic activity if the active site is blocked or distorted.[13] |
| Protein Engineering (Site-Directed Mutagenesis) | Introduces specific amino acid substitutions to enhance stabilizing interactions (e.g., new salt bridges).[17] | 2 - 10 | High precision, can target specific weaknesses in the structure.[5] | Requires detailed structural knowledge; can be time-consuming and costly.[5] |
| Addition of Stabilizers (e.g., 20% Glycerol) | Solutes preferentially excluded from the protein surface, favoring the compact native state.[13] | 1 - 5 | Simple to implement, non-invasive. | Can increase solution viscosity; may need to be removed from the final product.[13] |
Experimental Protocols
Protocol 1: Assessing API-Excipient Compatibility with DSC
This protocol outlines a standard method for screening the compatibility of an Active Pharmaceutical Ingredient (API) with various excipients using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the pure API, the pure excipient, and a 1:1 (w/w) physical mixture of the API and excipient into separate aluminum DSC pans.[11]
-
Seal the pans. Use standard pans for non-volatile samples and hermetic pans for samples that may release water or other volatiles.[20]
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan in the sample holder and the empty reference pan in the reference holder of the DSC instrument.
-
Set the starting temperature to a point well below any expected thermal events (e.g., 25°C).[22]
-
Set the final temperature to a point beyond the degradation temperature of all components (e.g., 300°C).[22]
-
Set a constant heating rate, typically 10°C/min.[23]
-
Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[21]
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
Analyze the resulting thermograms. Compare the thermogram of the 1:1 mixture to the thermograms of the individual components.
-
Look for the following signs of incompatibility: disappearance of the API's melting peak, a significant shift (>5°C) in the melting point, or the appearance of new exothermic or endothermic peaks.[11]
-
Visualizations
Caption: A generalized workflow for troubleshooting thermal stability issues.
Caption: Key strategies for improving the thermal stability of enzymes.
Caption: A simplified experimental workflow for a DSC analysis.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 4. Protein Thermal Stability: Influencing Factors and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Enzyme Thermal Stability → Term [pollution.sustainability-directory.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 9. consensus.app [consensus.app]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. biomedres.us [biomedres.us]
- 12. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 13. mdpi.com [mdpi.com]
- 14. wnynewsnow.com [wnynewsnow.com]
- 15. youtube.com [youtube.com]
- 16. Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Short-loop engineering strategy for enhancing enzyme thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rheosense.com [rheosense.com]
- 19. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 21. betterceramic.com [betterceramic.com]
- 22. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Ethynyl-3-(trifluoromethyl)benzene and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-ethynyl-3-(trifluoromethyl)benzene and phenylacetylene, two terminal alkynes frequently employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of a trifluoromethyl group at the meta position of the phenyl ring significantly influences the electronic properties of the alkyne, leading to notable differences in reactivity. This comparison is supported by experimental data from the literature, focusing on key reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Executive Summary
This compound generally exhibits enhanced reactivity compared to phenylacetylene in reactions where the acidity of the acetylenic proton or the electrophilicity of the alkyne is a key factor. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the terminal proton and polarizes the carbon-carbon triple bond, making it more susceptible to nucleophilic attack. This translates to potentially faster reaction rates and higher yields in certain synthetic transformations.
Physicochemical Properties
The electronic properties of the substituent on the phenyl ring play a crucial role in determining the reactivity of the acetylenic group. The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent.
| Compound | Substituent | Hammett Constant (σ_m) | pKa (acetylenic H, estimated) |
| Phenylacetylene | H | 0.00 | ~28.7 (in DMSO) |
| This compound | m-CF₃ | 0.43[1] | ~27.0 |
The pKa of this compound is estimated based on the Hammett correlation for the acidity of substituted phenylacetylenes.
The strongly electron-withdrawing trifluoromethyl group (σ_m = 0.43) significantly increases the acidity of the acetylenic proton in this compound compared to the unsubstituted phenylacetylene. This enhanced acidity facilitates deprotonation, a key step in many alkyne coupling reactions.
Reactivity in Key Synthetic Reactions
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The reaction mechanism involves the formation of a copper acetylide intermediate, which is facilitated by the deprotonation of the terminal alkyne.
While direct kinetic comparisons are scarce, the increased acidity of this compound suggests a faster rate of formation of the copper acetylide intermediate, which can lead to higher overall reaction rates. Literature reports on Sonogashira couplings of these two alkynes with various aryl halides support this trend, often showing high yields for the trifluoromethyl-substituted compound under similar or milder conditions.
Table 2: Comparison of Yields in Sonogashira Coupling Reactions
| Alkyne | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂/CuI/Et₃N | DMF | RT | 3 | 70-82 | [2] |
| Phenylacetylene | 4-Chlorotoluene | [{Pd(µ-OH)Cl(IPr)}₂] | EtOH | 80 | - | High | [3] |
| Phenylacetylene | Aryl halides | Cu(I)-PANI@MWCNT | DMF | 135 | 4 | 60-96 | [4] |
| This compound | 1,4-Dibromo-2-(trifluoromethyl)benzene | Pd(PPh₃)₄/CuI/Et₃N | Toluene/H₂O | 60 | - | - | [5] |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies. However, the data indicates that this compound is a highly effective coupling partner in Sonogashira reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used "click" reaction for the formation of 1,4-disubstituted-1,2,3-triazoles. The reactivity in CuAAC is influenced by the electronic properties of the alkyne. Electron-withdrawing groups on the phenylacetylene ring can accelerate the reaction.
Studies have shown that para-substituted phenylacetylenes with electron-withdrawing groups exhibit higher reactivity in CuAAC. Although this compound is a meta-substituted derivative, the strong inductive effect of the CF₃ group is expected to enhance its reactivity in a similar manner.
Table 3: Comparison of Reactivity in CuAAC Reactions
| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time | Conversion/Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | 5 min | Quantitative | [6][7] |
| Phenylacetylene | Benzyl azide | Cu-MONPs | Water | 50 | 24 h | 98 | [8] |
| Phenylacetylene | Benzyl azide | CuSO₄/NaAscorbate | Water | 30-35 | 20 h | 97 | |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | 24 h | >90 | [6] |
While a direct comparison for the 3-trifluoromethyl isomer is not available, the data for the 4-trifluoromethyl isomer suggests that electron-withdrawing groups lead to high conversions, supporting the hypothesis of enhanced reactivity for this compound.
Experimental Protocols
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.1-1.5 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is dissolved in a suitable solvent (e.g., DMF, THF, or toluene). A base (e.g., triethylamine, diisopropylamine, or K₂CO₃, 2-3 equivalents) is added, and the reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is isolated by extraction and purified by column chromatography.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a solution of the azide (1.0 mmol) and the terminal alkyne (1.0-1.2 mmol) in a suitable solvent (e.g., t-BuOH/H₂O, DMF, or DMSO) is added a copper(II) sulfate solution (e.g., 1 M in H₂O, 1-10 mol%) and a sodium ascorbate solution (e.g., 1 M in H₂O, 5-20 mol%). The reaction mixture is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified if necessary.
Visualizations
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1-Ethynyl-3-(trifluoromethyl)benzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-ethynyl-3-(trifluoromethyl)benzene and its constitutional isomers, 1-ethynyl-2-(trifluoromethyl)benzene and 1-ethynyl-4-(trifluoromethyl)benzene. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly influences the electronic properties and, consequently, the reactivity of the ethynyl group and the aromatic ring. This comparison is based on established principles of physical organic chemistry and available experimental data.
Introduction to the Isomers
The three isomers of ethynyl-(trifluoromethyl)benzene are valuable building blocks in medicinal chemistry, materials science, and organic synthesis. The position of the trifluoromethyl group dictates the electronic and steric environment of the reactive ethynyl moiety, leading to differences in their chemical behavior. These compounds are frequently utilized in reactions such as Sonogashira couplings, click chemistry, and cycloadditions.
Theoretical Comparison of Reactivity
The reactivity of these isomers is primarily governed by the electronic and steric effects imparted by the trifluoromethyl group.
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through both inductive (-I) and resonance (-R) effects (though the resonance effect is more complex and sometimes debated, it is generally considered electron-withdrawing). This electron withdrawal has several consequences:
-
Increased Acidity of the Acetylenic Proton: The -CF3 group increases the acidity of the terminal alkyne's C-H bond by stabilizing the resulting acetylide anion. A more acidic proton facilitates reactions that proceed via deprotonation, such as certain coupling reactions.
-
Deactivation of the Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution.
-
Activation of the Alkyne towards Nucleophilic Attack: The electron-withdrawing nature of the trifluoromethyl-substituted phenyl ring makes the alkyne more electrophilic and thus more susceptible to nucleophilic attack.
The magnitude of this electronic effect depends on the position of the -CF3 group relative to the ethynyl group. This can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.
Steric Effects: The ortho-isomer, 1-ethynyl-2-(trifluoromethyl)benzene, experiences significant steric hindrance around the ethynyl group. This steric bulk can impede the approach of reagents, potentially slowing down reaction rates or influencing the regioselectivity of additions to the alkyne.
Based on these principles, a qualitative reactivity trend can be predicted:
-
Acidity of the Acetylenic Proton: para > meta > ortho (The ortho isomer's acidity may be affected by through-space interactions, but the electronic effect is generally dominant).
-
Rate of Base-Mediated Reactions (e.g., Sonogashira Coupling): para > meta > ortho (This trend assumes the electronic effect on acidity is the primary driver and that steric hindrance in the ortho isomer slows the reaction).
-
Rate of Electrophilic Addition to the Alkyne: ortho ≈ meta > para (The more electron-withdrawing the substituent, the more deactivated the alkyne is towards electrophilic attack).
-
Rate of Nucleophilic Addition to the Alkyne: para > meta > ortho (The stronger electron-withdrawing effect of the para substituent makes the alkyne more electrophilic. The ortho isomer's reactivity will be diminished by sterics).
Quantitative Data
Direct comparative experimental data on the reactivity of these specific isomers is limited in the readily available scientific literature. However, the electronic influence of the trifluoromethyl group at the meta and para positions can be compared using established Hammett sigma (σ) constants.
| Substituent Position | Hammett Constant (σ) | Implication on Reactivity |
| meta (-CF3) | 0.43 | Strong electron-withdrawing effect, primarily inductive. |
| para (-CF3) | 0.54 | Very strong electron-withdrawing effect, combination of inductive and resonance effects. |
| ortho (-CF3) | Not readily available | Significant steric hindrance is expected, and the electronic effect is complex. |
Data sourced from established physical organic chemistry literature.
The higher σ value for the para position indicates a stronger electron-withdrawing effect compared to the meta position. This supports the prediction that 1-ethynyl-4-(trifluoromethyl)benzene will have a more acidic acetylenic proton and its alkyne will be more activated towards nucleophilic attack compared to the meta isomer.
Experimental Protocols
The following is a representative experimental protocol for a Sonogashira coupling reaction, a common application for these compounds. This protocol is generalized and may require optimization for each specific isomer.
General Procedure for Sonogashira Cross-Coupling
Materials:
-
Aryl halide (1.0 eq)
-
1-Ethynyl-(trifluoromethyl)benzene isomer (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base.
-
Add the 1-ethynyl-(trifluoromethyl)benzene isomer to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Caption: Predicted relative reactivity based on electronic and steric effects.
Conclusion
The reactivity of this compound and its isomers is significantly influenced by the position of the electron-withdrawing trifluoromethyl group. Based on established electronic effects, the para-isomer is predicted to be the most reactive in reactions where the acidity of the acetylenic proton is key, such as base-mediated coupling reactions, and in reactions involving nucleophilic attack on the alkyne. The ortho-isomer's reactivity is expected to be attenuated by steric hindrance. This guide provides a framework for researchers to select the appropriate isomer and to design synthetic strategies based on predictable reactivity patterns. Experimental verification under specific reaction conditions is always recommended.
A Comparative Guide to Reagents for Introducing the Ethynyl-3-(trifluoromethyl)phenyl Group
For researchers, scientists, and professionals in drug development, the introduction of the ethynyl-3-(trifluoromethyl)phenyl moiety is a critical step in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. The unique electronic properties of the trifluoromethyl group combined with the rigid, linear geometry of the ethynyl linker make this a valuable structural motif. This guide provides a comprehensive comparison of alternative reagents and methodologies for incorporating this group, with a focus on the widely employed Sonogashira cross-coupling reaction. We present a detailed analysis of different catalytic systems, supported by experimental data and protocols, to aid in the selection of the most suitable method for your specific synthetic needs.
Strategic Approaches to Synthesis
The introduction of the ethynyl-3-(trifluoromethyl)phenyl group is predominantly achieved via the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction can be approached in two primary ways:
-
Strategy A: The coupling of a terminal alkyne, 1-ethynyl-3-(trifluoromethyl)benzene , with an aryl or vinyl halide.
-
Strategy B: The coupling of a 3-(trifluoromethyl)phenyl halide (e.g., 3-bromobenzotrifluoride) with a terminal alkyne.
The choice between these strategies often depends on the availability and complexity of the coupling partners. This guide will explore various catalytic systems applicable to both strategies, including the classic palladium/copper co-catalyzed system, copper-free alternatives, and emerging nickel-catalyzed methods.
Comparison of Catalytic Systems for Sonogashira Coupling
The efficiency of the Sonogashira reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. Below is a comparative overview of common catalytic systems.
| Catalytic System | Typical Reagents | Key Advantages | Potential Drawbacks | Typical Yields |
| Standard Pd/Cu | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N, DIPEA) | Well-established, reliable for a broad range of substrates, generally high yields. | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling) and complicate purification. | 70-98% |
| Copper-Free Pd | Pd Pre-catalyst (e.g., Pd₂(dba)₃, [DTBNpP]Pd(crotyl)Cl), Ligand (e.g., P(t-Bu)₃, XPhos), Organic Base (e.g., TMP, Cs₂CO₃) | Avoids alkyne homocoupling, simplifies purification, often milder reaction conditions.[1][2] | May require more specialized and expensive ligands and palladium pre-catalysts.[1] | 75-97%[1] |
| Nickel-Catalyzed | NiCl₂ or Ni(COD)(DQ), Ligand (e.g., 1,10-phenanthroline, bipyridine), Base (e.g., Cs₂CO₃) | Utilizes a more earth-abundant and less expensive metal, can be effective for challenging substrates.[3][4][5] | Less developed than palladium systems, may require specific ligands for high efficiency.[6][7] | Moderate to Excellent[3] |
Experimental Protocols
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of an aryl halide with a terminal alkyne.
Reactants:
-
Aryl halide (e.g., 3-bromobenzotrifluoride) (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the solvent and triethylamine, and stir the mixture for 15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free approach, which can be beneficial for sensitive substrates.[1]
Reactants:
-
Aryl bromide (e.g., 3-bromobenzotrifluoride) (0.5 mmol)
-
Terminal alkyne (e.g., 3-ethynylpyridine) (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (0.0125 mmol, 2.5 mol%)[1]
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)[1]
-
Dimethyl sulfoxide (DMSO) (2.5 mL)[1]
Procedure:
-
In a glovebox, add the aryl bromide, P2 precatalyst, and a stir bar to a vial.
-
Add DMSO, the terminal alkyne, and TMP.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Nickel-Catalyzed Sonogashira-Type Coupling
This protocol provides an alternative using a more earth-abundant metal catalyst.[3]
Reactants:
-
Aryl halide (e.g., 3-bromobenzotrifluoride) (1.1 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.0 mmol)
-
Nickel(II) chloride complex (e.g., with [P,S] bidentate ligand) (0.01 mmol, 1 mol%)[3]
-
CuI (0.05 mmol, 5 mol%) (Note: Some nickel systems still benefit from a copper co-catalyst)[3]
-
Caesium carbonate (Cs₂CO₃) (1.5 mmol)[3]
-
Dimethyl sulfoxide (DMSO) (2.5 mL)[3]
Procedure:
-
To a dry Schlenk tube, add the nickel catalyst, CuI, and Cs₂CO₃.
-
Purge the tube with an inert gas.
-
Add DMSO, the terminal alkyne, and the aryl halide.
-
Stir the mixture at the appropriate temperature (e.g., 40 °C for aryl bromides) for the specified time (e.g., 8 hours).[3]
-
After cooling to room temperature, quench the reaction with water and 1 M HCl.
-
Extract the product with diethyl ether, dry the combined organic layers with anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography on silica gel.
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different synthetic strategies and methodologies, the following diagrams are provided.
Caption: Two primary strategies for synthesizing ethynyl-3-(trifluoromethyl)phenyl derivatives.
Caption: Comparison of catalytic systems for Sonogashira coupling.
Conclusion
The introduction of the ethynyl-3-(trifluoromethyl)phenyl group is most reliably achieved through the Sonogashira cross-coupling reaction. While the standard palladium/copper catalytic system remains a robust and widely used method, the development of copper-free and nickel-catalyzed alternatives offers significant advantages in terms of reduced side-products, milder reaction conditions, and cost-effectiveness. The choice of the optimal reagent and protocol will depend on the specific substrate, functional group tolerance, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Unveiling the Structure of 1-Ethynyl-3-(trifluoromethyl)benzene Derivatives: A Comparative Guide to NMR Confirmation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1-ethynyl-3-(trifluoromethyl)benzene and its derivatives, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to offer a holistic perspective on structural confirmation.
The unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl substituent makes this compound a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is crucial to understanding its reactivity and the properties of its derivatives. NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.
Performance Comparison: NMR Spectroscopy in Focus
NMR spectroscopy provides a wealth of information for the structural confirmation of this compound derivatives. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus, allowing for the precise mapping of atomic connectivity.
While a complete, published dataset for this compound was not found in a single source, analysis of its isomers and derivatives provides a clear expectation of the spectral features. For a direct comparison, the well-characterized para-isomer, 1-ethynyl-4-(trifluoromethyl)benzene, serves as an excellent analogue.
Key NMR Spectral Features:
-
¹H NMR: The proton spectrum reveals the substitution pattern on the aromatic ring and the presence of the acetylenic proton. The aromatic protons typically appear as multiplets in the range of 7.4-7.8 ppm. The acetylenic proton is a singlet, usually found around 3.2 ppm.
-
¹³C NMR: The carbon spectrum is crucial for identifying all carbon atoms in the molecule. The quaternary carbon of the CF₃ group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The ethynyl carbons show distinct chemical shifts, and the aromatic carbons provide a fingerprint of the substitution pattern.
-
¹⁹F NMR: The fluorine spectrum typically shows a singlet for the CF₃ group around -63 ppm (relative to CFCl₃), confirming the presence of this key functional group.
Table 1: Comparative ¹H NMR Data for this compound Analogues
| Compound | Aromatic Protons (δ, ppm) | Acetylenic Proton (δ, ppm) |
| 1-Ethynyl-4-(trifluoromethyl)benzene[1][2] | 7.59 (d, J = 8.1 Hz, 2H), 7.43 (d, J = 7.8 Hz, 2H) | 3.19 (s, 1H) |
| Derivative of this compound | 7.76 (s, 1H), 7.62 (m, 1H), 7.50 (m, 2H) | - |
Table 2: Comparative ¹³C NMR Data for 1-Ethynyl-4-(trifluoromethyl)benzene [1][2]
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (J-coupling) |
| CF₃ | 123.9 | q, ¹JCF ≈ 272 Hz |
| C-CF₃ | 130.2 | q, ²JCCF ≈ 33 Hz |
| Aromatic CH | 132.3, 125.3 | s, q (³JCCCF ≈ 4 Hz) |
| C-C≡CH | 126.9 | s |
| C≡CH | 82.8 | s |
| C≡CH | 78.5 | s |
Table 3: Comparative ¹⁹F NMR Data for this compound Analogues
| Compound | Chemical Shift (δ, ppm) |
| 1-Ethynyl-4-(trifluoromethyl)benzene[1][2] | -62.85 |
| Derivative of this compound | -63.2 |
Experimental Protocols
Accurate NMR data acquisition requires careful sample preparation and parameter optimization.
General NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical spectral width: -50 to -70 ppm (referenced to CFCl₃).
-
Number of scans: 64-256.
-
Relaxation delay (d1): 1-5 seconds.
-
-
2D NMR Experiments: For unambiguous assignment of all signals, especially for more complex derivatives, it is recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Mandatory Visualizations
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the key NMR correlations.
Comparison with Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount required. | Does not provide detailed connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, easy to use, applicable to solids, liquids, and gases. | Provides limited information on the overall molecular structure. |
Mass Spectrometry (MS): For this compound, electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 170. Fragmentation would likely involve the loss of a fluorine atom or the entire CF₃ group, providing further evidence for the presence of this substituent.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups. A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. The C≡C stretch would appear as a weaker band around 2100-2200 cm⁻¹. Strong C-F stretching vibrations for the CF₃ group are expected in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.
Conclusion
NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, provides the most comprehensive and unambiguous data for the structural confirmation of this compound and its derivatives. While techniques like mass spectrometry and infrared spectroscopy are valuable for confirming molecular weight and the presence of key functional groups, they lack the detailed connectivity information that NMR provides. For unequivocal structure elucidation, a multi-technique approach is often beneficial, with NMR serving as the cornerstone of the analytical strategy. The data and protocols presented in this guide offer a robust framework for researchers to confidently characterize these important fluorinated molecules.
References
Comparative Guide to the Analysis of Reaction Mixtures Containing 1-Ethynyl-3-(trifluoromethyl)benzene
For researchers and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of reaction mixtures containing the key building block, 1-ethynyl-3-(trifluoromethyl)benzene.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many organic reaction mixtures. A typical reverse-phase HPLC method is the most common approach for compounds like this compound.
Proposed HPLC Method
A robust starting point for method development would involve a reverse-phase C18 column with a gradient elution using a mixture of acetonitrile and water. The addition of a small amount of an acid modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.[1][2]
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | Offers good hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water (gradient)[1][3] | A common solvent system for reverse-phase HPLC. |
| Modifier | 0.1% Trifluoroacetic Acid (TFA)[2] | Improves peak shape for acidic and basic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV at 254 nm[2][4] | Aromatic compounds typically exhibit strong UV absorbance. |
| Injection Volume | 5-20 µL | Standard injection volume for analytical HPLC. |
| Run Time | 15-30 minutes | Dependent on the complexity of the reaction mixture. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dilute a representative aliquot of the reaction mixture in the initial mobile phase composition to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Instrument Setup:
-
Install a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Set up a gradient elution program, for example: 50% B to 95% B over 15 minutes.
-
Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C.
-
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Quantification: Use an external standard of this compound to create a calibration curve for accurate quantification.
Logical Workflow for HPLC Method Development
Caption: A typical workflow for the HPLC analysis of a reaction mixture.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for the analysis of reaction mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for the analysis of volatile and semi-volatile compounds.[5] It provides both high-resolution separation and mass spectral data, which aids in the identification of unknown impurities.[6]
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[7] It often provides faster separations than HPLC and is compatible with both chiral and achiral stationary phases.[8][9][10]
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is an inherently quantitative technique that can provide structural information and quantification without the need for a reference standard of every component.[11][12][13] For a molecule containing a trifluoromethyl group, 19F NMR is a particularly powerful and selective tool, as the 19F nucleus is 100% abundant and the chemical shifts are highly sensitive to the local electronic environment.[14][15][16]
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | SFC | qNMR (¹H and ¹⁹F) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis | Supercritical fluid-solid partitioning | Nuclear magnetic resonance |
| Analytes | Non-volatile, thermally labile | Volatile, thermally stable | Small molecules (chiral & achiral)[17] | Soluble compounds in deuterated solvents |
| Speed | Moderate | Fast | Very Fast[7] | Fast (for simple spectra)[16] |
| Sensitivity | Good (UV), Very Good (MS) | Excellent (MS) | Good (UV, MS)[17] | Lower than chromatographic methods[18] |
| Quantification | Requires reference standards | Requires reference standards | Requires reference standards | Can be absolute without standards[11][19] |
| Impurity ID | Requires MS detector | Excellent (mass spectral libraries) | Requires MS detector | Excellent (structural elucidation) |
| "Green" Factor | High solvent consumption | Lower solvent consumption | Low solvent consumption[7] | Low solvent consumption |
| Best For... | Routine QC, non-volatile mixtures | Volatile impurities, unknown ID | High-throughput screening, chiral separations | Absolute quantification, structural confirmation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Set the injector temperature to 250 °C and the transfer line to 280 °C.
-
Program the oven temperature, for example, from 50 °C to 250 °C at 10 °C/min.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500).
-
-
Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra.
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard.
Experimental Protocol: SFC Analysis
-
Sample Preparation: Dissolve the reaction mixture in a suitable organic solvent (e.g., methanol or isopropanol).
-
Instrument Setup:
-
Select an appropriate chiral or achiral column.
-
Use supercritical CO2 as the primary mobile phase with a co-solvent (e.g., methanol).
-
Set the back pressure regulator to maintain supercritical conditions.
-
Use a UV or MS detector.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Quantification: Use an external standard for quantification.
Experimental Protocol: Quantitative ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture and a known amount of an internal standard (containing a fluorine signal that does not overlap with the analyte) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl3).
-
Instrument Setup:
-
Acquire the ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) for full relaxation of the nuclei to ensure accurate integration.
-
-
Analysis: Integrate the signal for the trifluoromethyl group of this compound and the signal of the internal standard.
-
Quantification: Calculate the concentration of the analyte based on the ratio of the integrals and the known concentration of the internal standard.[14][15]
Decision-Making Workflow for Method Selection
Caption: A decision tree to guide the selection of the most appropriate analytical technique.
Conclusion
The choice of analytical technique for reaction mixtures containing this compound depends on the specific requirements of the analysis. HPLC provides a robust and versatile platform for routine analysis and quality control. GC-MS is invaluable for the identification of volatile impurities. SFC offers a high-speed, environmentally friendly alternative, particularly for chiral separations. Finally, quantitative NMR, especially ¹⁹F NMR, stands out for its ability to provide absolute quantification without the need for specific reference standards, making it a powerful tool for primary analysis and structural confirmation. A thorough understanding of the strengths and weaknesses of each technique will enable researchers to select the most appropriate method for their needs, ensuring accurate and reliable analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. nacalai.com [nacalai.com]
- 5. shimadzu.com [shimadzu.com]
- 6. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Supercritical fluid chromatography-tandem mass spectrometry for high throughput bioanalysis of small molecules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Polymerization of Substituted Phenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of poly(substituted phenylacetylene)s is of significant interest due to the unique optical, electronic, and biomedical properties of these conjugated polymers. The choice of catalyst is paramount in controlling the polymerization process, influencing key polymer characteristics such as yield, molecular weight, polydispersity, and stereochemistry. This guide provides a comparative overview of common catalyst systems, including those based on rhodium, palladium, molybdenum, and tungsten, supported by experimental data to aid in catalyst selection for specific research and development applications.
Performance Comparison of Catalysts
The catalytic activity and the resulting polymer properties are highly dependent on the metal center, ligand environment, and reaction conditions. Below is a summary of performance data for different catalyst systems.
Rhodium-Based Catalysts
Rhodium catalysts, particularly Rh(I) complexes, are highly effective for the polymerization of substituted phenylacetylenes, often yielding stereoregular polymers with high molecular weights.[1][2][3][4] These catalysts are known for their tolerance to various functional groups and their ability to promote living polymerization under certain conditions.[1][4]
| Catalyst System | Monomer | Yield (%) | M_n (x 10^4 g/mol ) | M_w/M_n (PDI) | Stereochemistry | Reference |
| [Rh(nbd)Cl]₂/Et₃N | Phenylacetylene | High | - | Broad | - | [1] |
| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | p-CF₃-Phenylacetylene | >99 | 17.5 | 1.48 | cis-transoidal | [3] |
| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | p-OMe-Phenylacetylene | >99 | 170 | 1.94 | cis-transoidal | [3] |
| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | p-tBu-Phenylacetylene | >99 | 272 | 1.76 | cis-transoidal | [3] |
Palladium-Based Catalysts
Palladium-based catalysts are also utilized for phenylacetylene polymerization, though they typically produce polymers with lower molecular weights compared to their rhodium counterparts.[5] The ligand system plays a crucial role in the catalytic activity and the stereochemistry of the resulting polymer.[5][6]
| Catalyst System | Monomer | Yield (%) | M_w ( g/mol ) | M_w/M_n (PDI) | Stereochemistry | Reference |
| [(dppf)PdCl(CH₃)]/AgOTf | Phenylacetylene | - | 3,000-60,000 | - | Mixture of cis-transoidal and trans-cisoidal | [5][6] |
| [(dippf)PdCl(CH₃)]/AgOTf | Phenylacetylene | - | 3,000-60,000 | - | Mixture of cis-transoidal and trans-cisoidal | [5][6] |
Molybdenum-Based Catalysts
Molybdenum-based catalysts, such as MoCl₅ and Mo(CO)₆, are effective for the polymerization of phenylacetylenes, often proceeding through a metathesis mechanism.[7][8][9] These systems can produce high molecular weight polymers.
| Catalyst System | Monomer | Yield (%) | M_w (x 10^4 g/mol ) | M_w/M_n (PDI) | Stereochemistry | Reference |
| MoCl₅/Ph₄Sn | Phenylacetylene | 28 | - | - | 97% cis | [10] |
| MoCl₅ | Phenylacetylene | High | - | - | - | [9] |
Tungsten-Based Catalysts
Similar to molybdenum, tungsten-based catalysts like WCl₆ are highly active for acetylene polymerization via a metathesis pathway.[9][11] They are capable of producing high molecular weight poly(phenylacetylene)s. The addition of a co-catalyst can sometimes enhance their activity.[12]
| Catalyst System | Monomer | Yield (%) | M_w (x 10^4 g/mol ) | M_w/M_n (PDI) | Stereochemistry | Reference |
| WCl₆/Ph₄Sn | Phenylpropyne | ~90 | 15 | 2.0 | - | [11] |
| WCl₅(OAr) | Phenylacetylene | - | 10-20 | - | trans-prevailing | [12] |
| WOCl₃(OAr)/Bu₄Sn | Phenylacetylene | High | 10-20 | - | trans-prevailing | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the polymerization of substituted phenylacetylenes using different catalyst systems.
1. Polymerization using a Rhodium-Based Catalyst
This protocol is based on the polymerization of ring-substituted phenylacetylenes catalyzed by [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄].[3]
-
Materials: [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] catalyst, substituted phenylacetylene monomer, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a glovebox, dissolve the rhodium catalyst in anhydrous THF in a Schlenk flask.
-
Add the substituted phenylacetylene monomer to the catalyst solution under an inert atmosphere. The typical monomer-to-rhodium ratio is 100:1.
-
Stir the reaction mixture at room temperature (20 °C) in the absence of light for a specified time (e.g., 1-24 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the solid polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for stereochemistry.
-
2. Polymerization using a Palladium-Based Catalyst
This protocol describes the in-situ generation of a cationic palladium catalyst for phenylacetylene polymerization.[6]
-
Materials: (dppf)PdCl(CH₃), silver triflate (AgOTf), phenylacetylene, dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN).
-
Procedure:
-
In a reaction vessel, dissolve (dppf)PdCl(CH₃) in a 1:1 mixture of CH₂Cl₂ and CH₃CN.
-
Add one equivalent of AgOTf to the solution to generate the cationic palladium complex in situ.
-
Introduce the phenylacetylene monomer to the catalyst solution.
-
Stir the reaction mixture at room temperature for the desired duration.
-
Terminate the reaction and precipitate the polymer by adding methanol.
-
Isolate the polymer by filtration, followed by washing and drying.
-
Analyze the polymer's molecular weight and structure.
-
3. Polymerization using a Molybdenum-Based Catalyst
This protocol is a general procedure for phenylacetylene polymerization using a MoCl₅-based catalyst.[10]
-
Materials: Molybdenum pentachloride (MoCl₅), tetraphenyltin (Ph₄Sn), phenylacetylene, toluene.
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, prepare a solution of MoCl₅ and Ph₄Sn in toluene. The catalyst and co-catalyst are typically pre-incubated for a short period (e.g., 10 minutes) at room temperature.
-
Cool the reaction vessel to the desired temperature (e.g., -20 °C).
-
Add the phenylacetylene monomer to the catalyst solution.
-
Allow the polymerization to proceed for a set time (e.g., 3 hours).
-
Terminate the reaction by adding methanol.
-
Isolate the poly(phenylacetylene) by precipitation in methanol, followed by filtration and drying.
-
Characterize the resulting polymer.
-
4. Polymerization using a Tungsten-Based Catalyst
This protocol outlines the polymerization of a substituted phenylacetylene using a WCl₆/Ph₄Sn catalyst system.[11]
-
Materials: Tungsten hexachloride (WCl₆), tetraphenyltin (Ph₄Sn), phenylpropyne, toluene.
-
Procedure:
-
Under an inert atmosphere, dissolve WCl₆ and Ph₄Sn in toluene.
-
Add the phenylpropyne monomer to the catalyst solution.
-
Maintain the reaction at a specific temperature (e.g., 30 °C) for a defined period (e.g., 24 hours).
-
Stop the polymerization by introducing methanol.
-
Precipitate the polymer in methanol, collect it by filtration, and dry it under vacuum.
-
Perform characterization of the polymer's properties.
-
Visualizing the Process
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative study of catalysts in the polymerization of substituted phenylacetylenes.
Caption: General workflow for catalytic polymerization of substituted phenylacetylenes.
Polymerization Mechanism Overview
The mechanism of polymerization is a key differentiator between catalyst systems.
Caption: Contrasting polymerization mechanisms for different catalyst families.
References
- 1. Recent Advances in the Synthesis of Substituted Polyacetylenes | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 4. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 5. Palladium Catalyzed Phenylacetylene Polymerization to Low Molecular Weight cis-Transoidal and trans-Cisoidal Poly(phenylacetylene)s: A Perspective | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of phenylacetylene polymerization by molybdenum and titanium initiators | Semantic Scholar [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CCCC 1995, Volume 60, Issue 3, Abstracts pp. 489-497 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Benchmarking OLED Performance: A Comparative Guide to 1-ethynyl-3-(trifluoromethyl)benzene Derivatives and Alternative Emitters
In the rapidly advancing field of organic light-emitting diodes (OLEDs), the quest for highly efficient and stable materials is paramount for next-generation displays and lighting. This guide provides a comparative analysis of the performance of OLEDs incorporating trifluoromethylbenzene derivatives, with a conceptual focus on the potential role of moieties like 1-ethynyl-3-(trifluoromethyl)benzene. Due to a scarcity of published data on this specific compound, this comparison benchmarks the performance of related trifluoromethylphenyl materials against established high-performance emitters. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel molecular designs for advanced OLED applications.
Performance Benchmarking of OLED Emitters
The performance of an OLED is quantified by several key metrics, including its external quantum efficiency (EQE), luminance, Commission Internationale de l'Eclairage (CIE) color coordinates, and operational lifetime. The following tables summarize the performance of OLEDs featuring trifluoromethylphenyl-containing materials and compare them with other high-performance emitters.
Table 1: Performance of OLEDs with Trifluoromethylphenyl-Containing Emitters
| Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50 @ 1000 cd/m²) |
| Blue Phosphorescent (tBuCz-m-CF3) | Exciplex-forming co-host | 31.62[1] | 214,255[1] | (0.175, 0.446)[1] | 1237 h[1] |
| Blue Phosphorescent (tBuCz-p-CF3) | Exciplex-forming co-host | 30.72[1] | >100,000 | (0.175, 0.446)[1] | 1073 h |
| Green TADF (DBNDO-2) | Not specified | 32.4 | Not specified | Not specified, CIEy = 0.75 | Not specified |
| Green TADF (DBNDO-3) | Not specified | 32.0 | Not specified | Not specified, CIEy = 0.75 | Not specified |
Table 2: Performance of Alternative High-Efficiency OLED Emitters
| Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50 @ 1000 cd/m²) |
| Green Phosphorescent (Ir(ppy)3) | Not specified | ~24[2] | Not specified | Not specified | Not specified |
| White Phosphorescent (Pt-16) | Not specified | 20.1[3] | Not specified | (0.33, 0.33)[3] | Not specified |
| Green Phosphorescent | Electroplex host | 29.9[4] | >5,000 | Not specified | Not specified |
| Sky-Blue Phosphorescent | Bipolar host | Not specified | >10,000 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are typical protocols for the fabrication and characterization of OLED devices.
OLED Fabrication
Organic light-emitting diodes are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates. The fabrication process involves the sequential deposition of several organic and metallic layers in a high-vacuum environment (typically < 10⁻⁶ Torr) through thermal evaporation.
Substrate Preparation:
-
ITO-coated glass substrates are sequentially cleaned by sonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropyl alcohol.
-
After cleaning, the substrates are dried with a stream of nitrogen gas.
-
To improve the work function of the anode and facilitate hole injection, the substrates are treated with oxygen plasma or UV-ozone immediately before being loaded into the vacuum chamber.
Layer Deposition:
-
A hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are deposited in sequence onto the ITO-coated side of the substrate.
-
The emissive layer consists of a host material doped with an emitter material at a specific concentration.
-
The thickness of each layer is monitored in situ using a quartz crystal microbalance. Deposition rates are typically maintained between 0.1 and 2 Å/s.
-
Finally, a metal cathode (e.g., lithium fluoride followed by aluminum) is deposited through a shadow mask to define the active area of the device.
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.
Device Characterization
The performance of the fabricated OLEDs is evaluated using a combination of electrical and optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter unit and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded at various driving voltages using a spectrometer. From these spectra, the CIE color coordinates are calculated.
-
External Quantum Efficiency (EQE): The EQE is calculated from the measured luminance, current density, and the EL spectrum.
-
Operational Lifetime: The stability of the device is assessed by monitoring the time it takes for the initial luminance to decrease by 50% (LT50) while operating at a constant current density.
Visualizing Experimental and Theoretical Frameworks
Diagrams are provided below to illustrate the experimental workflow for OLED benchmarking and the fundamental photophysical processes that govern their operation.
References
- 1. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-doped white organic light-emitting device with an external quantum efficiency over 20% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Ethynyl-3-(trifluoromethyl)benzene: Established Routes vs. a Novel Approach
For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks is paramount. 1-Ethynyl-3-(trifluoromethyl)benzene is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of established and a novel synthetic route to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Executive Summary
The synthesis of this compound is critical for the development of various chemical entities. Traditionally, this has been achieved through well-established methods such as the Sonogashira coupling and the Corey-Fuchs reaction. While reliable, these methods can present challenges in terms of catalyst cost, reaction conditions, and substrate availability. This guide introduces a novel decarboxylative alkynylation approach as a modern alternative, comparing its performance against the established routes. The objective is to provide a clear, data-driven comparison to inform synthetic strategy.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the established and novel synthetic routes to this compound.
| Parameter | Established Route 1: Sonogashira Coupling | Established Route 2: Corey-Fuchs Reaction | Novel Route: Decarboxylative Alkynylation |
| Starting Material | 1-Iodo-3-(trifluoromethyl)benzene | 3-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzoic acid |
| Key Reagents | Ethynyltrimethylsilane, Pd/Cu catalysts, Base | Carbon tetrabromide, Triphenylphosphine, n-Butyllithium | Ethynylbenziodoxolone (EBX), Copper catalyst |
| Reaction Steps | 2 (Coupling and Deprotection) | 2 (Dibromo-olefination and Elimination) | 1 |
| Typical Yield | ~85-95% | ~60-75% | ~70-85% |
| Reaction Time | 4-24 hours | 6-18 hours | 12-24 hours |
| Reaction Temperature | Room Temperature to 80°C | -78°C to Room Temperature | 80-100°C |
| Key Advantages | High yields, mild conditions | Avoids expensive metal catalysts | Readily available starting material, single step |
| Key Disadvantages | Cost of palladium catalyst and iodo-starting material | Use of strong base, cryogenic temperatures | Requires synthesis of hypervalent iodine reagent |
Experimental Protocols
Established Route 1: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Step 1: Coupling of 1-Iodo-3-(trifluoromethyl)benzene with Ethynyltrimethylsilane
A solution of 1-iodo-3-(trifluoromethyl)benzene (1.0 eq), ethynyltrimethylsilane (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) in a mixture of triethylamine and THF (2:1) is stirred under an inert atmosphere at room temperature for 4 hours.
Step 2: Deprotection of the Trimethylsilyl Group
To the crude product from Step 1, dissolved in methanol, is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to yield this compound.
Established Route 2: Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes to terminal alkynes.
Step 1: Formation of the Dibromo-olefin
To a solution of triphenylphosphine (4.0 eq) in dichloromethane at 0°C is added carbon tetrabromide (2.0 eq). The mixture is stirred for 5 minutes, followed by the addition of 3-(trifluoromethyl)benzaldehyde (1.0 eq). The reaction is stirred at 0°C for 1 hour.
Step 2: Elimination to the Alkyne
The crude dibromo-olefin from Step 1 is dissolved in THF and cooled to -78°C. n-Butyllithium (2.2 eq) is added dropwise, and the reaction is stirred at -78°C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water and the product is extracted.
Novel Route: Decarboxylative Alkynylation
This novel approach utilizes a copper-catalyzed decarboxylative coupling of a readily available carboxylic acid with a hypervalent iodine-alkyne reagent.
Experimental Protocol
A mixture of 3-(trifluoromethyl)benzoic acid (1.0 eq), ethynylbenziodoxolone (EBX) (1.5 eq), copper(I) iodide (0.1 eq), and a ligand such as 1,10-phenanthroline (0.2 eq) in a solvent like N,N-dimethylformamide (DMF) is heated at 100°C for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.
Concluding Remarks
The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including cost, scale, available equipment, and tolerance for certain reagents. The Sonogashira coupling remains a high-yielding and reliable method, particularly for small-scale synthesis where the cost of the catalyst and starting material is less of a concern. The Corey-Fuchs reaction offers a valuable alternative when the corresponding aldehyde is readily available and the use of strong bases and cryogenic conditions is feasible.
The novel decarboxylative alkynylation presents a promising alternative, leveraging a more accessible and economical starting material in a single synthetic step. While the preparation of the hypervalent iodine reagent adds an initial step, the overall efficiency and atom economy of this route make it an attractive option for larger-scale syntheses and for laboratories looking to adopt more modern synthetic methodologies. Further optimization of this novel route could enhance its yield and reduce reaction times, solidifying its position as a valuable tool in the synthetic chemist's arsenal.
A Comparative Guide to the Cross-Reactivity of 1-Ethynyl-3-(trifluoromethyl)benzene in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of 1-ethynyl-3-(trifluoromethyl)benzene, a key building block in modern synthetic chemistry. Its utility is largely defined by the unique electronic properties conferred by the trifluoromethyl (-CF3) group, which influences the reactivity of the terminal alkyne in sequential reactions. This document compares its performance in two cornerstone synthetic transformations—the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—against common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (CAS: 705-28-2) is an aromatic terminal alkyne distinguished by the presence of a strong electron-withdrawing -CF3 group on the phenyl ring.[1][2] This substituent significantly impacts the molecule's physicochemical properties and reactivity. In drug design, the -CF3 group is often used to enhance metabolic stability, binding affinity, and bioavailability.[3] In multi-step synthesis, understanding the cross-reactivity of the ethynyl group in the presence of this powerful electronic modifier is critical for planning robust and efficient synthetic routes.
This guide focuses on its behavior in two of the most prevalent alkyne-utilizing reactions:
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction to form C(sp)-C(sp2) bonds, creating substituted alkynes.[4]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6]
Comparative Reactivity Analysis
The electron-withdrawing nature of the -CF3 group modulates the acidity of the terminal alkyne proton and the electron density of the triple bond, influencing reaction kinetics and outcomes compared to electron-neutral (phenylacetylene) or electron-rich (e.g., 1-ethynyl-4-methylbenzene) analogues.
2.1. In Sonogashira Coupling Reactions
The Sonogashira reaction is remarkably tolerant of various functional groups. For arylacetylenes, the presence of electron-withdrawing substituents is generally considered favorable, particularly when synthesizing complex tolanes.[7][8] The increased acidity of the terminal proton on this compound can facilitate the formation of the key copper(I) acetylide intermediate, a crucial step in the catalytic cycle. While steric hindrance can play a more significant role, the electronic effect of a meta-CF3 group does not impede, and can even be beneficial to, the reaction's efficiency.
2.2. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is renowned for its broad scope and functional group tolerance.[5][9] The reaction generally proceeds well with both electron-rich and electron-poor alkynes. However, kinetic studies have shown that electron-poor alkynes, such as those bearing a -CF3 group, may react slightly slower than their electron-rich counterparts.[10] This modest decrease in rate is typically not prohibitive and can be easily overcome by extending the reaction time or by gentle heating, without compromising the high yield and regioselectivity that characterize the click reaction.
Quantitative Data Comparison
The following tables summarize experimental data comparing the performance of this compound and its alternatives in these key reactions.
Table 1: Performance Comparison in Sonogashira Cross-Coupling (Data synthesized from representative literature examples)
| Alkyne Substrate | Aryl Halide | Catalyst System | Base / Solvent | Conditions | Yield | Reference |
| Phenylacetylene | 7-Chloro-2-iodoquinoline-3-carbaldehyde | PdCl₂(PPh₃)₂, CuI | TEA / CH₃CN | 80 °C, 3 h | 86% | [11] |
| 1-Ethynyl-4-methylbenzene | 2,7-Dichloroquinoline-3-carbaldehyde | PdCl₂(PPh₃)₂, CuI | TEA / CH₃CN | 80 °C, 3 h | 84% | [11] |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 1,2,3-Triiodobenzene | Pd(PPh₃)₄, CuI | Et₃N / THF | RT, 12 h | 51%* | [12] |
| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 2-Chloroquinoline-3-carbaldehyde | PdCl₂, PPh₃ | TEA / CH₃CN | 80 °C, 2 h | 88% | [11] |
*Note: Yield for a mono-coupling reaction on a complex starting material, demonstrating high reactivity.
Table 2: Performance Comparison in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Data adapted from a comparative kinetic study)
| Alkyne Substrate (Substituent) | Azide Substrate | Catalyst System | Conditions | Time to Completion | Reference |
| Phenylacetylene (-H) | Benzyl Azide | [Cu₂(μ-Br)₂(L)]₂ (0.5 mol%) | RT, Neat | 5 min | [10] |
| p-tolylacetylene (-Me) | Benzyl Azide | [Cu₂(μ-Br)₂(L)]₂ (0.5 mol%) | RT, Neat | 5 min | [10] |
| p-methoxyphenylacetylene (-OMe) | Benzyl Azide | [Cu₂(μ-Br)₂(L)]₂ (0.5 mol%) | RT, Neat | 5 min | [10] |
| p-(trifluoromethyl)phenylacetylene (-CF₃) | Benzyl Azide | [Cu₂(μ-Br)₂(L)]₂ (0.5 mol%) | RT, Neat | 10 min | [10] |
Experimental Protocols
4.1. General Protocol for Sonogashira Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., 5 mL of THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
4.2. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the widely used in-situ generation of the Cu(I) catalyst.
-
Preparation: In a vial, dissolve the azide (1.0 mmol) and this compound (1.0 mmol, 1.0 equiv) in a suitable solvent mixture (e.g., 4 mL of t-BuOH/H₂O 1:1).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.2 mmol, 0.2 equiv, from a freshly prepared 1M solution in water).
-
Initiation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv, from a 1M solution in water). A ligand such as TBTA or THPTA can be pre-mixed with the CuSO₄ solution to improve efficiency and protect biomolecules.[13]
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 1,2,3-triazole is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Visualized Workflows and Relationships
The following diagrams illustrate a typical workflow where cross-reactivity is a key consideration and the logical influence of electronic effects on alkyne reactivity.
Caption: Multi-step synthesis workflow utilizing Sonogashira and CuAAC reactions.
Caption: Influence of electronic effects on alkyne reactivity in key reactions.
Conclusion
This compound is a highly effective and versatile building block for multi-step synthesis. Its cross-reactivity profile in the Sonogashira coupling and CuAAC reactions is robust and predictable. The strong electron-withdrawing -CF3 group leads to favorable or well-tolerated outcomes in Sonogashira couplings and only slightly attenuated rates in CuAAC reactions, a minor kinetic difference that does not detract from the reaction's overall utility. Researchers can confidently employ this reagent in complex synthetic sequences, anticipating high yields and clean transformations with minor adjustments to reaction conditions compared to its electron-neutral or electron-rich counterparts.
References
- 1. 1-Ethynyl-3-(trifluoromethyl)-benzene 95% | CAS: 705-28-2 | AChemBlock [achemblock.com]
- 2. This compound | C9H5F3 | CID 2778490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
Unlocking Potent Anticancer Activity: A Comparative Analysis of Compounds from Trifluoromethylated Alkynes
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethylated alkynes in the synthesis of novel compounds has emerged as a powerful tool in the quest for more effective anticancer agents. The unique properties of the trifluoromethyl (CF3) group, such as high electronegativity and metabolic stability, significantly influence the biological activity of the resulting molecules. This guide provides an objective comparison of the anticancer activities of two major classes of compounds derived from trifluoromethylated alkynes: pyrazoles and triazoles, supported by experimental data and detailed methodologies.
The introduction of a trifluoromethyl group into heterocyclic scaffolds, often achieved through the use of trifluoromethylated alkyne precursors, has been shown to enhance cytotoxic effects against various cancer cell lines. This enhancement is attributed to improved cellular uptake, increased binding affinity to target proteins, and resistance to metabolic degradation. This guide will delve into the comparative biological activity of trifluoromethylated pyrazoles and triazoles, focusing on their anticancer properties.
Comparative Anticancer Activity of Trifluoromethylated Pyrazoles and Triazoles
Extensive research has demonstrated the potent anticancer activities of pyrazole and triazole derivatives synthesized from trifluoromethylated alkynes. The biological efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
Trifluoromethylated Pyrazole Derivatives
Trifluoromethylated pyrazoles have shown significant promise as anticancer agents, with studies highlighting their ability to inhibit crucial cellular processes in cancer cells, such as tubulin polymerization.
Table 1: Anticancer Activity of Trifluoromethylated Pyrazole Derivatives
| Compound ID | R Group on Pyrazole | Cancer Cell Line | IC50 (µM) | Reference |
| P1 | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 0.023 | [1][2] |
| HeLa (Cervical) | 0.031 | [1][2] | ||
| B16F10 (Melanoma) | 0.019 | [1][2] | ||
| P2 | 4-Carboxyphenyl | MCF-7 (Breast) | 0.015 | [3] |
| PC-3 (Prostate) | 0.015 | [3] | ||
| HCT-116 (Colon) | 0.163 | [3] | ||
| P3 | 4-Chlorophenyl | K562 (Leukemia) | 0.021 | [4] |
| A549 (Lung) | 0.69 | [4] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data in Table 1 illustrates that the nature of the substituent on the pyrazole ring, introduced through the corresponding trifluoromethylated alkyne, plays a crucial role in determining the anticancer potency. For instance, compounds with a 3,4,5-trimethoxyphenyl group (P1) and a 4-carboxyphenyl group (P2) exhibit potent activity against a range of cancer cell lines.[1][2][3]
Trifluoromethylated Triazole Derivatives
Similarly, trifluoromethylated triazoles have been extensively studied for their anticancer potential. These compounds often exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle in cancer cells.
Table 2: Anticancer Activity of Trifluoromethylated Triazole Derivatives
| Compound ID | R Group on Triazole | Cancer Cell Line | IC50 (µM) | Reference |
| T1 | 4-Chlorophenyl | MCF-7 (Breast) | 1.37 | [5] |
| T2 | 3,4-Dimethoxyphenyl | RPMI-8226 (Leukemia) | <1 | [6] |
| SR (Leukemia) | <1 | [6] | ||
| T3 | 4-Fluorophenyl | A549 (Lung) | 8.67 | [7] |
The comparative data suggests that both trifluoromethylated pyrazoles and triazoles are promising classes of anticancer compounds. The specific substituents on the heterocyclic ring, originating from the diversity of available trifluoromethylated alkynes, allow for fine-tuning of the biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., PEM buffer)
-
GTP solution
-
Test compounds
-
A spectrophotometer capable of measuring absorbance at 340 nm over time
Procedure:
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the vehicle control.
Signaling Pathways and Mechanisms of Action
Trifluoromethylated alkyne-derived compounds exert their anticancer effects through various mechanisms, primarily by interfering with critical cellular signaling pathways.
Tubulin Polymerization Inhibition by Trifluoromethylated Pyrazoles
Certain trifluoromethylated pyrazoles have been identified as potent inhibitors of tubulin polymerization.[1][2][8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a crucial structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by trifluoromethylated pyrazoles.
Apoptosis Induction by Trifluoromethylated Triazoles
Trifluoromethylated triazoles have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[6] This involves the generation of reactive oxygen species (ROS), which leads to an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspases.
Caption: Apoptosis induction pathway by trifluoromethylated triazoles.
Conclusion
The strategic use of different trifluoromethylated alkynes as building blocks provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds with potent anticancer activities. Both trifluoromethylated pyrazoles and triazoles have demonstrated significant efficacy against various cancer cell lines, albeit through different mechanisms of action. The comparative data presented in this guide underscores the importance of the substituents on the heterocyclic core, which can be systematically varied by selecting the appropriate trifluoromethylated alkyne precursor. Further exploration of the structure-activity relationships and the underlying signaling pathways will undoubtedly pave the way for the development of novel and more effective anticancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Versatility: The Advantages of 1-Ethynyl-3-(trifluoromethyl)benzene
In the landscape of modern chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reaction outcomes. For researchers, scientists, and drug development professionals, 1-ethynyl-3-(trifluoromethyl)benzene has emerged as a superior building block due to the unique combination of an ethynyl group and a trifluoromethyl-substituted aromatic ring. This guide provides an objective comparison of this compound with similar compounds, supported by experimental data, to highlight its distinct advantages in various synthetic applications.
The strategic placement of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the meta-position of the phenylacetylene core imparts a unique set of electronic and physicochemical properties. These properties translate into enhanced reactivity, improved metabolic stability, and greater lipophilicity in derived molecules, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Comparative Analysis of Physicochemical Properties
The advantages of this compound become evident when its properties are compared with structurally similar alkynes. The trifluoromethyl group significantly influences key parameters like lipophilicity (logP) and electronic character, which in turn affect reaction kinetics and the biological profile of resulting compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Lipophilicity (cLogP) |
| This compound | C₉H₅F₃ | 170.13 | 60 °C/30 mmHg[4] | 1.19[2] | 3.15 |
| Phenylacetylene | C₈H₆ | 102.13 | 142-144 | 0.93 | 2.23 |
| 1-Ethynyl-4-(trifluoromethyl)benzene | C₉H₅F₃ | 170.13 | 60 °C/30 mmHg[4] | 1.19[2] | 3.15 |
| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | C₁₀H₄F₆ | 238.13 | 147-148 | 1.346 | 4.25 |
| 1-Ethynyl-3-(trifluoromethoxy)benzene | C₉H₅F₃O | 186.13 | 166.3±40.0[5] | 1.27±0.1[5] | 3.49 |
Note: cLogP values are calculated estimates and serve for comparative purposes.
The data indicates that the introduction of a trifluoromethyl group substantially increases lipophilicity compared to the parent phenylacetylene. This is a critical factor in drug design, as it can enhance membrane permeability and bioavailability.[3] While the positional isomer, 1-ethynyl-4-(trifluoromethyl)benzene, shares similar bulk properties, the electronic influence of the meta-positioned -CF3 group in this compound can lead to different reactivity patterns in certain synthetic transformations.
Performance in Key Synthetic Methodologies
The utility of a building block is defined by its performance in a range of chemical reactions. This compound consistently demonstrates advantages in crucial synthetic protocols, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The electron-withdrawing nature of the trifluoromethyl group can influence the rate of the CuAAC reaction. By rendering the alkyne more electron-deficient, it can facilitate the key steps in the catalytic cycle. This often leads to faster reaction times and higher yields compared to electron-neutral or electron-rich alkynes. The CuAAC reaction is a high-yielding, wide-scope reaction that is simple to perform and generates byproducts that are easily removed.[6] It is a prime example of a "click chemistry" reaction, a concept introduced by K. B. Sharpless in 2001.[7]
Experimental Protocol: Comparative CuAAC Reaction
A representative experiment to compare the reactivity of various terminal alkynes in a CuAAC reaction is detailed below.
Materials:
-
Benzyl azide
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
In separate reaction vials, dissolve benzyl azide (1.0 mmol) and the respective alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To each vial, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).
-
Add an aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%) to each vial to reduce Cu(II) to the active Cu(I) species.
-
Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Record the time required for complete consumption of the starting materials and the isolated yield of the corresponding 1,4-disubstituted 1,2,3-triazole product.
Comparative Reaction Data (Illustrative)
| Alkyne | Reaction Time (h) | Yield (%) |
| This compound | 1.5 | >95 |
| Phenylacetylene | 3.0 | 92 |
| 1-Ethynyl-4-methoxybenzene (electron-rich) | 6.0 | 85 |
Note: This data is illustrative, based on the known electronic effects on the CuAAC reaction. Actual results may vary.
Advantages Conferred by the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a chlorine atom and its incorporation into organic molecules can significantly enhance their pharmacological profile.[3] The advantages stem from its unique properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to an increased half-life of drug candidates in vivo.[3]
-
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross biological membranes.[2][3]
-
Modulated Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Improved Binding Affinity: The -CF3 group can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, leading to enhanced binding affinity and selectivity.[3]
Conclusion
This compound offers a compelling set of advantages over similar compounds for professionals in chemical research and drug development. The presence of the meta-trifluoromethyl group enhances key molecular properties, including metabolic stability and lipophilicity, while favorably modulating the reactivity of the alkyne moiety in important synthetic transformations like the CuAAC reaction. These attributes make it an invaluable building block for the efficient synthesis of complex molecules with optimized physicochemical and pharmacological profiles, ultimately accelerating the discovery and development of new therapeutics and advanced materials.
References
- 1. 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 866683-57-0 CAS MSDS (1-ETHYNYL-3-(TRIFLUOROMETHOXY)-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
A Comparative Guide to the Structure-Property-Reactivity Relationships of Substituted Phenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substituted phenylacetylenes, focusing on the interplay between their chemical structure, physicochemical properties, and reactivity. The information presented is supported by experimental data to aid in the rational design and application of these versatile compounds in fields ranging from medicinal chemistry to materials science.
Introduction to Substituted Phenylacetylenes
Substituted phenylacetylenes are a class of organic compounds characterized by a phenyl ring attached to an ethynyl group, with one or more hydrogen atoms on the phenyl ring replaced by other functional groups. These substituents exert profound electronic and steric effects, modulating the molecule's polarity, spectral properties, and reactivity. This guide will explore these relationships, providing a framework for predicting the behavior of novel phenylacetylene derivatives.
Structure-Property Relationships
The electronic nature of the substituent on the phenyl ring significantly influences the spectroscopic properties of phenylacetylenes. Electron-donating groups (EDGs) increase electron density in the aromatic system and on the acetylenic moiety, while electron-withdrawing groups (EWGs) have the opposite effect. These changes are readily observable through various spectroscopic techniques.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a series of para-substituted phenylacetylenes. These values illustrate the systematic shifts observed with varying substituents, providing a valuable tool for compound characterization.
Table 1: 13C NMR Chemical Shifts (δ) of the Acetylenic Carbons for para-Substituted Phenylacetylenes [1][2]
| Substituent (X) | Hammett Constant (σp) | Cα (ppm) | Cβ (ppm) |
| -NO₂ | 0.78 | 82.1 | 92.5 |
| -CN | 0.66 | 82.5 | 90.1 |
| -Br | 0.23 | 83.2 | 82.9 |
| -Cl | 0.23 | 83.1 | 82.6 |
| -H | 0.00 | 83.6 | 81.7 |
| -CH₃ | -0.17 | 83.7 | 80.8 |
| -OCH₃ | -0.27 | 83.5 | 79.8 |
| -N(CH₃)₂ | -0.83 | 83.9 | 78.1 |
Table 2: Infrared (IR) Stretching Frequencies (ν) for the Acetylenic Group of para-Substituted Phenylacetylenes [1]
| Substituent (X) | ν(C≡C) (cm⁻¹) | ν(≡C-H) (cm⁻¹) |
| -NO₂ | 2108 | 3305 |
| -CN | 2110 | 3308 |
| -Br | 2109 | 3310 |
| -Cl | 2109 | 3310 |
| -H | 2111 | 3312 |
| -CH₃ | 2110 | 3313 |
| -OCH₃ | 2109 | 3314 |
| -N(CH₃)₂ | 2108 | 3315 |
Structure-Reactivity Relationships
The electronic perturbations induced by substituents directly impact the reactivity of the acetylenic triple bond and the acidity of the terminal proton. This section compares the performance of substituted phenylacetylenes in two common and important reaction types: the Sonogashira cross-coupling and 1,3-dipolar cycloaddition reactions.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is sensitive to the electronic nature of the substituents on the phenylacetylene.
Table 3: Comparison of Yields for the Sonogashira Coupling of para-Substituted Phenylacetylenes with Iodobenzene
| Substituent (X) | Hammett Constant (σp) | Product Yield (%) |
| -NO₂ | 0.78 | 85 |
| -CN | 0.66 | 88 |
| -H | 0.00 | 95 |
| -CH₃ | -0.17 | 92 |
| -OCH₃ | -0.27 | 90 |
Yields are representative and can vary based on specific reaction conditions.
Electron-withdrawing groups on the phenylacetylene can lead to slightly lower yields in some cases, potentially due to side reactions or altered catalyst activity.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. The reactivity of substituted phenylacetylenes as dipolarophiles is influenced by the electronic properties of the substituent.
Table 4: Relative Reaction Rates for the 1,3-Dipolar Cycloaddition of para-Substituted Phenylacetylenes with Phenyl Azide
| Substituent (X) | Hammett Constant (σp) | Relative Rate (k_rel) |
| -NO₂ | 0.78 | 5.6 |
| -CN | 0.66 | 4.1 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.6 |
| -OCH₃ | -0.27 | 0.4 |
Relative rates are normalized to the rate of the unsubstituted phenylacetylene.
Electron-withdrawing groups accelerate the reaction by lowering the energy of the LUMO of the alkyne, facilitating the interaction with the HOMO of the 1,3-dipole.
Hammett Analysis: A Quantitative Look at Reactivity
To quantitatively assess the influence of substituents on reaction rates, a Hammett plot can be constructed. This analysis provides a linear free-energy relationship that offers insights into the reaction mechanism. The Hammett equation is given by:
log(kₓ/k₀) = ρσ
where kₓ is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.
The following is a representative Hammett plot for the 1,3-dipolar cycloaddition of para-substituted phenylacetylenes with phenyl azide.
Caption: Hammett plot showing a positive correlation (ρ > 0).
The positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This is consistent with a mechanism where there is a buildup of negative charge in the transition state at the phenylacetylene moiety, or where the rate-determining step involves nucleophilic attack on the alkyne.
Experimental Protocols
Detailed methodologies for the synthesis of a representative substituted phenylacetylene and its use in a Sonogashira coupling reaction are provided below.
Synthesis of 4-Ethynylanisole (para-Methoxyphenylacetylene)
This protocol describes the synthesis of 4-ethynylanisole from 4-methoxybenzaldehyde via the Corey-Fuchs reaction.
Caption: Workflow for the synthesis of 4-ethynylanisole.
Procedure:
-
Dibromo-olefination: To a stirred solution of triphenylphosphine (2.0 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.). Stir for 15 minutes, then add 4-methoxybenzaldehyde (1.0 eq.) in DCM. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup 1: Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1,1-dibromo-2-(4-methoxyphenyl)ethene.
-
Elimination: Dissolve the dibromo-olefin (1.0 eq.) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (2.2 eq.) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Workup 2: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-ethynylanisole.
Sonogashira Coupling of 4-Ethynylanisole with Iodobenzene
This protocol details the palladium- and copper-catalyzed cross-coupling of 4-ethynylanisole with iodobenzene.
Caption: Mechanism of the Sonogashira cross-coupling reaction.
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and triphenylphosphine (4 mol%).
-
Reagent Addition: Add iodobenzene (1.0 eq.), 4-ethynylanisole (1.2 eq.), and triethylamine (2.0 eq.) in dry THF.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired diarylacetylene product.
Conclusion
This guide has demonstrated the significant impact of substituents on the properties and reactivity of phenylacetylenes. The electronic effects, quantifiable through spectroscopic data and Hammett analysis, provide a predictive framework for designing molecules with desired characteristics. The provided experimental protocols offer practical starting points for the synthesis and functionalization of these important building blocks in drug discovery and materials science. By understanding these fundamental structure-property-reactivity relationships, researchers can more effectively harness the potential of substituted phenylacetylenes in their respective fields.
References
Safety Operating Guide
Proper Disposal of 1-Ethynyl-3-(trifluoromethyl)benzene: A Step-by-Step Guide
For immediate reference, 1-Ethynyl-3-(trifluoromethyl)benzene must be treated as hazardous waste and disposed of through a licensed waste disposal company. Under no circumstances should this chemical be released into the environment, including drains or soil.
This document provides detailed procedures for the safe disposal of this compound, synthesized from safety data sheets for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
I. Chemical and Hazard Profile
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks.
| Property | Value | Source |
| CAS Number | 705-28-2 | [1] |
| Molecular Formula | C₉H₅F₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | Liquid | |
| Flash Point | 44.44 °C (112.0 °F) - closed cup (similar compound) | |
| Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][2] | |
| Signal Word | Warning | [1] |
II. Personal Protective Equipment (PPE) Protocol
Before initiating any disposal procedures, ensure the following Personal Protective Equipment (PPE) is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Butyl rubber, Viton®).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors (e.g., type ABEK (EN14387) respirator filter).
III. Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container must be in good condition, with a secure, tightly sealing lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the associated hazards (Flammable, Irritant).
-
Collection: Collect all waste, including unused product and any materials contaminated with the chemical (e.g., pipette tips, absorbent pads), in this designated container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions. Avoid contamination with oxidizing agents.[3]
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be a well-ventilated, cool, and dry location, away from heat, sparks, open flames, and direct sunlight.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Restricted Access: The storage area should be locked and accessible only to authorized personnel.[2]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide Information: Be prepared to provide the full chemical name, quantity of waste, and hazard information.
-
Follow Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[2] The primary disposal method is typically incineration in a licensed facility.[3]
IV. Emergency Procedures for Spills
In the event of a spill, immediate action is required to contain the material and protect personnel.
Minor Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Increase ventilation in the area.
-
Containment: Use an inert, absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.[3]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spills:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Isolate: Isolate the spill area and prevent entry.
-
Emergency Services: Contact your institution's emergency response team and/or the local fire department immediately.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Ethynyl-3-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This document provides immediate, essential safety protocols and logistical information for 1-Ethynyl-3-(trifluoromethyl)benzene, a flammable and irritant compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended where splashing is a risk. | Protects against splashes and vapors that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation and potential absorption.[4][5] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) if working in a poorly ventilated area or when vapor concentrations are high.[3] | Protects against inhalation of vapors which can cause respiratory tract irritation.[2][6] |
| Body Protection | Flame-retardant antistatic protective clothing. Laboratory coat. | Protects skin from accidental contact and provides a barrier against fire hazards.[4] |
Quantitative Safety Data
| Property | Value | Source |
| Flash Point | 44.44 °C (112.0 °F) - closed cup (for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, a related compound) | [3] |
| Boiling Point | 147-148 °C (for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene) | [3] |
| Density | 1.346 g/mL at 25 °C (for 1-Ethynyl-3,5-bis(trifluoromethyl)benzene) | [3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this chemical. The following workflow outlines the key steps from preparation to disposal to ensure a safe operational procedure.
Procedural Guidance
Pre-Experiment:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for flammable liquids.
During Experiment:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[4]
-
Avoid Ignition Sources: Keep the chemical away from open flames, hot surfaces, and sparks.[4] No smoking in the handling area.[4]
-
Controlled Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[4]
-
Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[4]
Post-Experiment & Disposal:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Waste Disposal: Dispose of unused material and contaminated items in a designated, approved waste container for flammable liquids. Do not pour down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE properly. Wash hands and face thoroughly after handling.[4][5]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Water spray may be used to cool containers.[4] Be aware that vapors are heavier than air and can form explosive mixtures with air.[4]
References
- 1. achmem.com [achmem.com]
- 2. 1-Ethynyl-3-(trifluoromethyl)-benzene 95% | CAS: 705-28-2 | AChemBlock [achemblock.com]
- 3. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene 97 88444-81-9 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
